Sgk1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21ClFN5O4S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-[4-[4-(4-hydroxycyclohexyl)oxy-1H-pyrazolo[5,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21ClFN5O4S/c24-14-3-10-19(25)20(11-14)35(32,33)30-15-4-1-13(2-5-15)21-27-22-18(12-26-29-22)23(28-21)34-17-8-6-16(31)7-9-17/h1-5,10-12,16-17,30-31H,6-9H2,(H,26,27,28,29) |
InChI Key |
IKBMUGXVSJZWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)OC2=NC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Sgk1-IN-4: A Deep Dive into its Mechanism of Action in Osteoarthritis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a pivotal mediator in the pathogenesis of osteoarthritis (OA), a degenerative joint disease with no current disease-modifying treatments. Upregulated in osteoarthritic cartilage, SGK1 is a key activator of catabolic signaling pathways that drive cartilage degradation. This technical guide provides a comprehensive overview of the mechanism of action of Sgk1-IN-4, a potent and selective inhibitor of SGK1, in the context of osteoarthritis. We will delve into the intricate signaling cascades regulated by SGK1 in chondrocytes, present quantitative data on the inhibitory effects of this compound, and detail the experimental protocols used to elucidate its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working towards novel therapeutic interventions for osteoarthritis.
The Role of SGK1 in Osteoarthritis Pathogenesis
SGK1, a serine/threonine kinase belonging to the AGC kinase family, is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] In healthy articular cartilage, SGK1 expression is typically low. However, in osteoarthritic cartilage, its expression is significantly upregulated, contributing to the pathological changes characteristic of the disease.[1][3][4]
The activation of SGK1 is a multi-step process initiated by signals such as growth factors and cellular stress. This leads to the activation of PI3K, which in turn activates mTORC2 and PDK1. mTORC2 phosphorylates SGK1 at the hydrophobic motif (Ser422), and PDK1 subsequently phosphorylates the kinase domain (Thr256), leading to full activation of SGK1.[1][2][5]
Once activated, SGK1 influences several downstream signaling pathways implicated in OA:
-
β-catenin Pathway Activation: SGK1 is a known activator of the β-catenin signaling pathway, a powerful stimulator of cartilage degradation.[1][3][4]
-
FoxO1-Mediated Autophagy Inhibition: SGK1 can directly bind to and phosphorylate Forkhead box protein O1 (FoxO1), leading to its nuclear exclusion.[6] This reduction in nuclear FoxO1 inhibits autophagy, a crucial protective mechanism that maintains the balance between anabolic and catabolic activities in chondrocytes.[6]
-
Modulation of Anabolic and Catabolic Gene Expression: Silencing of SGK1 in interleukin-1 beta (IL-1β)-treated chondrocytes has been shown to promote the deposition of glycosaminoglycans and alleviate the downregulation of key cartilage matrix proteins like Collagen II and Aggrecan.[1][6] Concurrently, SGK1 knockdown reduces the expression of catabolic enzymes such as ADAMTS5 and MMP-13, which are responsible for cartilage degradation.[1][6]
-
Macrophage Polarization and Synovial Fibrosis: Recent evidence suggests that SGK1 plays a role in macrophage M1 polarization and synovial fibrosis through the JAK1-STAT3 signaling pathway.[7] Inhibition of SGK1 has been shown to attenuate synovitis and fibrosis in animal models of OA.[7]
This compound: A Potent and Selective SGK1 Inhibitor
This compound (also known as compound 17a) is a highly selective, orally active inhibitor of SGK1, developed as a potential disease-modifying drug for osteoarthritis.[1][3][4][8] It belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of inhibitors.[1][3][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target | Species | IC50 (nM) | ATP Concentration | Reference |
| SGK1 | Human | 3 | 500 µM | [8][9] |
| SGK1 | Mouse | 253 | 500 µM | [8][9] |
| SGK1 | Rat | 358 | 500 µM | [8][9] |
| Cell-Based Assay | Cell Line | Effect | IC50 (nM) | Reference |
| Hypertrophic Differentiation | ATDC5 (chondrocytes) | Inhibition | 50 | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound in osteoarthritis models.
In Vitro Inhibition of Chondrocyte Hypertrophy
This protocol is based on the methodology used to assess the effect of this compound on chondrocyte differentiation.
Objective: To determine the inhibitory effect of this compound on the hypertrophic differentiation of chondrocytes.
Cell Line: ATDC5, a mouse chondrogenic cell line.
Methodology:
-
Cell Culture: Culture ATDC5 cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Differentiation: Induce chondrogenic differentiation by culturing the cells in the presence of insulin.
-
Treatment: Treat the differentiating ATDC5 cells with varying concentrations of this compound.
-
Assessment of Hypertrophy: After a defined period (e.g., several days), assess the degree of hypertrophic differentiation by measuring the expression of specific markers, such as Collagen type X, using techniques like quantitative PCR or Western blotting.[5]
-
IC50 Determination: The concentration of this compound that inhibits the expression of the hypertrophic marker by 50% is determined as the IC50 value.[5]
Ex Vivo Mouse Femoral Head Cartilage Explant Model
This protocol provides a framework for evaluating the effects of this compound on cartilage integrity in an ex vivo setting.[1][2]
Objective: To assess the ability of this compound to protect cartilage from degradation in an explant culture system.
Methodology:
-
Explant Isolation: Isolate femoral heads from young mice (e.g., 6-week-old C57BI6 mice).[2]
-
Explant Culture: Culture the femoral head explants in a defined medium, often supplemented with anabolic stimuli to maintain cartilage health.
-
Treatment: Treat the explant cultures with this compound at various concentrations (e.g., 2-10 µM) for a specified duration (e.g., 2 weeks).[8][9]
-
Assessment of Cartilage Integrity:
-
Histology: Process the femoral heads for histological analysis. Stain sections with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage structure.
-
Immunohistochemistry: Perform immunohistochemical staining for key cartilage matrix proteins (e.g., Collagen II) and catabolic markers (e.g., MMP-13, Collagen type X) to evaluate the protective effects of the inhibitor.[2]
-
In Vivo Preparation of this compound
This section provides protocols for preparing this compound for oral and intraperitoneal administration in animal models.[8][9]
Objective: To formulate this compound for in vivo studies.
Protocol 1: Clear Solution for Oral/IP Injection
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve this compound in the vehicle to achieve the desired concentration. The solubility is reported to be ≥ 2.08 mg/mL.[8][9]
Protocol 2: Suspended Solution for Oral/IP Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add the DMSO stock solution to a solution of 20% SBE-β-CD in Saline (e.g., 100 µL of stock to 900 µL of SBE-β-CD solution).
-
Mix thoroughly, using sonication if necessary, to form a uniform suspension.[8][9]
Protocol 3: Clear Solution in Corn Oil for Oral Administration
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add the DMSO stock solution to corn oil (e.g., 100 µL of stock to 900 µL of corn oil).
-
Mix thoroughly to achieve a clear solution. The solubility is reported to be ≥ 2.08 mg/mL.[8][9]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: SGK1 Signaling Pathway in Osteoarthritis.
Caption: Ex Vivo Femoral Head Explant Experimental Workflow.
Conclusion
This compound represents a promising therapeutic candidate for osteoarthritis by directly targeting a key driver of cartilage degradation. Its mechanism of action, centered on the inhibition of the serine/threonine kinase SGK1, leads to a multi-pronged beneficial effect in chondrocytes: the suppression of catabolic pathways, the promotion of anabolic processes, and the restoration of protective autophagy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other SGK1 inhibitors as potential disease-modifying osteoarthritis drugs. This in-depth understanding of its molecular interactions and cellular effects is crucial for designing future preclinical and clinical studies aimed at bringing this novel therapeutic approach to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of SGK1 alleviates the IL-1β-induced chondrocyte anabolic and catabolic imbalance by activating FoxO1-mediated autophagy in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Sgk1-IN-4 and its Role in Modulating Chondrocyte Hypertrophy Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a key regulator in the pathological processes of osteoarthritis, particularly in driving chondrocyte hypertrophy, a critical step in cartilage degradation. This technical guide provides an in-depth overview of Sgk1-IN-4, a potent and selective SGK1 inhibitor, and its impact on chondrocyte hypertrophy signaling. We will delve into the core signaling pathways, present quantitative data on the efficacy of this compound, provide detailed experimental protocols for in vitro and ex vivo models, and visualize the complex molecular interactions through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for osteoarthritis.
Introduction to SGK1 in Chondrocyte Hypertrophy
Chondrocyte hypertrophy is a process characteristic of endochondral ossification, the mechanism by which long bones are formed. In the context of osteoarthritis, articular chondrocytes aberrantly re-enter a hypertrophic state, leading to the breakdown of the cartilage matrix and the progression of the disease.[1] Serum and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase, has been identified as a significant promoter of this pathological process. Upregulated in osteoarthritic cartilage, SGK1 acts as a powerful stimulator of cartilage degradation.[1][2]
This compound (also known as compound 17a) is a highly selective and orally bioavailable inhibitor of SGK1.[1][2] Its development has provided a valuable tool for investigating the role of SGK1 in chondrocyte biology and offers a promising therapeutic avenue for disease-modifying osteoarthritis drugs.
Core Signaling Pathways in SGK1-Mediated Chondrocyte Hypertrophy
SGK1 exerts its pro-hypertrophic effects through the modulation of several key signaling pathways within chondrocytes. The two most prominent pathways are the Wnt/β-catenin pathway and the SGK1/FoxO1 signaling axis.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a well-established driver of chondrocyte hypertrophy. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of pro-hypertrophic genes such as Runx2, MMP13, and Col10a1. SGK1 has been identified as a key activator of the β-catenin pathway in the context of cartilage degradation.[1] By inhibiting SGK1, this compound is postulated to suppress the downstream activation of β-catenin, thereby mitigating chondrocyte hypertrophy.
Figure 1: SGK1's role in the Wnt/β-catenin pathway.
The SGK1/FoxO1 Signaling Axis
The Forkhead box protein O1 (FoxO1) is a transcription factor that plays a protective role in chondrocytes by suppressing hypertrophy and promoting autophagy. SGK1 can directly phosphorylate FoxO1, leading to its exclusion from the nucleus and subsequent inactivation.[2] This inhibition of FoxO1's protective functions allows for the progression of chondrocyte hypertrophy. This compound, by blocking SGK1 activity, is expected to prevent the phosphorylation of FoxO1, thereby allowing it to remain in the nucleus and exert its anti-hypertrophic effects.
Figure 2: The SGK1/FoxO1 signaling axis in chondrocytes.
Quantitative Data on this compound Efficacy
The following tables summarize the currently available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Condition | IC50 (nM) | Reference |
| SGK1 | Human | ATP = 500 µM | 3 | [3][4] |
| SGK1 | Mouse | ATP = 500 µM | 253 | [3][4] |
| SGK1 | Rat | ATP = 500 µM | 358 | [3][4] |
Table 2: Cellular Activity of this compound in Chondrocyte Hypertrophy
| Cell Line | Assay | IC50 (nM) | Reference |
| ATDC5 | Inhibition of hypertrophic differentiation | 50 | [3][4] |
Table 3: Effect of this compound on Chondrocyte Hypertrophy Markers (Representative Data)
| Marker | Treatment | Fold Change (vs. Control) | Assay |
| Collagen Type X | This compound (10 µM) | ↓ (significant reduction) | Immunohistochemistry |
| MMP13 | This compound (10 µM) | ↓ (expected reduction) | qPCR/Western Blot |
| Runx2 | This compound (10 µM) | ↓ (expected reduction) | qPCR/Western Blot |
| Alkaline Phosphatase | This compound (10 µM) | ↓ (expected reduction) | Activity Assay/Western Blot |
Note: Quantitative fold-change data for MMP13, Runx2, and Alkaline Phosphatase with this compound treatment is not yet publicly available and is presented here as an expected outcome based on the known mechanism of action.
Experimental Protocols
The following are detailed protocols for commonly used in vitro and ex vivo models to study the effects of this compound on chondrocyte hypertrophy.
ATDC5 Cell Culture and Differentiation Assay
The ATDC5 cell line is a mouse teratocarcinoma-derived cell line that serves as an excellent in vitro model for chondrogenesis.
Figure 3: Experimental workflow for ATDC5 cell differentiation.
Materials:
-
ATDC5 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin solution (10 mg/mL)
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well, 6-well)
Procedure:
-
Cell Culture: Maintain ATDC5 cells in DMEM/F12 supplemented with 5% FBS. Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Seeding: Seed ATDC5 cells at a density of 6 x 10³ cells/cm² in the desired culture plates.
-
Differentiation Induction: Once cells reach confluency, switch to a differentiation medium containing DMEM/F12, 5% FBS, and 10 µg/mL insulin.
-
This compound Treatment: Add this compound to the differentiation medium at the desired concentrations (a typical range for dose-response experiments would be 10 nM to 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium Change: Change the medium every 2-3 days with fresh differentiation medium containing insulin and this compound.
-
Harvesting and Analysis: Harvest cells at various time points (e.g., day 7, 14, and 21) for downstream analysis:
-
qPCR: Extract RNA to quantify the gene expression of hypertrophic markers such as Col10a1, Mmp13, and Runx2.
-
Western Blotting: Prepare cell lysates to analyze the protein levels and phosphorylation status of key signaling molecules like p-FoxO1, total FoxO1, and β-catenin.
-
Histological Staining: Fix the cell layer and perform Alcian Blue or Safranin-O staining to visualize proteoglycan deposition, a marker of cartilage matrix formation.
-
Mouse Femoral Head Explant Culture
This ex vivo model provides a more physiologically relevant system to study chondrocyte behavior within their native cartilage matrix.
Figure 4: Workflow for mouse femoral head explant culture.
Materials:
-
Postnatal day 3 (P3) mouse pups
-
DMEM/F12 medium
-
This compound
-
Surgical tools for dissection
-
Culture plates (e.g., 24-well)
-
Fixative (e.g., 4% paraformaldehyde)
-
Decalcifying solution (e.g., EDTA)
-
Paraffin and embedding supplies
-
Microtome
Procedure:
-
Isolation of Femoral Heads: Euthanize P3 mouse pups and dissect the hind limbs. Carefully isolate the femoral heads under sterile conditions.
-
Explant Culture: Place the femoral heads in a 24-well plate with serum-free DMEM/F12 medium.
-
This compound Treatment: Add this compound to the culture medium at the desired concentrations (e.g., 2-10 µM). Include a vehicle control.
-
Long-term Culture: Culture the explants for an extended period, typically 2 weeks, changing the medium every 2-3 days.
-
Histological Processing:
-
Fix the femoral heads in 4% paraformaldehyde.
-
Decalcify the tissue using an EDTA solution.
-
Dehydrate and embed the femoral heads in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Perform Safranin-O and Fast Green staining to assess proteoglycan content and cartilage morphology.
-
Conduct immunohistochemistry using an antibody against Collagen Type X to specifically detect hypertrophic chondrocytes.
-
-
Microscopy and Analysis: Analyze the stained sections under a microscope to evaluate the extent of chondrocyte hypertrophy and cartilage degradation.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for dissecting the role of SGK1 in chondrocyte hypertrophy and holds significant potential as a therapeutic agent for osteoarthritis. The evidence to date strongly suggests that by inhibiting SGK1, this compound can suppress chondrocyte hypertrophy through the modulation of the Wnt/β-catenin and SGK1/FoxO1 signaling pathways.
Future research should focus on generating more comprehensive quantitative data on the dose-dependent effects of this compound on a wider range of hypertrophic markers at both the gene and protein levels. Furthermore, in vivo studies in animal models of osteoarthritis are crucial to validate the preclinical efficacy and safety of this compound as a disease-modifying osteoarthritis drug. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding of chondrocyte hypertrophy and accelerating the development of novel treatments for osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of SGK1 alleviates the IL-1β-induced chondrocyte anabolic and catabolic imbalance by activating FoxO1-mediated autophagy in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Sgk1-IN-4 in Mitigating Cartilage Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and glucocorticoid-regulated kinase 1 (Sgk1) has emerged as a pivotal mediator in the pathogenesis of osteoarthritis (OA), a degenerative joint disease characterized by progressive cartilage degradation. Upregulated in diseased cartilage, Sgk1 drives catabolic processes leading to chondrocyte hypertrophy and extracellular matrix breakdown. This technical guide provides an in-depth overview of the role of Sgk1 in cartilage degradation and the therapeutic potential of its selective inhibitor, Sgk1-IN-4. We present key quantitative data on the efficacy of this compound, detailed experimental protocols for its evaluation, and a summary of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel disease-modifying therapies for osteoarthritis.
Quantitative Efficacy of this compound
This compound is a potent and highly selective, orally active inhibitor of Sgk1.[1] Its efficacy has been demonstrated in various in vitro models, as summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Assay Conditions |
| Sgk1 | Human | 3 | ATP concentration of 500 µM |
| Sgk1 | Mouse | 253 | ATP concentration of 500 µM |
| Sgk1 | Rat | 358 | ATP concentration of 500 µM |
| Data sourced from MedChemExpress product information, citing Halland et al., 2022.[1] |
Table 2: Functional Inhibition of Chondrocyte Hypertrophy by this compound
| Cell Model | Endpoint | IC50 (nM) |
| ATDC5 cells | Hypertrophic Differentiation | 50 |
| Data sourced from MedChemExpress product information, citing Halland et al., 2022.[1] |
In ex vivo models using mouse femoral head cartilage, treatment with this compound (2-10 µM for 2 weeks) has been shown to reduce the expression of chondrocyte hypertrophy markers, such as collagen type X, and result in a smoother cartilage surface.[1]
Core Signaling Pathways in Sgk1-Mediated Cartilage Degradation
Sgk1 influences cartilage homeostasis through multiple signaling cascades. Understanding these pathways is critical for elucidating the mechanism of action of Sgk1 inhibitors and for identifying novel therapeutic targets.
The Sgk1/FoxO1 Axis and Autophagy
In chondrocytes, Sgk1 can directly bind to and phosphorylate Forkhead box protein O1 (FoxO1), leading to its nuclear exclusion.[2] This nuclear depletion of FoxO1 impairs the autophagic process, which is a crucial protective mechanism for maintaining chondrocyte homeostasis. The downregulation of autophagy contributes to the anabolic and catabolic imbalance observed in osteoarthritis.[2] Silencing Sgk1 has been shown to reverse these effects by activating FoxO1-mediated autophagy.[2]
The Sgk1/CREB1/ABCA1 Pathway
Studies have indicated that Sgk1 can inhibit the expression of cAMP response element-binding protein 1 (CREB1) in chondrocytes.[3] CREB1, in turn, positively regulates the expression of ATP-binding cassette transporter A1 (ABCA1).[3] The downregulation of the CREB1/ABCA1 axis by Sgk1 is associated with increased inflammation and suppressed chondrocyte proliferation, contributing to the progression of osteoarthritis.[3]
Sgk1 and Pro-inflammatory Signaling
Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), are key drivers of cartilage degradation in OA. IL-1β stimulation of chondrocytes leads to an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities. This is characterized by the downregulation of essential matrix components like Collagen Type II and Aggrecan, and the upregulation of matrix-degrading enzymes such as Matrix Metalloproteinase-13 (MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5).[2] Sgk1 is implicated as a downstream effector in these pro-inflammatory pathways.
Experimental Protocols
The following protocols provide a framework for the in vitro and ex vivo evaluation of Sgk1 inhibitors like this compound.
In Vitro Sgk1 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Sgk1 kinase activity.
Materials:
-
Recombinant human Sgk1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT)
-
ATP (at a concentration near the Km for Sgk1, e.g., 500 µM)
-
Sgktide substrate (or other suitable peptide substrate)
-
This compound or test compound (serially diluted in DMSO)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the kinase buffer, Sgk1 enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
ATDC5 Chondrocyte Hypertrophy Assay
Objective: To assess the effect of this compound on the hypertrophic differentiation of chondrocytes.
Materials:
-
ATDC5 cell line (a murine chondrogenic cell line)
-
DMEM/F-12 medium supplemented with 5% FBS, transferrin, and sodium selenite
-
Insulin (for inducing differentiation)
-
This compound or test compound
-
Alcian Blue staining solution (for proteoglycan detection)
-
Alizarin Red S staining solution (for mineralization detection)
-
Reagents for quantitative PCR (qPCR) or Western blotting
Procedure:
-
Plate ATDC5 cells at a high density in multi-well plates.
-
Culture the cells in DMEM/F-12 medium for 2 days to allow for attachment.
-
Induce chondrogenic differentiation by switching to a differentiation medium containing insulin.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Culture the cells for 14-21 days, replacing the medium and treatments every 2-3 days.
-
Assessment of Hypertrophy:
-
Histological Staining: At the end of the culture period, fix the cells and stain with Alcian Blue to visualize proteoglycan-rich cartilage nodules and with Alizarin Red S to detect mineralization, a marker of late-stage hypertrophy.
-
Gene Expression Analysis: Harvest cells at different time points and extract RNA. Perform qPCR to quantify the expression of hypertrophic markers such as Collagen Type X (Col10a1) and Mmp13.
-
Protein Analysis: Lyse the cells and perform Western blotting to detect the protein levels of Collagen Type X.
-
Mouse Femoral Head Cartilage Explant Culture
Objective: To evaluate the effect of this compound on cartilage integrity in an ex vivo model that preserves the tissue architecture.
Materials:
-
Femoral heads from young mice (e.g., 6-8 weeks old)
-
Serum-free culture medium (e.g., DMEM/F-12 with supplements)
-
This compound or test compound
-
Optionally, a catabolic stimulus (e.g., IL-1β or a combination of Oncostatin M and TNF-α)
-
Reagents for histology and immunohistochemistry
-
Reagents for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay)
Procedure:
-
Aseptically dissect the femoral heads from euthanized mice.
-
Place individual femoral heads in wells of a culture plate containing serum-free medium.
-
Allow the explants to equilibrate for 24-48 hours.
-
Replace the medium with fresh medium containing this compound or vehicle control, with or without a catabolic stimulus.
-
Culture the explants for an extended period (e.g., 2 weeks), collecting the conditioned medium and replenishing with fresh treatment medium every few days.
-
Assessment of Cartilage Degradation:
-
Biochemical Analysis: Measure the amount of GAGs released into the conditioned medium over time using the DMMB assay as an indicator of proteoglycan degradation.
-
Histological Analysis: At the end of the culture, fix the femoral heads, decalcify, and embed in paraffin. Section the tissue and perform Safranin-O/Fast Green staining to visualize proteoglycan content and cartilage structure.
-
Immunohistochemistry: Perform immunohistochemical staining on the tissue sections to detect the expression of cartilage matrix proteins (e.g., Collagen Type II) and degradation markers (e.g., MMP-13, Collagen Type X).
-
Experimental Workflow Overview
The evaluation of a potential disease-modifying osteoarthritis drug like this compound typically follows a multi-step process from target validation to ex vivo tissue analysis.
Conclusion
Sgk1 represents a promising therapeutic target for osteoarthritis, and its selective inhibitor, this compound, has demonstrated significant potential in preclinical models of cartilage degradation. By inhibiting the hypertrophic differentiation of chondrocytes and potentially restoring cellular homeostasis through pathways involving FoxO1 and CREB1, this compound offers a mechanism-based approach to slowing disease progression. The experimental protocols and pathway analyses provided in this guide offer a robust framework for the continued investigation of Sgk1 inhibitors and the development of next-generation, disease-modifying drugs for osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of SGK1 alleviates the IL-1β-induced chondrocyte anabolic and catabolic imbalance by activating FoxO1-mediated autophagy in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silencing SGK1 alleviates osteoarthritis through epigenetic regulation of CREB1 and ABCA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Novel Targets of Sgk1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a critical serine/threonine kinase that acts as a key node in various signaling pathways, influencing cell proliferation, survival, and ion channel regulation.[1] Its dysregulation is implicated in numerous pathologies, including cancer and hypertension.[1] Sgk1-IN-4 is a potent and highly selective inhibitor of Sgk1, demonstrating significant therapeutic potential, particularly in osteoarthritis research.[2][3] While its primary target is well-established, the comprehensive identification of its off-target interactions and potential novel targets is crucial for a complete understanding of its pharmacological profile and for anticipating potential polypharmacological effects or mechanisms of action. This technical guide provides a framework for investigating the novel targets of this compound, detailing relevant signaling pathways, quantitative data for the inhibitor, and robust experimental protocols for target discovery.
This compound: Known Target and Potency
This compound is a well-characterized inhibitor of Sgk1. The available quantitative data on its inhibitory activity is summarized below.
| Target Species | Enzyme | IC50 | Assay Condition |
| Human | Sgk1 | 3 nM | ATP concentration of 500 µM |
| Mouse | Sgk1 | 253 nM | ATP concentration of 500 µM |
| Rat | Sgk1 | 358 nM | ATP concentration of 500 µM |
| Mouse Chondrocytes | ATDC5 cell line | 50 nM | Hypertrophic differentiation assay |
| Table 1: In vitro potency of this compound against Sgk1 from different species and in a cell-based assay. Data sourced from MedChemExpress.[2][4] |
The Sgk1 Signaling Pathway
Sgk1 is a downstream effector of the PI3K signaling pathway and is activated through phosphorylation by mTORC2 and PDK1.[1] Once activated, Sgk1 phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular processes. Understanding this pathway is essential for contextualizing the effects of this compound and for designing experiments to uncover novel targets.
References
Sgk1-IN-4: A Technical Guide for Investigating Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical regulator of cellular stress responses, survival, and proliferation, making it a compelling target for studying and potentially modulating senescence. This technical guide provides an in-depth overview of the use of Sgk1-IN-4, a potent and selective SGK1 inhibitor, in the context of cellular senescence research. While direct studies linking this compound to cellular senescence are nascent, this document synthesizes the known functions of SGK1 in aging-related pathways and provides a framework for utilizing this compound as a tool to dissect its role in senescence.
Core Concepts: SGK1 and its Link to Cellular Senescence
SGK1 is a serine/threonine kinase that acts as a downstream effector of the PI3K/PDK1 signaling pathway.[1][2] Its transcription is induced by various stimuli, including serum, glucocorticoids, growth factors, oxidative stress, and DNA damage.[3][4] These inducers are also well-established triggers of cellular senescence.
The involvement of SGK1 in cellular senescence is multifaceted:
-
Oxidative Stress Regulation: SGK1 has been shown to be protective against reactive oxygen species (ROS) production.[5] Since oxidative stress is a major driver of senescence, inhibition of SGK1 with this compound could potentially exacerbate ROS-induced senescence.
-
Apoptosis and Cell Survival: SGK1 is known to inhibit apoptosis and promote cell survival by phosphorylating and inactivating pro-apoptotic factors like FOXO3a.[2][3] Investigating the effect of this compound on the survival of senescent cells could reveal its potential as a senolytic agent.
-
DNA Damage Response: SGK1 transcription is stimulated by DNA damage, a key initiator of the senescence program.[3]
-
Telomerase Activity: Overexpression of SGK1 has been shown to increase the activity of human telomerase reverse transcriptase (hTERT), which can delay the onset of replicative senescence.[5][6]
Quantitative Data: this compound Potency
This compound is a highly selective and orally active inhibitor of SGK1. The following table summarizes its inhibitory potency (IC50) against SGK1 from different species.
| Target | Species | IC50 (nM) | ATP Concentration |
| SGK1 | Human | 3 | 500 µM |
| SGK1 | Mouse | 253 | 500 µM |
| SGK1 | Rat | 358 | 500 µM |
Data sourced from MedchemExpress.[7]
Signaling Pathways and Experimental Workflows
To visualize the role of SGK1 in cellular processes relevant to senescence and to outline a typical experimental workflow for studying the effects of this compound, the following diagrams are provided.
References
- 1. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Serum- and Glucocorticoid-Inducible Kinase 1 Delay the Onset of Endothelial Senescence by Directly Interacting with Human Telomerase Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Potential of Sgk1-IN-4 in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive deposition of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical mediator in the pathogenesis of fibrosis across various organs, including the lungs, heart, kidneys, and liver. Its multifaceted role in promoting pro-fibrotic cellular processes makes it a compelling therapeutic target. Sgk1-IN-4 is a highly potent and selective inhibitor of SGK1. This technical guide explores the therapeutic potential of this compound in fibrosis research by detailing the central role of the SGK1 signaling pathway, presenting the characteristics of this compound, and providing detailed experimental protocols for its evaluation in preclinical fibrosis models. While direct evidence of this compound in fibrosis models is not yet published, its demonstrated potency and selectivity suggest it is a valuable tool for investigating the anti-fibrotic potential of SGK1 inhibition.
The Role of SGK1 in Fibrosis Pathogenesis
SGK1 is a serine/threonine kinase that acts as a downstream effector of multiple pro-fibrotic signaling pathways. Its overexpression has been observed in various fibrotic diseases[1][2][3]. The mechanisms by which SGK1 contributes to fibrosis are multifaceted and include:
-
Macrophage Polarization: SGK1 promotes the differentiation of macrophages towards a pro-fibrotic M2 phenotype. These M2 macrophages release pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-β), which in turn activate fibroblasts[4][5].
-
Amplification of TGF-β Signaling: SGK1 can amplify the effects of the master pro-fibrotic cytokine, TGF-β. It does so by phosphorylating and inhibiting the ubiquitin ligase NEDD4L, which would otherwise target the TGF-β signaling component SMAD2/3 for degradation. This leads to an accumulation of SMAD2/3 and enhanced pro-fibrotic gene expression[1][2][3].
-
T-Cell Differentiation: SGK1 influences the differentiation of T-helper cells towards Th2 and Th17 phenotypes, which are involved in inflammatory and fibrotic processes[1][3].
-
Fibroblast Activation: SGK1 signaling in cardiac fibroblasts has been shown to promote their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition[6].
-
Epigenetic Regulation: Recent studies have implicated SGK1 in the epigenetic regulation of gene expression in macrophages through histone acetylation (H3K27ac), further driving a pro-fibrotic phenotype[4][7][8][9].
This compound: A Potent and Selective SGK1 Inhibitor
This compound is a small molecule inhibitor of SGK1 with high potency and selectivity[1]. While its primary published application is in osteoarthritis research, its biochemical profile makes it an excellent candidate for investigating the role of SGK1 in fibrosis.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound against human, mouse, and rat SGK1, as well as its functional activity in a cell-based assay.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| SGK1 | Human | Kinase Assay (ATP = 500 µM) | 3 | [1][10] |
| SGK1 | Mouse | Kinase Assay (ATP = 500 µM) | 253 | [1][10] |
| SGK1 | Rat | Kinase Assay (ATP = 500 µM) | 358 | [1][10] |
| Hypertrophic Differentiation | Mouse | ATDC5 Chondrocyte Assay | 50 | [1] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H21ClFN5O4S | [4] |
| Molecular Weight | 517.96 g/mol | [4] |
| CAS Number | 1628048-93-0 | [4] |
Signaling Pathways and Experimental Workflow
SGK1 Signaling Pathway in Fibrosis
The following diagram illustrates the central role of SGK1 in integrating pro-fibrotic signals and promoting fibrogenesis.
Experimental Workflow for Evaluating this compound in Fibrosis
The following diagram outlines a typical workflow for the preclinical evaluation of an anti-fibrotic compound like this compound.
Suggested Experimental Protocols for Fibrosis Research
While specific protocols for this compound in fibrosis are not available, the following are detailed, standard methodologies for inducing and assessing fibrosis in preclinical models. These can be adapted to test the efficacy of this compound.
In Vitro Myofibroblast Differentiation Assay
-
Cell Line: Primary human lung fibroblasts (HLFs) or cardiac fibroblasts.
-
Methodology:
-
Seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in fibroblast growth medium.
-
After 24 hours, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour.
-
Induce myofibroblast differentiation by adding recombinant human TGF-β1 (5 ng/mL).
-
Incubate for 24-48 hours.
-
-
Endpoints:
-
Gene Expression: Analyze the mRNA levels of α-smooth muscle actin (α-SMA), Collagen type I (COL1A1), and Fibronectin by qRT-PCR.
-
Protein Expression: Assess the protein levels of α-SMA and Collagen type I by Western blot.
-
Immunofluorescence: Stain for α-SMA to visualize stress fiber formation.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Methodology:
-
Anesthetize mice with isoflurane.
-
Instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline intratracheally. Control animals receive saline only.
-
Administer this compound or vehicle daily via oral gavage, starting on day 1 or day 7 (for therapeutic dosing) after bleomycin instillation.
-
Euthanize mice at day 14 or 21.
-
-
Endpoints:
-
Histology: Perfuse and fix the lungs. Stain lung sections with Masson's trichrome and Sirius red to assess collagen deposition and fibrosis severity (Ashcroft score).
-
Biochemical Analysis: Measure total lung collagen content using a hydroxyproline assay.
-
Immunohistochemistry: Stain for α-SMA to quantify myofibroblast accumulation.
-
Gene Expression: Analyze pro-fibrotic gene expression in lung homogenates by qRT-PCR.
-
In Vivo Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Methodology:
-
Anesthetize mice and expose the left kidney through a flank incision.
-
Ligate the left ureter at two points with 4-0 silk suture. Sham-operated animals undergo the same procedure without ligation.
-
Administer this compound or vehicle daily via oral gavage, starting on the day of surgery.
-
Euthanize mice at day 7 or 14 post-surgery.
-
-
Endpoints:
-
Histology: Stain kidney sections with Masson's trichrome and Sirius red to evaluate interstitial fibrosis.
-
Immunohistochemistry: Stain for α-SMA, Fibronectin, and Collagen type I.
-
Gene and Protein Expression: Analyze the expression of pro-fibrotic markers in kidney cortex lysates by qRT-PCR and Western blot.
-
Conclusion
SGK1 is a well-validated, multi-faceted driver of fibrotic diseases, making it a high-priority target for therapeutic intervention. This compound, with its high potency and selectivity, represents a valuable chemical probe to further elucidate the role of SGK1 in fibrosis and to explore the therapeutic potential of its inhibition. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound in relevant in vitro and in vivo models of fibrosis. Such studies are crucial to advance our understanding of SGK1-mediated fibrosis and to pave the way for the development of novel anti-fibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SGK | TargetMol [targetmol.com]
- 3. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [shop.labclinics.com]
- 8. ahajournals.org [ahajournals.org]
- 9. SGK1 aggravates idiopathic pulmonary fibrosis by triggering H3k27ac-mediated macrophage reprogramming and disturbing immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
The Role of Sgk1-IN-4 in Ion Channel Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including the regulation of ion channels. Its activity influences a wide array of physiological functions, from renal salt transport to cardiac excitability. Dysregulation of SGK1 has been implicated in the pathophysiology of several diseases, including hypertension, cardiac arrhythmias, and cancer. Consequently, SGK1 has emerged as a promising therapeutic target.
This technical guide focuses on Sgk1-IN-4, a potent and selective inhibitor of SGK1, and its effects on ion channel regulation. While direct experimental evidence specifically detailing the effects of this compound on ion channel function is limited in publicly available literature, this guide will extrapolate its expected mechanism of action based on the well-established role of SGK1 in ion channel modulation and data from other selective SGK1 inhibitors.
SGK1 Signaling and Ion Channel Regulation
SGK1 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation by hormones such as insulin and aldosterone, PI3K activates PDK1, which in turn phosphorylates and activates SGK1.[1] Activated SGK1 then phosphorylates a variety of downstream targets, including components of ion channel regulatory pathways.
SGK1 is known to regulate a diverse array of ion channels, including:
The primary mechanism by which SGK1 regulates many of these channels is by phosphorylating and inhibiting the E3 ubiquitin ligase Nedd4-2.[6][7] Nedd4-2 targets ion channels for ubiquitination and subsequent removal from the cell membrane. By inhibiting Nedd4-2, SGK1 increases the cell surface expression and activity of these channels.[6][7]
Another key regulatory target of SGK1 is the With-No-Lysine (WNK) kinase 4 (WNK4), which in turn modulates the activity of both ENaC and ROMK.[8][9]
This compound: A Selective SGK1 Inhibitor
| Compound | Target | IC50 (nM) | Species |
| This compound | SGK1 | 3 | Human |
| 253 | Mouse | ||
| 358 | Rat |
Data sourced from publicly available information.
Expected Effects of this compound on Ion Channel Function
Based on the known functions of SGK1, inhibition with this compound is expected to have the following effects on key ion channels:
Epithelial Sodium Channel (ENaC)
SGK1 is a well-established positive regulator of ENaC. It increases ENaC activity by inhibiting Nedd4-2-mediated ubiquitination and by phosphorylating WNK4.[6][8][9] Therefore, this compound is expected to decrease ENaC activity . This would occur by allowing Nedd4-2 to ubiquitinate ENaC, leading to its internalization and degradation, thus reducing the number of active channels at the cell surface.
Studies using other SGK1 inhibitors, such as GSK650394, have demonstrated a reduction in ENaC-mediated sodium current.[10] For instance, application of GSK650394 to the apical membrane of A6 cells resulted in a significant decrease in ENaC open probability (NPo).[10]
Renal Outer Medullary Potassium Channel (ROMK)
The regulation of ROMK by SGK1 is more complex and appears to be context-dependent, often involving its interaction with WNK4. SGK1 can relieve the WNK4-mediated inhibition of ROMK.[8] Therefore, the effect of this compound on ROMK would likely depend on the cellular context and the relative expression and activity of WNK4. In scenarios where SGK1 is actively opposing WNK4-mediated inhibition, this compound could lead to a decrease in ROMK activity .
Voltage-Gated Sodium Channels (Nav1.5)
In cardiac myocytes, SGK1 has been shown to increase the late sodium current (INa,L) through Nav1.5, an effect associated with action potential prolongation and increased arrhythmia risk.[3][11] Inhibition of SGK1 with a small molecule inhibitor has been shown to reduce this late sodium current and shorten the action potential duration in cellular models of long QT syndrome.[11] Therefore, this compound is anticipated to reduce the late sodium current in cardiomyocytes, potentially offering a therapeutic benefit in certain cardiac arrhythmias. A study using the SGK1 inhibitor 5377051 demonstrated a significant reduction in peak sodium current in HEK-293 cells expressing SCN5A.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for investigating the effects of this compound on ion channel regulation.
Figure 1. Simplified signaling pathway of SGK1-mediated ENaC regulation and the inhibitory effect of this compound.
Figure 2. General experimental workflow to assess the effect of this compound on ion channel function.
Experimental Protocols
While specific protocols for this compound in ion channel research are not published, the following are generalized methodologies that can be adapted.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the total ion current flowing through the membrane of a single cell.
Objective: To measure the effect of this compound on the whole-cell current of a specific ion channel.
Materials:
-
Cells expressing the ion channel of interest.
-
This compound stock solution (in DMSO).
-
Extracellular (bath) solution appropriate for the ion channel being studied.
-
Intracellular (pipette) solution appropriate for the ion channel being studied.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
Culture cells expressing the target ion channel on glass coverslips.
-
On the day of recording, place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline whole-cell currents using an appropriate voltage protocol.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record currents at various time points after inhibitor application.
-
Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the measurement of current flowing through a single ion channel.
Objective: To determine the effect of this compound on the open probability (Po) and single-channel conductance of an ion channel.
Procedure:
-
Follow steps 1-5 of the whole-cell patch-clamp protocol.
-
Instead of rupturing the membrane, maintain the cell-attached or excise the patch to form an inside-out or outside-out configuration.
-
Record single-channel currents at a constant holding potential.
-
Apply this compound to the appropriate side of the membrane (extracellular for outside-out, intracellular for inside-out).
-
Record single-channel activity in the presence of the inhibitor.
-
Analyze the data to determine changes in open probability, mean open time, mean closed time, and single-channel conductance.
Western Blotting for Protein Expression and Phosphorylation
Objective: To assess the effect of this compound on the total and cell surface expression of the ion channel and the phosphorylation status of SGK1 and its downstream targets (e.g., Nedd4-2).
Procedure:
-
Culture cells and treat with or without this compound for the desired time.
-
For total protein expression, lyse the cells in RIPA buffer.
-
For cell surface protein expression, perform cell surface biotinylation followed by streptavidin pull-down.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the ion channel subunit, total SGK1, phospho-SGK1, total Nedd4-2, and phospho-Nedd4-2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine changes in protein expression and phosphorylation.
Conclusion
This compound, as a potent and selective inhibitor of SGK1, is a valuable tool for investigating the role of this kinase in cellular physiology and disease. Based on the extensive literature on SGK1's function, it is highly probable that this compound will modulate the activity of a wide range of ion channels, primarily by interfering with the SGK1-Nedd4-2 and SGK1-WNK4 signaling pathways. This would lead to decreased activity of channels like ENaC and Nav1.5. Further direct experimental validation using electrophysiological and biochemical techniques is necessary to fully elucidate the specific effects and therapeutic potential of this compound in the context of ion channel-related pathologies. Researchers are encouraged to adapt the provided general protocols to investigate the impact of this inhibitor on their specific ion channel of interest.
References
- 1. Regulation of ion channels by the serum- and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pathological Role of Serum- and Glucocorticoid-Regulated Kinase 1 in Adverse Ventricular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serum- and glucocorticoid-induced kinase 1 ameliorates hydrocephalus in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pnas.org [pnas.org]
- 9. Aldosterone, SGK1, and ion channels in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epithelial Sodium Channel Regulation by Cell Surface-associated Serum- and Glucocorticoid-regulated Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Inhibition of serum and glucocorticoid regulated kinase-1 as novel therapy for cardiac arrhythmia disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sgk1-IN-4 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a key contributor to the pathogenesis of various neurodegenerative diseases, presents a significant challenge in therapeutic development. Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical mediator in inflammatory signaling cascades within the central nervous system. This technical guide explores the potential role of Sgk1-IN-4, a potent SGK1 inhibitor, in mitigating neuroinflammation. While direct experimental data on this compound in neuroinflammatory models is emerging, this document synthesizes the established functions of SGK1 in neuroinflammation and the known inhibitory characteristics of this compound. We provide an in-depth analysis of the underlying signaling pathways, propose detailed experimental protocols for future investigation, and present quantitative data on SGK1 inhibition to support the rationale for this compound as a promising therapeutic candidate.
Introduction to SGK1 in Neuroinflammation
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its expression and activity are upregulated by various stimuli, including stress and glucocorticoids.[2] In the context of the central nervous system, SGK1 is implicated in a range of cellular processes, including ion channel regulation, neuronal excitability, and apoptosis.[3]
Accumulating evidence points to a pivotal role for SGK1 in orchestrating neuroinflammatory responses, primarily through its activity in glial cells, such as microglia and astrocytes.[4][5] Upregulation of SGK1 is observed in the brains of patients with neurodegenerative disorders, suggesting its involvement in disease pathogenesis.[4] Inhibition of SGK1 has been shown to suppress the pro-inflammatory phenotype of glia by modulating key inflammatory signaling pathways.[4][5]
This compound: A Potent and Selective SGK1 Inhibitor
This compound is a small molecule inhibitor with high potency and selectivity for SGK1. While its primary characterization has been in the context of osteoarthritis, its mechanism of action holds significant promise for neuroinflammatory conditions.[6]
Quantitative Data on SGK1 Inhibition
The inhibitory activity of this compound against SGK1 has been quantified, demonstrating its potent effect on the kinase. This data forms the basis for its proposed application in neuroinflammation research.
| Inhibitor | Target | Species | IC₅₀ (nM) | Assay Conditions | Reference |
| This compound | SGK1 | Human | 3 | ATP concentration of 500 μM | [6] |
| This compound | SGK1 | Mouse | 253 | ATP concentration of 500 μM | [6] |
| This compound | SGK1 | Rat | 358 | ATP concentration of 500 μM | [6] |
Table 1: Inhibitory Concentration (IC₅₀) of this compound against SGK1.
Key Signaling Pathways Modulated by SGK1 in Neuroinflammation
SGK1 exerts its pro-inflammatory effects by modulating several critical signaling cascades within glial cells. Inhibition of SGK1, and therefore potentially by this compound, is expected to attenuate neuroinflammation by interfering with these pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. SGK1 can phosphorylate and activate IκB kinase (IKK), leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[7] Once in the nucleus, NF-κB promotes the transcription of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Inhibition of SGK1 has been demonstrated to suppress NF-κB signaling and reduce the expression of these inflammatory mediators.[4]
Figure 1: SGK1-mediated NF-κB signaling pathway and the inhibitory action of this compound.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. SGK1 has been shown to promote the activation of the NLRP3 inflammasome.[4] Inhibition of SGK1 can, therefore, suppress inflammasome activation and the subsequent release of its potent inflammatory products. One study demonstrated that SGK1 phosphorylates NLRP3 at serine 5, which inhibits inflammasome activation, suggesting a complex regulatory role. However, other studies in glial cells point towards an overall pro-inflammatory role of SGK1 in inflammasome activation.[4]
Figure 2: The role of SGK1 in the NLRP3 inflammasome pathway.
The cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune response that detects cytosolic DNA. Recent evidence suggests that SGK1 inhibition can suppress the cGAS-STING-mediated inflammatory pathway in glial cells.[4] This indicates that SGK1 may play a role in the inflammatory response to cellular damage and pathogens that release DNA into the cytoplasm.
Experimental Protocols for Investigating this compound in Neuroinflammation
To facilitate the investigation of this compound's therapeutic potential, this section provides detailed experimental protocols for in vitro models of neuroinflammation.
In Vitro Model of Neuroinflammation using Microglial Cell Lines
This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2) using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
4.1.1. Materials
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, ELISA, and Western blotting
4.1.2. Experimental Workflow
Figure 3: Experimental workflow for assessing this compound in an in vitro neuroinflammation model.
4.1.3. Detailed Methodologies
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells into 24-well or 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%. Pre-treat the cells with this compound or vehicle for 2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the desired final concentration (e.g., 100 ng/mL) and incubate for the desired time (4 hours for early signaling events, 24 hours for cytokine production).
-
Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
qRT-PCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of target genes such as Nos2 (iNOS), Tnf, and Il6.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of key signaling molecules such as phosphorylated IKK, phosphorylated IκBα, and NLRP3.
-
Expected Outcomes and Interpretation
Based on the known role of SGK1 in neuroinflammation, treatment with this compound is expected to yield the following results:
-
Reduced Pro-inflammatory Cytokine Production: A dose-dependent decrease in the secretion and mRNA expression of TNF-α, IL-6, and other pro-inflammatory cytokines in LPS-stimulated microglia.
-
Inhibition of NF-κB and NLRP3 Inflammasome Pathways: A reduction in the phosphorylation of IKK and IκBα, and decreased expression or activation of NLRP3 inflammasome components.
These outcomes would provide strong evidence for the therapeutic potential of this compound in neuroinflammatory diseases.
Conclusion
This compound, as a potent inhibitor of SGK1, represents a promising pharmacological tool for the investigation and potential treatment of neuroinflammation. The established role of SGK1 in critical inflammatory pathways within glial cells provides a solid rationale for exploring the efficacy of this compound in this context. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the anti-neuroinflammatory properties of this compound. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound in a range of neurodegenerative disorders.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | RRx-001 Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Serum- and glucocorticoid-inducible kinases in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum- and glucocorticoid-inducible kinase 1 promotes alternative macrophage polarization and restrains inflammation through FoxO1 and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential implication of SGK1-dependent activity change in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
Sgk1-IN-4 as a Tool for Cancer Cell Proliferation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in signaling pathways that drive cancer progression. As a serine/threonine kinase and a key downstream effector of the PI3K pathway, SGK1 is implicated in the regulation of cell proliferation, survival, and resistance to therapy across various cancer types. Its functional similarity to Akt, coupled with its distinct regulatory mechanisms, makes SGK1 an attractive therapeutic target. The development of potent and selective SGK1 inhibitors is therefore a focal point in oncology research.
This technical guide provides an in-depth look at Sgk1-IN-4, a potent SGK1 inhibitor, and its application as a tool for studying cancer cell proliferation. Due to the limited availability of published data on this compound in cancer models, this guide will also leverage data and protocols from the well-characterized SGK1 inhibitor, GSK650394, to provide a comprehensive framework for experimental design and data interpretation.
This compound: A Profile
This compound (also referred to as compound 17a in some literature) is a highly selective and orally active inhibitor of SGK1. While its primary characterization has been in the context of osteoarthritis research, its potent enzymatic inhibition of SGK1 makes it a valuable tool for cancer researchers.[1][2][3]
Quantitative Data for this compound
Currently, published data on the efficacy of this compound in cancer cell proliferation assays is limited. However, its potent and selective inhibition of the SGK1 enzyme is well-documented.
| Target | Species | IC50 (nM) | Assay Conditions | Reference |
| SGK1 | Human | 3 | ATP = 500 µM | [1] |
| SGK1 | Mouse | 253 | ATP = 500 µM | [1] |
| SGK1 | Rat | 358 | ATP = 500 µM | [1] |
| Chondrocyte Hypertrophy | Mouse (ATDC5 cells) | 50 | - | [1] |
Note: The lack of specific IC50 values for this compound in cancer cell lines necessitates preliminary dose-response studies to determine the optimal concentration range for specific cancer models.
SGK1 Signaling Pathway in Cancer Proliferation
SGK1 is a key downstream component of the PI3K signaling pathway and is activated by PDK1 and mTORC2. Once activated, SGK1 phosphorylates a range of substrates that promote cell proliferation and survival. Key downstream targets include the phosphorylation and inhibition of the pro-apoptotic transcription factor FOXO3a, and the phosphorylation and activation of MDM2, which leads to the degradation of the tumor suppressor p53.[4]
Caption: SGK1 signaling cascade in cancer proliferation and its inhibition by this compound.
Experimental Protocols for Studying SGK1 Inhibition in Cancer Cell Proliferation
The following protocols are based on established methods used for the well-characterized SGK1 inhibitor, GSK650394, and can be adapted for use with this compound.
General Experimental Workflow
A typical workflow for assessing the impact of an SGK1 inhibitor on cancer cell proliferation involves a series of in vitro assays to measure cell viability, DNA synthesis, and cell cycle progression, followed by biochemical analysis to confirm target engagement and downstream pathway modulation.
Caption: A stepwise workflow for investigating the anti-proliferative effects of an SGK1 inhibitor.
Quantitative Data for the Exemplar SGK1 Inhibitor: GSK650394
The following table summarizes the reported IC50 values for GSK650394 in various cancer cell lines, providing a useful reference for expected potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LNCaP | Prostate Cancer | ~1 | Cell Growth Assay | [5][6] |
| HCT116 | Colorectal Cancer | 135.5 | CCK-8 Assay | [7] |
Note: IC50 values can vary significantly based on the cell line and the specific proliferation assay used.
Detailed Methodologies
1. Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well.[10]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
-
-
Crystal Violet Staining: This assay stains the DNA and proteins of adherent cells, providing a measure of cell biomass.[11][12][13][14]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde or 100% methanol for 10-20 minutes.[11]
-
Staining: Add 0.1% - 0.5% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.[11]
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., 1% SDS or acetic acid) to each well and incubate on an orbital shaker until the color is uniform.[11]
-
Absorbance Reading: Measure the absorbance at 590 nm.
-
-
BrdU Incorporation Assay: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, directly measuring cell proliferation.[15][16][17][18] 1. Cell Seeding and Treatment: Plate and treat cells as described above. 2. BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA. 3. Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. 4. Antibody Incubation: Incubate with an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. 5. Substrate Addition and Detection: Add a TMB substrate to develop a colorimetric signal and measure the absorbance.
2. Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [19][20][21][22] 1. Cell Harvest and Fixation: Harvest treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C. [21] 2. Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS. 3. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. [20] 4. PI Staining: Add propidium iodide staining solution and incubate in the dark. 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
3. Western Blot Analysis for Target Engagement and Pathway Modulation
Western blotting is essential to confirm that this compound is inhibiting its target and modulating downstream signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total SGK1, phospho-NDRG1 (a direct SGK1 substrate), total NDRG1, phospho-FOXO3a, total FOXO3a, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total downstream substrates (e.g., p-NDRG1/NDRG1) would indicate successful inhibition of SGK1 activity.
Conclusion
This compound is a potent and selective inhibitor of SGK1, making it a promising research tool for elucidating the role of this kinase in cancer cell proliferation. While direct evidence of its anti-proliferative effects in cancer models is still emerging, the experimental framework provided in this guide, leveraging methodologies established with other SGK1 inhibitors like GSK650394, offers a robust starting point for its evaluation. By employing a combination of cell viability, DNA synthesis, and cell cycle assays, alongside biochemical analysis of the SGK1 signaling pathway, researchers can effectively characterize the utility of this compound in their specific cancer models of interest. As with any new tool, careful dose-response studies and validation of on-target effects are crucial first steps in its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 1628048-93-0 [glpbio.cn]
- 3. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 15. BRDU 细胞增殖检测试剂盒 This proliferation assay is a non-isotopic immunoassay for quantification of BrdU incorporation into newly synthesized DNA of actively proliferating cells. | Sigma-Aldrich [sigmaaldrich.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. The use of bromodeoxyuridine incorporation assays to assess corneal stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Sgk1-IN-4 and the Regulation of Epithelial Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in regulating epithelial ion transport, a fundamental process for maintaining homeostasis in various organs. SGK1 integrates signals from hormones such as aldosterone and insulin to modulate the activity of key transport proteins, most notably the epithelial sodium channel (ENaC). Dysregulation of the SGK1 signaling pathway is implicated in pathologies including hypertension and diabetic nephropathy. This technical guide provides an in-depth overview of the role of SGK1 in epithelial transport, with a focus on the potential utility of the selective SGK1 inhibitor, Sgk1-IN-4, and related compounds in studying and therapeutically targeting this pathway.
This compound and Other Selective SGK1 Inhibitors
This compound is a potent and highly selective inhibitor of SGK1. While its direct application in epithelial transport studies is not yet extensively documented in published literature, its inhibitory profile suggests its potential as a valuable research tool. Other well-characterized SGK1 inhibitors, such as GSK650394 and EMD638683, have been instrumental in elucidating the role of SGK1 in epithelial ion transport.
Quantitative Data on SGK1 Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant SGK1 inhibitors.
| Inhibitor | Target | Species | IC50 | ATP Concentration | Reference |
| This compound | SGK1 | Human | 3 nM | 500 µM | [1] |
| SGK1 | Mouse | 253 nM | 500 µM | [1] | |
| SGK1 | Rat | 358 nM | 500 µM | [1] | |
| GSK650394 | SGK1 | - | 62 nM | - | [2] |
| SGK2 | - | 103 nM | - | [2] | |
| SGK1-mediated epithelial transport | Human (M-1 cells) | 0.6 µM (SCC assay) | - | [2][3] | |
| EMD638683 | SGK1 | - | 3 µM | - | [4][5] |
Table 1: In Vitro Inhibitory Activity of Selected SGK1 Inhibitors. This table provides a comparative overview of the potency of different SGK1 inhibitors.
The SGK1 Signaling Pathway in Epithelial Transport
SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) pathway.[6] Its expression is transcriptionally upregulated by mineralocorticoids like aldosterone, while its activity is stimulated by insulin through PI3K-dependent phosphorylation.[6] Once activated, SGK1 regulates epithelial sodium transport primarily by modulating the function of the epithelial sodium channel (ENaC).
A critical mechanism of SGK1 action involves the phosphorylation and subsequent inhibition of the ubiquitin ligase Nedd4-2.[7] Nedd4-2 targets the PY motifs of ENaC subunits, leading to their ubiquitination and removal from the apical membrane.[7] By phosphorylating Nedd4-2, SGK1 prevents its interaction with ENaC, thereby increasing the number of active ENaC channels at the cell surface and enhancing sodium reabsorption.[7]
Figure 1: SGK1 Signaling Pathway in Epithelial Sodium Transport. This diagram illustrates the central role of SGK1 in integrating hormonal signals to regulate ENaC activity through the inhibition of Nedd4-2. This compound acts by directly inhibiting the active form of SGK1.
Experimental Protocols
Investigating the role of SGK1 and the effects of its inhibitors on epithelial transport requires specialized techniques. The following are detailed methodologies for key experiments.
Ussing Chamber Electrophysiology for Measuring Transepithelial Ion Transport
The Ussing chamber is a classic technique used to measure ion transport across epithelial tissues and cell monolayers.[8]
Objective: To measure the effect of an SGK1 inhibitor (e.g., GSK650394) on aldosterone-stimulated short-circuit current (Isc), an indicator of net ion transport, in a renal epithelial cell line (e.g., M-1 or A6 cells).
Materials:
-
Epithelial cell line (e.g., M-1 or A6) cultured on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2, maintained at 37°C
-
Aldosterone
-
SGK1 inhibitor (e.g., GSK650394) dissolved in a suitable vehicle (e.g., DMSO)
-
Amiloride (ENaC blocker)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Krebs-Ringer bicarbonate buffer.
-
Allow the system to equilibrate and record the baseline transepithelial potential difference (Vt) and short-circuit current (Isc).
-
Stimulate the cells by adding aldosterone to the basolateral buffer and monitor the increase in Isc over several hours.
-
Once a stable aldosterone-stimulated Isc is achieved, add the SGK1 inhibitor to the apical and/or basolateral buffer.
-
Record the change in Isc over time. A decrease in Isc indicates inhibition of ion transport.
-
At the end of the experiment, add amiloride to the apical buffer to confirm that the measured current is mediated by ENaC. The amiloride-sensitive current represents the ENaC-mediated sodium transport.
-
Perform control experiments with the vehicle alone to account for any solvent effects.
Data Analysis: Calculate the percentage inhibition of the aldosterone-stimulated, amiloride-sensitive Isc by the SGK1 inhibitor. Determine the IC50 value by testing a range of inhibitor concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGK1 regulation of epithelial sodium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Discovery of New Therapeutic Areas for Sgk1-IN-4: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a critical serine/threonine kinase that acts as a key node in various signaling pathways, influencing a wide array of cellular processes including ion transport, cell proliferation, and apoptosis.[1][2] Dysregulation of Sgk1 has been implicated in a multitude of pathologies, ranging from metabolic disorders and cancer to neurodegenerative diseases and inflammatory conditions.[2][3] Sgk1-IN-4 is a highly selective and orally active inhibitor of Sgk1, which has shown promise in preclinical studies for osteoarthritis.[4][5][6] This whitepaper explores the untapped therapeutic potential of this compound beyond its current focus, providing a scientific rationale for its investigation in new disease areas based on the pivotal role of Sgk1 in pathophysiology. We present a comprehensive overview of the Sgk1 signaling network, quantitative data on Sgk1 inhibitors, and detailed experimental protocols to guide future research and development.
The Sgk1 Signaling Nexus: A Hub for Therapeutic Intervention
Sgk1 is a downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway, activated by a variety of stimuli including growth factors, hormones, and cellular stress.[2][7] Its activation is mediated by PDK1 (Phosphoinositide-dependent kinase 1) and mTORC2 (mammalian Target of Rapamycin Complex 2).[2] Once activated, Sgk1 phosphorylates a broad range of downstream targets, thereby modulating their activity and influencing key cellular functions.
Core Signaling Pathways
The diagram below illustrates the central role of Sgk1 in cellular signaling, highlighting key upstream activators and downstream effectors.
This compound: A Potent and Selective Inhibitor
This compound is a compound identified as a highly selective inhibitor of Sgk1.[4] Its potency against human Sgk1 is in the low nanomolar range, demonstrating its potential for effective target engagement at therapeutic concentrations.
Quantitative Data on Sgk1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other notable Sgk1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Species | Assay Conditions | Reference |
| This compound | Sgk1 | 3 | Human | ATP concentration of 500 µM | [4] |
| This compound | Sgk1 | 253 | Mouse | ATP concentration of 500 µM | [4] |
| This compound | Sgk1 | 358 | Rat | ATP concentration of 500 µM | [4] |
| Sgk1-IN-2 | Sgk1 | 5 | N/A | ATP concentration of 10 µM | [7] |
| GSK650394 | Sgk1 | 62 | N/A | SPA assay | [7] |
| EMD638683 | Sgk1 | 3000 | N/A | N/A | [7] |
New Therapeutic Frontiers for this compound
The widespread involvement of Sgk1 in various disease pathologies suggests that this compound could have therapeutic applications far beyond osteoarthritis. Based on the established roles of Sgk1, we propose the following new therapeutic areas for investigation.
Oncology
Rationale: Sgk1 is overexpressed in numerous cancers, including breast, prostate, and hepatocellular carcinoma, where it promotes tumor cell proliferation, survival, and resistance to therapy.[8][9][10] It functions as an important AKT-independent mediator of PI3K signaling, a pathway frequently mutated in cancer.[8][9]
Proposed Therapeutic Application: this compound could be developed as a monotherapy or in combination with existing anticancer agents, particularly in tumors with activated PI3K signaling.
Fibrotic Diseases
Rationale: Sgk1 plays a crucial role in promoting fibrosis in various organs, including the kidneys, liver, and lungs.[3] It mediates pro-fibrotic signaling pathways, such as those activated by TGF-β, leading to the accumulation of extracellular matrix.[3]
Proposed Therapeutic Application: this compound could be investigated as a novel anti-fibrotic agent for diseases like idiopathic pulmonary fibrosis, diabetic nephropathy, and liver cirrhosis.
Neurodegenerative and Psychiatric Disorders
Rationale: Sgk1 is implicated in the pathophysiology of several neurological and psychiatric conditions. It is involved in neuronal excitability, cell death, and the regulation of neurotransmitter receptors.[1][11] Dysregulation of Sgk1 has been linked to Alzheimer's disease, Parkinson's disease, and major depressive disorder.[11][12]
Proposed Therapeutic Application: The potential of this compound to modulate neuronal function and survival warrants its investigation in preclinical models of neurodegenerative and psychiatric diseases.
Immune and Inflammatory Diseases
Rationale: Sgk1 is an important regulator of immune cell function, influencing the differentiation and activity of T cells, macrophages, and other immune cells.[13] Its dysregulation is associated with inflammatory conditions such as inflammatory bowel disease and multiple sclerosis.[13]
Proposed Therapeutic Application: this compound could be explored as a novel immunomodulatory agent for the treatment of autoimmune and chronic inflammatory diseases.
Experimental Protocols for New Therapeutic Area Exploration
To facilitate the investigation of this compound in these new therapeutic areas, we provide the following detailed experimental protocols.
In Vitro Cell Proliferation Assay (Oncology)
-
Cell Culture: Culture cancer cell lines with known PI3K pathway activation (e.g., PIK3CA mutant or PTEN null) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a dose-response range of this compound for 72 hours.
-
Proliferation Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value for this compound in each cell line.
In Vivo Xenograft Model (Oncology)
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into vehicle and this compound treatment groups. Administer this compound orally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic and histological analysis (e.g., Western blot for phosphorylated Sgk1 substrates, immunohistochemistry for proliferation markers).
In Vitro Fibroblast Activation Assay (Fibrotic Diseases)
-
Cell Culture: Isolate and culture primary human lung fibroblasts.
-
Treatment: Pre-treat fibroblasts with this compound for 1 hour, followed by stimulation with TGF-β for 24-48 hours.
-
Fibroblast Activation Markers: Analyze the expression of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I by Western blot and immunofluorescence.
-
Data Analysis: Quantify the reduction in pro-fibrotic marker expression in the this compound treated groups compared to the TGF-β only control.
Conclusion
This compound is a potent and selective inhibitor of a kinase that is centrally implicated in a wide range of debilitating diseases. While its development for osteoarthritis is promising, the scientific evidence strongly supports the expansion of its therapeutic potential into oncology, fibrotic diseases, neurodegenerative disorders, and inflammatory conditions. This whitepaper provides a foundational guide for researchers and drug developers to explore these new avenues, with the ultimate goal of translating the promise of Sgk1 inhibition into novel therapies for patients with unmet medical needs.
References
- 1. SGK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SGK | TargetMol [targetmol.com]
- 6. This compound [shop.labclinics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 11. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms [frontiersin.org]
- 13. Role of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) in Immune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Sgk1-IN-4 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular basis for the selectivity of Sgk1-IN-4, a potent and highly selective inhibitor of Serum and glucocorticoid-regulated kinase 1 (Sgk1). This document will cover its inhibitory activity, the underlying signaling pathways, and the experimental methodologies used to characterize its selectivity profile.
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against Sgk1, with notable variation across different species. Its efficacy has also been demonstrated in cellular models, where it inhibits processes downstream of Sgk1 signaling. The following tables summarize the key quantitative data regarding the inhibitory potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Sgk1 Orthologs
| Target | IC50 (nM) | ATP Concentration |
| Human Sgk1 | 3 | 500 µM |
| Mouse Sgk1 | 253 | 500 µM |
| Rat Sgk1 | 358 | 500 µM |
This data highlights the significantly higher potency of this compound against the human isoform of the kinase.[1]
Table 2: Cellular Activity of this compound
| Cell-Based Assay | Cell Line | IC50 (nM) |
| Inhibition of hypertrophic differentiation of chondrocytes | ATDC5 | 50 |
This demonstrates the ability of this compound to effectively engage its target in a cellular context and modulate a downstream physiological event.[1]
The Sgk1 Signaling Pathway
Sgk1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. It is a key downstream effector of the PI3K/mTOR signaling pathway.[2][3] Understanding this pathway is essential for contextualizing the mechanism of action of Sgk1 inhibitors.
Activation of the PI3K-AKT signaling cascade is a common and critical event in malignant transformation.[2] Sgk1 has been identified as an essential component of an AKT-independent pathway that is crucial for PI3K-mediated tumor development.[2] Upon activation by growth factors or hormones, PI3K generates PIP3, which recruits PDK1 and mTORC2 to the plasma membrane. mTORC2 and PDK1 then act in concert to phosphorylate and activate Sgk1.[3] Activated Sgk1, in turn, phosphorylates a variety of downstream substrates, thereby regulating their activity.
Molecular Basis of this compound Selectivity
The high selectivity of this compound is a critical attribute for a therapeutic agent, as it minimizes off-target effects. While a comprehensive selectivity panel for this compound against a broad range of kinases is not publicly available, its designation as "highly selective" suggests minimal activity against other kinases, particularly those within the same AGC kinase family, such as AKT. For comparison, the selectivity of other known Sgk1 inhibitors is presented below.
Table 3: Comparative Selectivity of Sgk1 Inhibitors
| Inhibitor | Sgk1 IC50 | Comparative Kinase | Selectivity (Fold) |
| GSK650394 | 62 nM (Sgk1) | AKT | >30 |
| GSK650394 | 103 nM (Sgk2) | - | - |
| SI113 | 600 nM | AKT1 | ~100 |
This comparative data underscores the feasibility of achieving high selectivity for Sgk1 over closely related kinases.[4][5]
Experimental Protocols
The determination of inhibitor potency and selectivity is achieved through rigorous experimental procedures. Below is a generalized protocol for an in vitro kinase assay, a fundamental technique in drug discovery.
In Vitro Kinase Assay Protocol
This protocol outlines the steps for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Recombinant active Sgk1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP (at a concentration relevant to the assay, e.g., 10 µM or 500 µM)
-
Substrate (e.g., a specific peptide or protein substrate for Sgk1)
-
This compound or other test compounds at various concentrations
-
[γ-32P]ATP for radiometric detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection
-
96-well plates
-
Incubator
-
Detection instrument (e.g., scintillation counter or luminometer)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, the Sgk1 enzyme, and the substrate.
-
Add the diluted this compound or control (solvent only) to the appropriate wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radiometric detection).
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at the same temperature.
-
Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto a filter membrane. For the ADP-Glo™ assay, the ADP-Glo™ Reagent is added.
-
Detect the signal. For radiometric assays, wash the filter membranes to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, add the Kinase Detection Reagent and measure the luminescence.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent and highly selective inhibitor of Sgk1, demonstrating significant promise as a research tool and a potential therapeutic agent. Its high potency against human Sgk1 and its ability to modulate Sgk1-dependent cellular processes underscore its utility. The molecular basis of its selectivity likely resides in specific interactions with the ATP-binding pocket of Sgk1, which differ from those of other closely related kinases. Further studies, including the public release of a broad kinase selectivity panel and co-crystallography studies, will provide a more detailed understanding of the precise molecular interactions that govern the remarkable selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 5. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sgk1-IN-4 in Vitro Assay for Chondrocytes
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that is a key component of intracellular signaling pathways. Emerging evidence indicates that SGK1 is upregulated in osteoarthritic cartilage and plays a significant role in chondrocyte function and the progression of osteoarthritis (OA). SGK1 influences chondrocyte anabolic and catabolic balance, and its dysregulation can lead to an aberrant hypertrophic state and loss of phenotypic stability. Sgk1-IN-4 is a potent and highly selective inhibitor of SGK1, making it a valuable tool for investigating the therapeutic potential of SGK1 inhibition in OA research. These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on chondrocyte biology.
Sgk1 Signaling Pathway in Chondrocytes
In chondrocytes, SGK1 is activated by upstream signals from the phosphoinositide 3-kinase (PI3K) pathway. Upon stimulation by factors like Interleukin-1 beta (IL-1β), which is prevalent in OA joints, SGK1 expression is increased. Activated SGK1 can then phosphorylate various downstream targets. One critical target in chondrocytes is the Forkhead box protein O1 (FoxO1). SGK1-mediated phosphorylation of FoxO1 leads to its translocation from the nucleus to the cytoplasm, which in turn inhibits autophagy. This disruption of autophagy, a crucial protective mechanism, contributes to the imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities in chondrocytes, a hallmark of OA.
Caption: SGK1 signaling cascade in chondrocytes leading to catabolic and anti-anabolic effects.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various models. The following table summarizes key quantitative data for its use in chondrocyte-related assays.
| Parameter | Species | Cell/Enzyme System | ATP Concentration | IC50 / Effective Concentration | Reference(s) |
| IC50 | Human | SGK1 Enzyme | 500 µM | 3 nM | , |
| IC50 | Mouse | SGK1 Enzyme | 500 µM | 253 nM | , |
| IC50 | Rat | SGK1 Enzyme | 500 µM | 358 nM | , |
| IC50 (Hypertrophy Inhibition) | Mouse | ATDC5 Chondrocytes | N/A | 50 nM | ,, |
| Effective Concentration (Hypertrophy) | Mouse | Femoral Head Explant | N/A | 2-10 µM (2 weeks) | , |
Experimental Protocols
This section details the protocols for assessing the in vitro efficacy of this compound on chondrocytes.
Experimental Workflow
The general workflow involves isolating and culturing chondrocytes, inducing a disease-like state (e.g., with IL-1β), treating with this compound, and subsequently analyzing various cellular and molecular endpoints.
Caption: General experimental workflow for evaluating this compound in chondrocyte cultures.
Protocol 1: Chondrocyte Culture and this compound Treatment
This protocol describes the basic culture of chondrocytes and treatment with the inhibitor.
Materials:
-
Primary chondrocytes or ATDC5 cell line
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
IL-1β (human recombinant)
-
This compound (stock solution in DMSO)
-
Tissue culture plates (6-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed chondrocytes in culture plates at a density of 2 x 10^5 cells/well (for a 6-well plate) and allow them to adhere and grow for 24-48 hours.
-
Starvation (Optional): To synchronize cells, serum-starve them in a medium containing 0.5% FBS for 12-24 hours before stimulation.
-
Stimulation: To induce a catabolic state, treat cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in a culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.
-
A typical dose-response range for this compound could be 1 nM to 1 µM.
-
Remove the IL-1β containing medium, wash with PBS, and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint to be measured.
Protocol 2: Analysis of Anabolic and Catabolic Gene Expression by qPCR
This protocol measures changes in key genes related to cartilage health and degradation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACAN, COL2A1, MMP13, ADAMTS5, COL10A1) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Isolation: Following treatment with this compound, lyse the chondrocytes directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control. A significant decrease in MMP13 and ADAMTS5 and an increase in ACAN and COL2A1 would indicate a chondroprotective effect.
Protocol 3: Evaluation of Extracellular Matrix (ECM) Deposition
This histological staining method visualizes proteoglycans, a major component of the cartilage matrix.
Materials:
-
4% Paraformaldehyde (PFA)
-
Weigert's Iron Hematoxylin solution
-
0.05% Fast Green solution
-
1% Acetic Acid
-
0.1% Safranin-O solution
-
Microscope
Procedure:
-
Fixation: After the treatment period, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with distilled water.
-
Stain with Weigert's Iron Hematoxylin for 5 minutes to stain nuclei.
-
Wash in running tap water for 10 minutes.
-
Stain with 0.05% Fast Green for 3 minutes to stain the cytoplasm.
-
Rinse quickly with 1% acetic acid.
-
Counterstain with 0.1% Safranin-O for 5 minutes, which stains proteoglycans (GAGs) red/orange.
-
-
Imaging: Wash with distilled water, allow to dry, and visualize using a light microscope. An increase in red staining in this compound treated groups compared to the disease control (e.g., IL-1β only) indicates enhanced proteoglycan deposition.
Protocol 4: Western Blot for Sgk1 Signaling Components
This protocol assesses the direct impact of this compound on its downstream target, FoxO1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FoxO1, anti-FoxO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-FoxO1 signal to total FoxO1. A decrease in the p-FoxO1/FoxO1 ratio upon this compound treatment would confirm target engagement and inhibition of the signaling pathway.
Preparation of Sgk1-IN-4 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Sgk1-IN-4, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Included are the physicochemical properties of this compound, a comprehensive protocol for the preparation of a stock solution in Dimethyl Sulfoxide (DMSO), and guidelines for its application in in vitro kinase assays and cell-based experiments. A diagram of the SGK1 signaling pathway is also presented to provide context for its mechanism of action.
Introduction
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] SGK1 is activated through phosphorylation by mTORC2 and PDK1 and plays a pivotal role in regulating various cellular processes, including cell proliferation, survival, and ion channel regulation.[1] Dysregulation of SGK1 activity has been implicated in the pathophysiology of several diseases, including cancer and hypertension.[1]
This compound is a highly selective and orally active inhibitor of SGK1.[3][4][5][6][7] Its utility in preclinical research, particularly in the context of osteoarthritis, has been demonstrated.[3][4][5][6][7] This document outlines the necessary procedures for the proper handling, storage, and application of this compound in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁ClFN₅O₄S | [3][8] |
| Molecular Weight | 517.96 g/mol | [3][4] |
| CAS Number | 1628048-93-0 | [3][4][6] |
| Appearance | White to light yellow solid | [5] |
| Purity | >98% (typically verified by HPLC or LCMS) | [4] |
Solubility and Stock Solution Preparation
This compound exhibits excellent solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (193.07 mM) | [3] |
| DMSO | 245 mg/mL (473.01 mM) | [4] |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.18 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the this compound powder. For a 10 mM solution, the required volumes for different masses are provided in the table below.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[6][9]
Stock Solution Preparation Table (for 10 mM concentration):
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 0.1931 mL |
| 5 mg | 0.9653 mL |
| 10 mg | 1.9307 mL |
Application in In Vitro Experiments
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against SGK1.
Materials:
-
Recombinant active SGK1 enzyme
-
PDK1 (for SGK1 activation)
-
Biotinylated CROSStide peptide substrate
-
ATP (γ-³²P-ATP for radiometric assay)
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
This compound stock solution (serially diluted)
-
96-well plates
-
Scintillation counter
Procedure:
-
Enzyme Activation: Activate SGK1 by incubating with PDK1 in the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a 96-well plate.
-
Reaction Initiation: Add the activated SGK1 enzyme to the wells containing the inhibitor and incubate briefly.
-
Substrate Addition: Initiate the kinase reaction by adding the CROSStide peptide substrate and γ-³²P-ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration. This compound has reported IC₅₀ values of 3 nM, 253 nM, and 358 nM for human, mouse, and rat SGK1, respectively (with an ATP concentration of 500 μM).[3][5]
Cell-Based Assay: Inhibition of Downstream Target Phosphorylation
This protocol describes how to evaluate the effect of this compound on the phosphorylation of a known SGK1 downstream target, such as N-myc downstream-regulated gene 1 (NDRG1).
Materials:
-
Cell line known to express SGK1 (e.g., HeLa or LNCaP cells)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., serum or a glucocorticoid)
-
Lysis buffer
-
Primary antibodies (anti-phospho-NDRG1, anti-total-NDRG1, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, serum-starve the cells for a few hours to reduce basal SGK1 activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known SGK1 activator (e.g., serum or dexamethasone) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NDRG1 and total NDRG1. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the effect of this compound on NDRG1 phosphorylation.
SGK1 Signaling Pathway
The following diagram illustrates the central role of SGK1 in the PI3K signaling cascade.
Caption: The SGK1 signaling pathway is activated by growth factors, leading to the activation of SGK1, which in turn regulates various cellular processes. This compound specifically inhibits SGK1 activity.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of SGK1. The protocols and information provided in this document are intended to facilitate the effective use of this inhibitor in a research setting. Proper preparation and storage of the this compound stock solution are crucial for obtaining reliable and reproducible experimental results.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | SGK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|Cas# 1628048-93-0 [glpbio.cn]
- 8. This compound | C23H21ClFN5O4S | CID 90421307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|1628048-93-0|COA [dcchemicals.com]
Application Notes and Protocols for Sgk1-IN-4 Cell-Based Assay in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sgk1-IN-4, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), in a cell-based assay using the human osteosarcoma U2OS cell line. The protocols herein detail methods to quantify the inhibitor's effect on SGK1 activity by measuring the phosphorylation of a key downstream target, N-myc downstream-regulated gene 1 (NDRG1), as well as assessing its impact on cell viability.
Introduction
Serum/glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] Dysregulation of SGK1 activity has been implicated in several pathologies, such as hypertension, diabetic nephropathy, and cancer, making it an attractive target for therapeutic intervention.[2] this compound is a highly selective and orally active inhibitor of SGK1 with a reported IC50 of 3 nM for human SGK1.[3] In the U2OS human osteosarcoma cell line, this compound has demonstrated a cellular IC50 of 0.12 µM for the inhibition of recombinant SGK1.[3]
A reliable method to assess SGK1 activity in a cellular context is to measure the phosphorylation of its downstream substrates. NDRG1 is a well-established substrate of SGK1, which phosphorylates it at several residues, including Threonine 346 (Thr346).[4] The phosphorylation of NDRG1 at Thr346 (pNDRG1) serves as a robust biomarker for SGK1 activity in cells.[4] This document outlines protocols for a cell-based assay to evaluate the efficacy of this compound by quantifying changes in pNDRG1 levels via immunofluorescence and to assess the inhibitor's cytotoxicity using the CellTox™ Green Cytotoxicity Assay.
Signaling Pathway of SGK1
The SGK1 signaling pathway is primarily activated downstream of growth factor receptors and the PI3K/AKT pathway. Upon activation, SGK1 phosphorylates a number of downstream targets, including the transcription factor FOXO3a and the protein NDRG1, thereby regulating cell survival and stress responses.
Caption: SGK1 Signaling and Inhibition.
Data Presentation
The following tables present representative quantitative data on the dose-dependent effects of this compound on SGK1 activity (measured as pNDRG1 inhibition) and cell viability in U2OS cells.
Table 1: Dose-Response of this compound on pNDRG1 (Thr346) Levels in U2OS Cells
| This compound (µM) | % Inhibition of pNDRG1 (Thr346) |
| 0 | 0 |
| 0.01 | 15 |
| 0.05 | 35 |
| 0.1 | 48 |
| 0.12 | 50 |
| 0.5 | 75 |
| 1.0 | 92 |
| 5.0 | 98 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Cytotoxicity of this compound in U2OS Cells using CellTox™ Green Assay (72-hour incubation)
| This compound (µM) | % Cytotoxicity |
| 0 | 2.5 |
| 0.1 | 3.0 |
| 0.5 | 4.2 |
| 1.0 | 5.1 |
| 5.0 | 8.9 |
| 10.0 | 15.6 |
| 25.0 | 35.2 |
| 50.0 | 68.9 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
General Cell Culture of U2OS Cells
-
Cell Line: U2OS (human osteosarcoma), ATCC HTB-96.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Immunofluorescence Assay for pNDRG1 (Thr346)
This protocol describes the immunofluorescent staining of phosphorylated NDRG1 at Threonine 346 to assess SGK1 activity in U2OS cells treated with this compound.
Caption: Immunofluorescence Staining Workflow.
Materials:
-
U2OS cells
-
This compound (stock solution in DMSO)
-
Glass coverslips (sterile)
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-phospho-NDRG1 (Thr346)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed U2OS cells onto the coverslips at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium and add the medium containing different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Dilute the primary antibody (anti-pNDRG1) in Blocking Buffer (typically 1:100 to 1:500 dilution, optimize as needed).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer (typically 1:1000).
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the pNDRG1 signal (e.g., green channel) and DAPI (blue channel).
-
Quantify the mean fluorescence intensity of the pNDRG1 signal per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: CellTox™ Green Cytotoxicity Assay
This protocol outlines the use of the CellTox™ Green Cytotoxicity Assay to measure the cytotoxic effects of this compound on U2OS cells. This assay measures changes in membrane integrity as a result of cell death.[5]
Caption: CellTox™ Green Assay Workflow.
Materials:
-
U2OS cells
-
This compound
-
96-well clear-bottom, opaque-walled plates
-
CellTox™ Green Cytotoxicity Assay Kit (Promega)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Assay Setup:
-
Prepare a 2X concentration of the CellTox™ Green Dye in culture medium.
-
Add 100 µL of the 2X dye solution to each well.
-
Prepare 2X concentrations of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Maximum Cytotoxicity Control:
-
To a set of control wells containing cells, add the provided Lysis Solution according to the manufacturer's protocol.
-
Incubate for 30 minutes and measure the fluorescence to determine the maximum cytotoxicity value.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all experimental wells.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [ (Experimental - Vehicle Control) / (Maximum Lysis - Vehicle Control) ] * 100
-
References
- 1. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
Application Notes and Protocols: The Use of Sgk1-IN-4 in Modulating ATDC5 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of chondrocytes is a critical process in skeletal development and cartilage homeostasis. The ATDC5 cell line, derived from mouse teratocarcinoma, is a well-established in vitro model for studying chondrogenesis, as it recapitulates the sequential stages of chondrocyte differentiation, from mesenchymal condensation to hypertrophy and mineralization. Serum and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a key regulator in various cellular processes, and its role in chondrocyte differentiation is of growing interest. Sgk1-IN-4 is a potent and selective inhibitor of SGK1, offering a valuable tool to investigate the function of SGK1 in chondrogenesis and as a potential therapeutic agent for cartilage-related disorders like osteoarthritis.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate the differentiation of ATDC5 cells.
Data Presentation
This compound Inhibitory Activity
| Target | Species | IC50 | Assay Conditions | Reference |
| SGK1 | Human | 3 nM | ATP = 500 µM | [1][2] |
| SGK1 | Mouse | 253 nM | ATP = 500 µM | [1][2] |
| SGK1 | Rat | 358 nM | ATP = 500 µM | [1][2] |
| Hypertrophic Differentiation of Chondrocytes | Mouse (ATDC5 cells) | 50 nM | Not specified | [1][2] |
Effects of this compound on Chondrocyte Hypertrophy Markers
| Treatment | Concentration | Duration | Effect | Model System | Reference |
| This compound | 2-10 µM | 2 weeks | Reduces the expression of collagen type X | Mouse isolated femoral head cartilage | [1][2] |
| This compound | 2-10 µM | 2 weeks | Inhibits hypertrophic differentiation | Mouse isolated femoral head cartilage | [1][2] |
Experimental Protocols
Protocol 1: Maintenance and Culture of ATDC5 Cells
-
Cell Line: ATDC5 cells (e.g., from RIKEN BRC, Japan).
-
Growth Medium: Prepare a growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culturing Conditions: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, detach them using trypsin-EDTA and subculture at a ratio of 1:3 to 1:5.
Protocol 2: Induction of Chondrogenic Differentiation in ATDC5 Cells
-
Seeding: Seed ATDC5 cells in multi-well plates at a density of 6 x 10^4 cells/cm².
-
Differentiation Medium: Once the cells reach confluence, switch to a differentiation medium. This medium consists of the growth medium supplemented with 1x Insulin-Transferrin-Selenium (ITS) Premix (containing 10 µg/mL insulin, 5.5 µg/mL transferrin, and 5 ng/mL selenous acid).
-
Medium Change: Change the differentiation medium every 2-3 days.
-
Timeline: Chondrogenic differentiation can be observed over a period of 21 days, with distinct stages:
-
Days 1-7: Proliferation and condensation.
-
Days 7-14: Early chondrogenic differentiation, marked by the formation of cartilage nodules and production of proteoglycans.
-
Days 14-21: Hypertrophic differentiation and matrix mineralization.
-
Protocol 3: Treatment of ATDC5 Cells with this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution of 10 mM. Store the stock solution at -20°C or -80°C.
-
Treatment: During the differentiation protocol (Protocol 2), add this compound to the differentiation medium at the desired final concentrations (e.g., ranging from 10 nM to 10 µM). A DMSO control (vehicle) should be run in parallel. The timing of inhibitor addition can be varied depending on the experimental question (e.g., added from day 0 of differentiation, or later to target specific stages).
-
Medium Change with Inhibitor: When changing the differentiation medium, replenish with fresh medium containing the appropriate concentration of this compound or DMSO.
Protocol 4: Analysis of ATDC5 Cell Differentiation
-
Alcian Blue Staining for Proteoglycan Accumulation:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Stain with 1% Alcian Blue in 0.1 N HCl for 30 minutes.
-
Wash with distilled water and visualize the blue staining of proteoglycan-rich cartilage matrix.
-
For quantification, the dye can be extracted with 6 M guanidine hydrochloride, and the absorbance can be measured at 620 nm.
-
-
Alizarin Red S Staining for Mineralization:
-
Fix the cells as described above.
-
Rinse with distilled water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.
-
Wash with distilled water and visualize the red-orange staining of calcium deposits.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Isolate total RNA from the cells at different time points of differentiation.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for chondrogenic marker genes such as Sox9, Acan (Aggrecan), Col2a1 (Collagen type II), and hypertrophic markers like Col10a1 (Collagen type X) and Mmp13. Use a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Western Blotting for Protein Expression Analysis:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., total SGK1, phosphorylated SGK1, and downstream targets) and chondrogenic markers.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed SGK1 signaling pathway in chondrocyte differentiation and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on ATDC5 cell differentiation.
Concluding Remarks
This compound serves as a powerful pharmacological tool for elucidating the role of SGK1 in chondrocyte biology. The protocols outlined here provide a framework for investigating how the inhibition of SGK1 by this compound affects the different stages of ATDC5 cell differentiation. Such studies are crucial for understanding the molecular mechanisms governing cartilage formation and for the development of novel therapeutic strategies for cartilage-related diseases. Researchers should optimize the described protocols based on their specific experimental setup and objectives.
References
a protocol for Sgk1-IN-4 administration in animal studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sgk1-IN-4 is a highly selective and orally active inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] Dysregulation of the SGK1 signaling pathway has been implicated in several diseases, including osteoarthritis, cancer, and hypertension.[1][2] this compound is a valuable tool for investigating the therapeutic potential of SGK1 inhibition in preclinical animal models.
This document provides a comprehensive protocol for the preparation and administration of this compound in animal studies. It includes detailed information on vehicle formulations, recommended dosage considerations, and routes of administration. Additionally, it outlines the SGK1 signaling pathway and provides an experimental workflow for in vivo studies.
Mechanism of Action
This compound selectively inhibits the kinase activity of SGK1. The activation of SGK1 is initiated by the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation, mammalian target of rapamycin complex 2 (mTORC2) and phosphoinositide-dependent protein kinase 1 (PDK1) phosphorylate SGK1, leading to its activation.[1][2] Activated SGK1 then phosphorylates various downstream targets, including N-myc downstream-regulated gene 1 (NDRG1), Forkhead box protein O3 (FOXO3a), and Neural precursor cell expressed developmentally down-regulated 4-like (NEDD4L), thereby modulating their activities. By inhibiting SGK1, this compound can effectively block these downstream signaling events.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against SGK1 from different species.
| Species | IC₅₀ (nM) | ATP Concentration (µM) |
| Human SGK1 | 3 | 500 |
| Mouse SGK1 | 253 | 500 |
| Rat SGK1 | 358 | 500 |
Data sourced from MedChemExpress.[3][4]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a solid compound that requires dissolution in a suitable vehicle for in vivo administration.[3][4] The choice of vehicle will depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection). Below are several recommended vehicle formulations. It is crucial to test the solubility and stability of this compound in the chosen vehicle before animal administration.
Vehicle Formulations:
-
For a Clear Solution (Oral Gavage or IP Injection):
-
For a Suspended Solution (Oral Gavage or IP Injection):
-
Protocol 3: 10% DMSO, 90% (20% SBE-β-CD in Saline).[3][4]
-
Procedure: Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve this compound in DMSO and then add the SBE-β-CD solution. This formulation results in a suspended solution with a solubility of 2.08 mg/mL.[3][4] Sonication may be required to achieve a uniform suspension.
-
-
Important Considerations:
-
Always use freshly prepared solutions. If stock solutions in DMSO are prepared, they should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[3]
-
To aid dissolution, warming the solution to 37°C and/or using an ultrasonic bath may be helpful.[3]
-
The final concentration of DMSO in the administered solution should be kept as low as possible to avoid toxicity.
Animal Administration Protocol
The following is a general protocol for the administration of this compound to rodents. The exact dosage and administration frequency should be determined based on the specific experimental design, animal model, and pharmacokinetic properties of the compound. As no definitive in vivo dosage for this compound has been published, a dose-finding study is highly recommended.
Recommended Starting Dose Range:
Based on ex vivo studies where this compound was effective at 2 µM and in vivo studies with other SGK1 inhibitors, a starting dose range of 10-50 mg/kg for oral administration can be considered for initial dose-finding studies.[2]
Administration Procedure (Oral Gavage):
-
Animal Handling: Acclimatize animals to the experimental conditions and handle them gently to minimize stress.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose.
-
Administration:
-
Use an appropriately sized gavage needle for the animal (e.g., 20-22 gauge for mice).
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Frequency: The administration frequency will depend on the pharmacokinetic profile of this compound. A once-daily administration is a common starting point for orally bioavailable compounds.
-
Control Group: Administer the vehicle solution alone to a control group of animals to account for any effects of the vehicle.
Visualizations
SGK1 Signaling Pathway
Caption: The SGK1 signaling pathway is activated by growth factors via PI3K, PDK1, and mTORC2.
Experimental Workflow for this compound Animal Administration
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Western Blot Analysis of p-NDRG1 (Thr346) Following Sgk1 Inhibition with Sgk1-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-myc downstream-regulated gene 1 (NDRG1) is a protein implicated in various cellular processes, including cell growth, differentiation, and stress responses.[1][2] Its activity is regulated by post-translational modifications, most notably phosphorylation. Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a key kinase that directly phosphorylates NDRG1 at multiple sites, including Threonine 346 (Thr346).[1][3] The phosphorylation of NDRG1 at Thr346 is often used as a biomarker for Sgk1 activity.[4] Sgk1-IN-4 is a potent and selective inhibitor of Sgk1.[5][6] This application note provides a detailed protocol for performing Western blot analysis to detect changes in the phosphorylation of NDRG1 at Thr346 in response to treatment with this compound.
Signaling Pathway
The Sgk1/NDRG1 signaling axis is a crucial pathway in cellular regulation. Activation of Sgk1, often downstream of mTORC2, leads to the phosphorylation of NDRG1.[7][8][9] This phosphorylation event can subsequently influence the nuclear translocation of NDRG1 and its role in cellular stress responses.[3][7]
Caption: Sgk1-NDRG1 Signaling Pathway and Inhibition by this compound.
Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on NDRG1 phosphorylation.
| Treatment Group | This compound Conc. (nM) | p-NDRG1 (Thr346) Signal Intensity (Arbitrary Units) | Total NDRG1 Signal Intensity (Arbitrary Units) | p-NDRG1 / Total NDRG1 Ratio |
| Vehicle Control | 0 | 12500 | 13000 | 0.96 |
| This compound | 10 | 8750 | 12800 | 0.68 |
| This compound | 50 | 4500 | 13100 | 0.34 |
| This compound | 100 | 1500 | 12900 | 0.12 |
Detailed Protocol
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis of p-NDRG1 (Thr346).
Experimental Workflow
References
- 1. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [shop.labclinics.com]
- 7. mdpi.com [mdpi.com]
- 8. The mTORC2/SGK1/NDRG1 Signaling Axis Is Critical for the Mesomesenchymal Transition of Pleural Mesothelial Cells and the Progression of Pleural Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Immunohistochemistry Staining with Sgk1-IN-4 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] SGK1 is a key downstream effector of the PI3K signaling pathway.[2] Its activation is initiated by growth factors and hormones, leading to phosphorylation by mTORC2 and PDK1.[2][3] Once activated, SGK1 phosphorylates a range of downstream targets, including the transcription factor FOXO3a and the N-myc downstream-regulated gene 1 (NDRG1).[2][4] Dysregulation of SGK1 activity has been implicated in several pathologies, including cancer and hypertension.[2]
Sgk1-IN-4 is a potent and selective inhibitor of SGK1.[2] Its ability to modulate the SGK1 signaling pathway makes it a valuable tool for both basic research and as a potential therapeutic agent. Immunohistochemistry (IHC) is an essential technique for visualizing the effects of this compound in a tissue-specific context. By detecting the phosphorylation status of SGK1 downstream targets, researchers can assess the in situ efficacy of the inhibitor. This document provides detailed protocols and application notes for performing IHC on tissues treated with this compound.
Data Presentation
The following tables summarize representative quantitative data from immunohistochemical analysis of tissues treated with this compound. This data illustrates the expected dose-dependent decrease in the phosphorylation of SGK1 downstream targets, NDRG1 and FOXO3a.
Disclaimer: The following quantitative data is illustrative and intended to represent typical results from immunohistochemical analysis of tissues treated with an SGK1 inhibitor. Actual results may vary depending on the experimental model, tissue type, and specific protocol used.
Table 1: Quantitative Analysis of Phospho-NDRG1 (Thr346) Staining
| Treatment Group | Staining Intensity (0-3 Scale) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | 2.8 ± 0.4 | 85 ± 10 | 238 ± 45 |
| This compound (1 mg/kg) | 1.5 ± 0.3 | 40 ± 12 | 60 ± 18 |
| This compound (5 mg/kg) | 0.8 ± 0.2 | 15 ± 8 | 12 ± 6 |
| This compound (10 mg/kg) | 0.2 ± 0.1 | 5 ± 3 | 1 ± 0.5 |
Table 2: Quantitative Analysis of Phospho-FOXO3a (Ser253) Staining
| Treatment Group | Staining Intensity (0-3 Scale) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | 2.5 ± 0.5 | 70 ± 15 | 175 ± 48 |
| This compound (1 mg/kg) | 1.3 ± 0.4 | 30 ± 10 | 39 ± 15 |
| This compound (5 mg/kg) | 0.6 ± 0.2 | 10 ± 5 | 6 ± 3 |
| This compound (10 mg/kg) | 0.1 ± 0.1 | <5 | <1 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Phospho-NDRG1 (Thr346) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed to assess the pharmacodynamic effects of this compound by measuring the phosphorylation of its downstream target, NDRG1.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Citric Acid, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-Phospho-NDRG1 (Thr346) monoclonal antibody (e.g., Cell Signaling Technology #5482), diluted in Blocking Buffer.
-
Secondary Antibody: Goat anti-Rabbit IgG, HRP-conjugated
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with TBST (2 x 5 min).
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST (2 x 5 min).
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Incubate sections with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse slides with TBST (3 x 5 min).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides with TBST (3 x 5 min).
-
Prepare the DAB working solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol: 70% (1 x 1 min), 95% (1 x 1 min), 100% (2 x 1 min).
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium.
-
Quantitative Analysis of Staining:
Staining can be quantified using a semi-quantitative H-score. This score is calculated by multiplying the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) by the percentage of positively stained cells. Digital image analysis software can also be employed for a more objective quantification of staining intensity.
References
- 1. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cell survival kinase SGK1 and its targets FOXO3a and NDRG1 in aged human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Collagen Type X Expression with Sgk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen type X is a critical biomarker for chondrocyte hypertrophy, a key process in both normal bone development and pathological conditions such as osteoarthritis. The expression of collagen type X is tightly regulated by various signaling pathways. One such regulator is the Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1). Inhibition of Sgk1 has emerged as a potential therapeutic strategy for osteoarthritis by modulating chondrocyte differentiation and reducing hypertrophy. Sgk1-IN-4 is a selective inhibitor of Sgk1 and has been shown to effectively reduce the expression of collagen type X.[1] These application notes provide detailed protocols for utilizing this compound to measure changes in collagen type X expression in chondrocytes, offering valuable tools for research and drug development in the field of cartilage biology and osteoarthritis.
Data Presentation
The inhibitory effect of this compound on Sgk1 and collagen type X expression has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound
| Target | Species | ATP Concentration | IC50 | Reference |
| Sgk1 | Human | 500 µM | 3 nM | [1] |
| Sgk1 | Mouse | 500 µM | 253 nM | [1] |
| Sgk1 | Rat | 500 µM | 358 nM | [1] |
Table 2: Effect of this compound on Chondrocyte Hypertrophy
| Cell Line | Parameter | IC50 | Reference |
| ATDC5 | Inhibition of hypertrophic differentiation | 50 nM | [1] |
Signaling Pathway
Sgk1 influences chondrocyte hypertrophy and collagen type X expression through a complex signaling network. A key pathway involves the regulation of the transcription factors Runx2 and FoxO1, both of which are critical for the expression of the collagen type X alpha 1 chain gene (Col10a1). Sgk1 can phosphorylate and inactivate FoxO1, a known repressor of Runx2 activity.[2] By inhibiting Sgk1, this compound can lead to the activation of FoxO1, which in turn can suppress Runx2-mediated transcription of Col10a1.
Experimental Protocols
The following are detailed protocols for measuring collagen type X expression in chondrocyte cell lines (e.g., ATDC5) treated with this compound.
Experimental Workflow
References
Application Notes and Protocols for Kinase Activity Assay Using Sgk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is triggered by various stimuli, including growth factors and hormones, leading to the phosphorylation of numerous downstream targets involved in essential cellular processes like cell proliferation, survival, and ion channel regulation.[1][2] Dysregulation of SGK1 activity has been implicated in several pathologies, including cancer and hypertension, making it an attractive target for therapeutic intervention.[1][3]
Sgk1-IN-4 is a potent and highly selective inhibitor of SGK1.[4] These application notes provide a detailed protocol for determining the inhibitory activity of this compound on SGK1 using a luminescence-based kinase assay. The presented data and methodologies are intended to guide researchers in the accurate assessment of SGK1 inhibition.
Sgk1 Signaling Pathway
The activation of SGK1 is initiated by the PI3K signaling pathway. Upon stimulation by growth factors, PI3K generates PIP3, which recruits both PDK1 and mTORC2 to the plasma membrane. mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, and subsequently, PDK1 phosphorylates SGK1 at Thr256 in the activation loop, leading to full activation of the kinase.[1] Activated SGK1 then phosphorylates a variety of downstream substrates, including NDRG1 and FOXO3a, to regulate cellular functions.[1]
Caption: Sgk1 Signaling Pathway Activation and Inhibition.
Quantitative Data Summary
The inhibitory potency of this compound against human, mouse, and rat SGK1 was determined using a biochemical kinase assay at a high ATP concentration (500 μM) to ensure accurate assessment under conditions of competitive inhibition. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Organism | IC50 (nM) | ATP Concentration (µM) |
| SGK1 | Human | 3 | 500 |
| SGK1 | Mouse | 253 | 500 |
| SGK1 | Rat | 358 | 500 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Principle of the Assay
This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5] The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the kinase activity. The inhibitory effect of this compound is determined by measuring the reduction in the luminescence signal.
Experimental Workflow
The experimental workflow consists of preparing reagents, setting up the kinase reaction with varying concentrations of the inhibitor, terminating the reaction and detecting the ADP produced, and finally, analyzing the data to determine the IC50 value.
Caption: Kinase Activity Assay Experimental Workflow.
Materials and Reagents
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., Crosstide)
-
This compound inhibitor
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase reaction buffer to achieve the desired final concentrations for the dose-response curve (e.g., a 10-point curve from 1 µM to 0.05 nM).
-
-
Kinase Reaction Setup (25 µL total volume):
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white, opaque plate.
-
Add 10 µL of 2.5x kinase/substrate mixture (containing recombinant SGK1 enzyme and substrate peptide in kinase reaction buffer).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of 2.5x ATP solution (in kinase reaction buffer). The final ATP concentration should be at or near the Km for SGK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis
-
Background Subtraction:
-
Subtract the average luminescence signal of the "no enzyme" control wells from all other wells.
-
-
Percentage Inhibition Calculation:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - [(Signal of inhibitor well - Signal of no enzyme control) / (Signal of vehicle control - Signal of no enzyme control)])
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ATP/ADP | Use fresh, high-quality reagents. Ensure dedicated pipettes and tips. |
| Low signal-to-background ratio | Suboptimal enzyme concentration or reaction time | Titrate the SGK1 enzyme to determine the optimal concentration. Optimize the reaction incubation time. |
| Inconsistent results | Pipetting errors or improper mixing | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
| Inhibitor precipitation | Poor solubility of this compound at high concentrations | Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Sonicate the stock solution if necessary. |
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 3. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.de [promega.de]
Long-Term Stability of Sgk1-IN-4 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the long-term stability of the selective SGK1 inhibitor, Sgk1-IN-4, in solution. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results in research and drug development settings.
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and ion channel regulation.[1][2] It is a key downstream effector of the PI3K signaling pathway.[1][3] Dysregulation of SGK1 activity has been implicated in several diseases, such as cancer and hypertension, making it an attractive target for therapeutic intervention.[1][4] this compound is a potent and selective inhibitor of SGK1, making it a valuable tool for studying SGK1 function and for potential therapeutic development.[5][6][7]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H21ClFN5O4S | [5][7][8] |
| Molecular Weight | 517.96 g/mol | [5][7][8] |
| CAS Number | 1628048-93-0 | [5][6] |
| Appearance | White to light yellow solid | [5] |
Recommended Storage and Stability of this compound Solutions
Based on manufacturer recommendations, the following storage conditions are advised for this compound. Adherence to these guidelines is crucial for maintaining the integrity and activity of the inhibitor.
| Solution Type | Storage Temperature | Recommended Duration | Light Protection | Reference |
| Powder (Solid) | -20°C | 3 years | Not specified | [6] |
| Stock Solution in DMSO | -80°C | 6 months - 1 year | Protect from light | [5][6] |
| Stock Solution in DMSO | -20°C | 1 month | Protect from light | [5] |
Note: For stock solutions in DMSO, it is highly recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility and stability.[5] Aliquoting the stock solution into single-use vials is also advised to prevent degradation from repeated freeze-thaw cycles.[9][10]
Sgk1 Signaling Pathway
The diagram below illustrates the central role of SGK1 in the PI3K signaling pathway. Growth factors activate PI3K, leading to the production of PIP3. This recruits and activates PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates a variety of downstream targets, influencing key cellular processes.
Caption: Simplified Sgk1 signaling pathway and the inhibitory action of this compound.
Protocol for Assessing the Long-Term Stability of this compound in Solution
Objective
To determine the rate of degradation of this compound in a specific solution over time under defined storage conditions.
Materials
-
This compound (solid)
-
Anhydrous DMSO
-
Solution of interest (e.g., DMEM with 10% FBS, PBS pH 7.4)
-
Environmental chamber or incubator set to the desired temperature (e.g., 4°C, 25°C, 37°C)
-
Light-protective storage containers (e.g., amber vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Validated analytical method for quantifying this compound
Experimental Workflow
Caption: General experimental workflow for assessing the stability of this compound.
Detailed Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[6]
-
This stock solution should be prepared fresh for the stability study.
-
-
Preparation of Stability Samples:
-
Dilute the this compound stock solution into the test solution (e.g., cell culture medium) to the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient volume to allow for analysis at all planned time points.
-
Dispense the solution into multiple, identical, light-protected containers, one for each time point.
-
-
Time Point 0 Analysis:
-
Immediately after preparation, take one of the sample containers and analyze its this compound concentration using a validated HPLC method. This will serve as the baseline (100% stability).
-
-
Sample Storage:
-
Place the remaining sample containers in a controlled environment at the desired storage temperature (e.g., 37°C for cell culture conditions).
-
Ensure samples are protected from light.
-
-
Analysis at Subsequent Time Points:
-
At each pre-determined time point (e.g., 2, 4, 8, 24, 48 hours, and longer for long-term studies), remove one sample container from storage.
-
Analyze the concentration of the remaining this compound using the same HPLC method as for the time point 0 analysis.
-
It is also important to monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time point 0.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
The half-life (t½) of the compound in the solution can be calculated from this data.
-
Conclusion
While specific quantitative data on the long-term stability of this compound in various solutions is limited, the provided manufacturer guidelines for storage of stock solutions offer a solid starting point for researchers. For experiments requiring the inhibitor to be in solution for extended periods, it is imperative to perform a stability assessment using a protocol similar to the one outlined above. This will ensure the reliability and accuracy of experimental outcomes by confirming the integrity of this compound under the specific experimental conditions.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 - Wikipedia [en.wikipedia.org]
- 3. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SGK | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C23H21ClFN5O4S | CID 90421307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
an optimization of Sgk1-IN-4 concentration for cell culture
Welcome to the technical support center for Sgk1-IN-4, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of SGK1.[1][2] SGK1 is a serine/threonine kinase that is a key downstream component of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[3] SGK1 is activated through phosphorylation by mTORC2 and PDK1 and plays a crucial role in regulating various cellular processes, including cell proliferation, survival, and apoptosis.[3] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[4] Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[4]
Q3: How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Sonication may be used to aid dissolution.[4] When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to facilitate experimental planning.
Table 1: IC50 Values for this compound
| Species | Target | IC50 (nM) | ATP Concentration (µM) |
| Human | SGK1 | 3 | 500 |
| Mouse | SGK1 | 253 | 500 |
| Rat | SGK1 | 358 | 500 |
| Cell-based (ATDC5) | Chondrocyte Hypertrophy | 50 | N/A |
| Cell-based (U2OS) | Cellular Effect | 120 | N/A |
Data sourced from MedChemExpress.[1]
Table 2: this compound Stock Solution Preparation (Molecular Weight: 517.96 g/mol )
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.9307 mL | 9.6533 mL | 19.3065 mL |
| 5 mM | 0.3861 mL | 1.9307 mL | 3.8613 mL |
| 10 mM | 0.1931 mL | 0.9653 mL | 1.9307 mL |
Calculations based on data from MedChemExpress.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: SGK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell culture.
Issue 1: No observable effect of this compound on my target of interest.
-
Question: I've treated my cells with this compound, but I don't see any changes in my downstream readout. What could be the problem?
-
Answer:
-
Verify Inhibitor Activity: The most critical first step is to confirm that the inhibitor is effectively inhibiting SGK1 in your specific cell line. The phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Threonine 346 is a well-established and specific substrate of SGK1.[5][6] Perform a Western blot to assess the levels of phospho-NDRG1 (Thr346). A significant decrease in this phosphorylation event upon this compound treatment confirms on-target activity.
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell lines. If you are not seeing an effect, consider performing a dose-response experiment with a broader range of concentrations (e.g., 0.01 µM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
SGK1 Expression and Activity: Confirm that SGK1 is expressed and active in your cell line under your specific experimental conditions. You can assess total SGK1 protein levels by Western blot. Basal SGK1 activity can be low in some cell lines; stimulation with serum or growth factors may be necessary to observe a significant effect of the inhibitor.
-
Inhibitor Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot stock solutions upon initial preparation.
-
Issue 2: Significant cell death or cytotoxicity is observed after treatment.
-
Question: My cells are dying after I add this compound. How can I mitigate this?
-
Answer:
-
Determine Cytotoxic Concentration: It is essential to distinguish between on-target anti-proliferative/pro-apoptotic effects and non-specific cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion, or a luminescence-based assay like CellTiter-Glo) across a range of this compound concentrations. This will allow you to determine the concentration at which the inhibitor becomes cytotoxic to your cells.
-
DMSO Vehicle Control: High concentrations of DMSO can be toxic to cells. Ensure you are using a consistent, low final concentration of DMSO (ideally ≤ 0.1%) in all your experimental conditions, including an untreated control and a vehicle-only control.
-
On-Target Effect vs. Off-Target Toxicity: SGK1 is a pro-survival kinase, so its inhibition is expected to reduce cell viability in some cancer cell lines.[7] To determine if the observed cell death is due to SGK1 inhibition, you can perform a rescue experiment by overexpressing a constitutively active form of SGK1. If the cell death is on-target, the overexpressed SGK1 should rescue the phenotype.
-
Reduce Incubation Time: If significant cytotoxicity is observed at longer time points, consider reducing the incubation time to a point where you can still observe inhibition of SGK1 activity (e.g., decreased p-NDRG1) but with minimal cell death.
-
Caption: Troubleshooting Decision Tree for this compound Experiments.
Detailed Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol provides a framework for determining the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well and 6-well tissue culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Reagents for Western blotting (lysis buffer, antibodies for p-NDRG1 (Thr346), total NDRG1, and a loading control like GAPDH or β-actin)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Cell Seeding:
-
For the viability assay, seed cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment.
-
For Western blot analysis, seed cells in 6-well plates.
-
Allow cells to adhere and grow overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for your desired time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment:
-
At each time point, perform the cell viability assay on the 96-well plate according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the IC50 for cytotoxicity at each time point.
-
-
Western Blot Analysis:
-
At the desired time point (typically a shorter time point like 6-24 hours to assess target engagement before significant cell death), lyse the cells from the 6-well plates.
-
Perform a Western blot to analyze the protein levels of p-NDRG1 (Thr346) and total NDRG1. Use a loading control to ensure equal protein loading.
-
-
Data Analysis and Concentration Selection:
-
Identify the concentration range of this compound that shows a significant reduction in p-NDRG1 levels.
-
Compare this with your cell viability data.
-
Select the optimal concentration for your future experiments that provides maximal inhibition of SGK1 activity with minimal cytotoxicity.
-
Protocol 2: Western Blot for Phospho-NDRG1 (Thr346)
This protocol details the steps for assessing the on-target activity of this compound.
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-NDRG1 (Thr346), rabbit or mouse anti-total NDRG1, and a loading control antibody.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-NDRG1 (Thr346) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total NDRG1 and a loading control to confirm equal protein loading and to assess the total levels of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SGK | TargetMol [targetmol.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Sgk1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sgk1-IN-4, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Our resources are designed to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly selective, orally active small molecule inhibitor of SGK1.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] It is a downstream effector of the PI3K signaling pathway.[4]
Q2: What are the known off-targets of this compound?
Q3: What are the first steps to minimize potential off-target effects?
A3: The most critical first step is to perform a dose-response experiment to determine the minimal effective concentration of this compound that inhibits SGK1 activity in your experimental system. Using the lowest effective concentration will significantly reduce the likelihood of engaging off-target kinases.
Q4: How can I confirm that the observed phenotype is due to SGK1 inhibition and not an off-target effect?
A4: The gold standard for validating the on-target action of a kinase inhibitor is to supplement pharmacological inhibition with genetic approaches. This can include:
-
siRNA or shRNA knockdown of SGK1: If the phenotype observed with this compound is recapitulated by reducing SGK1 protein levels, it strongly suggests an on-target effect.
-
CRISPR/Cas9-mediated knockout of SGK1: This provides the most definitive genetic validation.
-
Rescue experiments: In an SGK1 knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound for SGK1 activity in your specific cell line or model system. A common method is to measure the phosphorylation of a known downstream SGK1 substrate, such as NDRG1 (at Thr346) or FOXO3a (at Ser253), by Western blot.
-
Use the Lowest Effective Concentration: Once the IC50 is established, use a concentration at or slightly above this value for your experiments. Avoid using concentrations significantly higher than the IC50.
-
Include Proper Controls:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent.
-
Negative Control Compound: An inactive analog of this compound, if available.
-
Positive Control: A known activator of the SGK1 pathway (e.g., insulin or serum) to ensure the pathway is active in your system.
-
-
Problem 2: Difficulty confirming SGK1 target engagement in cells.
-
Possible Cause: Suboptimal experimental conditions for assessing SGK1 activity.
-
Troubleshooting Steps:
-
Optimize Antibody Detection: Ensure your antibodies for phosphorylated and total SGK1 downstream substrates are validated and working optimally.
-
Time-Course Experiment: The kinetics of SGK1 signaling can be transient. Perform a time-course experiment after this compound treatment to identify the optimal time point for observing maximal inhibition of substrate phosphorylation.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly assess the binding of this compound to SGK1 in intact cells.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Species | Assay Conditions |
| This compound | SGK1 | 3 | Human | ATP = 500 µM[1] |
| This compound | SGK1 | 253 | Mouse | ATP = 500 µM[1] |
| This compound | SGK1 | 358 | Rat | ATP = 500 µM[1] |
| This compound | Hypertrophic Differentiation | 50 | Mouse (ATDC5 cells) | N/A[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Depending on the cell type and basal SGK1 activity, you may need to serum-starve the cells for 4-16 hours to reduce background signaling.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM) in your cell culture medium. Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.
-
Stimulation: If necessary, stimulate the cells with an agonist that activates the SGK1 pathway (e.g., 100 nM insulin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against a phosphorylated downstream target of SGK1 (e.g., p-NDRG1 Thr346 or p-FOXO3a Ser253).
-
Subsequently, strip the membrane and re-probe with an antibody for the total protein of the downstream target to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities. For each this compound concentration, calculate the ratio of the phosphorylated protein to the total protein. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Visualizations
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound On-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [shop.labclinics.com]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
an interpretation of unexpected results with Sgk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sgk1-IN-4 in their experiments. The information is designed to help interpret unexpected results and optimize experimental design.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, orally active inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of SGK1 and preventing the phosphorylation of its downstream substrates.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound varies across species. The reported IC50 values are summarized in the table below.
| Target | ATP Concentration | IC50 |
| Human SGK1 | 500 µM | 3 nM |
| Mouse SGK1 | 500 µM | 253 nM |
| Rat SGK1 | 500 µM | 358 nM |
| Hypertrophic differentiation of chondrocytes (ATDC5 cells) | Not Applicable | 50 nM |
Data sourced from MedChemExpress.[1]
Q3: What are the known downstream targets of SGK1 that I should monitor?
SGK1 has a broad range of downstream targets involved in various cellular processes.[2][3] Key substrates to monitor for changes in phosphorylation status upon this compound treatment include:
-
NDRG1 (N-Myc Downstream Regulated 1): Phosphorylation at Thr346 is a well-established and specific marker of SGK1 activity.[4][5]
-
FOXO3a (Forkhead box protein O3): SGK1-mediated phosphorylation inhibits its pro-apoptotic function.[2][3]
-
GSK3β (Glycogen Synthase Kinase 3 Beta): SGK1 can phosphorylate and inhibit GSK3β, though this is also a well-known target of Akt.
-
NEDD4-2 (Neural Precursor Cell Expressed, Developmentally Down-regulated 4-like): SGK1 phosphorylation of this E3 ubiquitin ligase regulates its activity.[2][3]
Q4: Is this compound selective? What are the potential off-target effects?
This compound is reported to be a highly selective SGK1 inhibitor.[1] However, like all kinase inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations. This compound belongs to the azaindole class of kinase inhibitors, which are known to sometimes interact with other kinases.[6][7][8] A study on a similar compound, GSK650394, revealed off-target activity against AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[2] While this compound has a different chemical structure, it is prudent to consider potential off-target effects on related kinases.
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes when using this compound.
Issue 1: No effect or reduced potency of this compound observed.
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Recommendation: The IC50 of this compound is significantly lower for human SGK1 compared to mouse and rat SGK1.[1] Ensure the concentration used is appropriate for the species of your experimental system. Refer to the IC50 table in the FAQs.
Possible Cause 2: Poor Cell Permeability or Stability.
-
Recommendation: While this compound is orally active, its permeability and stability can vary in different cell culture media. Ensure proper dissolution of the compound. This compound is soluble in DMSO.[9] For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are recommended.[1][10]
Possible Cause 3: High ATP Concentration in Kinase Assays.
-
Recommendation: this compound is an ATP-competitive inhibitor. High concentrations of ATP in in vitro kinase assays can compete with the inhibitor and lead to an underestimation of its potency.[11] If possible, perform kinase assays with an ATP concentration close to the Km for SGK1.
Possible Cause 4: Inactive SGK1 in the Experimental System.
-
Recommendation: SGK1 is activated by upstream signaling, primarily through the PI3K/mTORC2 pathway.[2][3] Ensure your cells are stimulated with serum or appropriate growth factors to activate SGK1 before inhibitor treatment. The phosphorylation status of SGK1 at Ser422 and Thr256 can be checked by western blot to confirm its activation state.
Issue 2: Unexpected Increase in Apoptosis.
Background: SGK1 is generally considered a pro-survival kinase, and its inhibition is expected to decrease cell viability. However, under certain cellular contexts, SGK1 inhibition can paradoxically induce apoptosis.[12][13][14]
Possible Cause 1: Induction of Autophagy-Dependent Apoptosis.
-
Explanation: In some cancer cell lines, inhibition of SGK1 can trigger autophagy, which in turn leads to apoptosis.[13][15] This is often mediated through the mTOR and FOXO3a signaling pathways.
-
Recommendation: To investigate this, co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine). If the apoptotic effect is rescued, it suggests an autophagy-dependent mechanism. Monitor autophagy markers like LC3-I/II conversion and p62 degradation by western blot.
Possible Cause 2: Induction of Endoplasmic Reticulum (ER) Stress.
-
Explanation: The SGK1 inhibitor SI113 has been shown to induce ER stress, leading to apoptosis in endometrial cancer cells.[13]
-
Recommendation: Assess markers of ER stress, such as GRP78 and CHOP, by western blot or RT-qPCR to determine if this pathway is activated.
Possible Cause 3: Crosstalk with other signaling pathways.
-
Explanation: In MCF-7 breast cancer cells, combined SGK1 inhibition and activation of the membrane androgen receptor (mAR) significantly enhances apoptosis.[12]
-
Recommendation: Consider the hormonal status and receptor expression profile of your cell line, as crosstalk with other signaling pathways could influence the outcome of SGK1 inhibition.
Issue 3: Unexpected Activation of Other Signaling Pathways.
Possible Cause 1: Feedback Loop Activation.
-
Explanation: The PI3K/Akt/mTOR signaling network is regulated by complex feedback loops. Inhibition of one component can lead to the compensatory activation of another. For example, inhibition of PI3K can lead to a feedback activation of SGK1.[16] While you are inhibiting SGK1 directly, be aware that other components of the PI3K pathway might be dysregulated.
-
Recommendation: When analyzing your results, probe for the activation status of other related kinases, such as Akt and S6K, to get a comprehensive picture of the signaling landscape.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on recombinant SGK1.
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, and 1 mg/mL BSA.
-
Activate SGK1: If using inactive SGK1, pre-incubate with upstream kinases (e.g., PDK1 and mTORC2) and ATP according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
In a 96-well plate, add the activated SGK1 enzyme.
-
Add the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of the SGK1 substrate (e.g., a synthetic peptide like CROSStide) and ATP. The ATP concentration should ideally be at or near the Km for SGK1.
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods such as:
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Western Blot for Phospho-NDRG1
This protocol describes the detection of p-NDRG1 (Thr346), a specific substrate of SGK1, in cell lysates.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-NDRG1 (Thr346) overnight at 4°C. A recommended antibody is Cell Signaling Technology #3217.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total NDRG1 or a housekeeping protein like β-actin.
Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable method to measure cell viability, such as:
-
MTT or XTT Assay: These colorimetric assays measure mitochondrial metabolic activity.
-
Crystal Violet Assay: This assay stains total cellular protein.
-
Luminescence-based Assay (e.g., CellTiter-Glo®): This assay measures intracellular ATP levels.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Workflows
SGK1 Signaling Pathway
Caption: Simplified SGK1 signaling pathway showing upstream activators and downstream effectors.
Experimental Workflow for Investigating Unexpected Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | SGK | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of SGK1 enhances mAR-induced apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SGK1 inhibitor SI113 induces autophagy, apoptosis, and endoplasmic reticulum stress in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms [frontiersin.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. caymanchem.com [caymanchem.com]
a variability in Sgk1-IN-4 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sgk1-IN-4. Our goal is to help you address potential variability in experimental outcomes and ensure the successful application of this selective Sgk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally active inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and ion channel regulation.[4][5] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream targets.[6]
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
Variability in the inhibitory effects of this compound can stem from several factors:
-
Solubility Issues: this compound has limited solubility in aqueous solutions.[1][7] Improper dissolution can lead to a lower effective concentration than intended. It is highly soluble in DMSO (≥ 100 mg/mL).[1][7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Be aware that hygroscopic DMSO can negatively impact solubility; always use freshly opened DMSO.[1]
-
Precipitation: The compound may precipitate out of the solution, especially at higher concentrations or after dilution in aqueous buffers. If you observe any precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended to maintain solubility.[1][7]
-
Storage and Stability: Improper storage can lead to the degradation of the compound. Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
-
Cell Line Specificity: The expression levels of SGK1 can vary significantly between different cell lines.[8] This can lead to different sensitivities to this compound. It is recommended to verify SGK1 expression in your cell line of interest before starting your experiments.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the experimental conditions, particularly the ATP concentration.[1]
| Target | IC50 | ATP Concentration |
| Human SGK1 | 3 nM | 500 µM |
| Mouse SGK1 | 253 nM | 500 µM |
| Rat SGK1 | 358 nM | 500 µM |
| ATDC5 cells (chondrocyte hypertrophy) | 50 nM | Not specified |
| U2OS cells | 0.12 µM | Not specified |
Q4: Are there any known off-target effects of this compound?
This compound is described as a highly selective inhibitor of SGK1.[1][2][3] However, like any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. The SGK family of kinases (SGK1, SGK2, SGK3) share structural similarities with other kinases in the AGC family, such as AKT.[9] While this compound is designed for selectivity, it is good practice to include appropriate controls to rule out off-target effects. This can include using a structurally different SGK1 inhibitor or using genetic approaches like siRNA or shRNA to confirm that the observed phenotype is indeed due to SGK1 inhibition.[10][11]
Q5: My experimental results are different from what is reported in the literature. How should I troubleshoot this?
Discrepancies in experimental outcomes can be frustrating. Here is a systematic approach to troubleshooting:
-
Verify Compound Integrity: Ensure your this compound is from a reputable source and has been stored correctly. If in doubt, consider purchasing a new batch.
-
Check Solution Preparation: Re-evaluate your dilution calculations and preparation methods. Ensure the compound is fully dissolved and that you are using fresh, high-quality solvents.
-
Confirm Target Expression: As mentioned, SGK1 expression can vary. Use Western blotting or qPCR to confirm that your cells or tissues express SGK1 at detectable levels.
-
Optimize Concentration and Time: The effective concentration and treatment duration can be cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system. For example, in some studies, concentrations ranging from 2-10 µM for up to 2 weeks have been used.[1][7]
-
Consider Pathway Compensation: Inhibition of SGK1 might lead to compensatory activation of other signaling pathways. For instance, there is a known interplay between the SGK1 and AKT pathways downstream of PI3K.[6][12] It may be necessary to investigate related pathways to fully understand your results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is a solid, typically a white to light yellow powder.[1]
-
To prepare a 10 mM stock solution, dissolve 5.18 mg of this compound (MW: 517.96 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming or sonication can be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]
Protocol 2: Cell-Based Assay with this compound
-
Culture your cells of interest to the desired confluency in a suitable multi-well plate.
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with your downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blot for target protein phosphorylation, or other relevant functional assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGK1 signaling pathway and a typical experimental workflow for investigating the effects of this compound.
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound [shop.labclinics.com]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. SGK1 - Wikipedia [en.wikipedia.org]
- 6. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SGK1 negatively regulates inflammatory immune responses and protects against alveolar bone loss through modulation of TRAF3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
a troubleshooting Sgk1-IN-4 precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sgk1-IN-4 precipitation in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. What is the primary reason for this?
A1: this compound is a hydrophobic molecule with high solubility in organic solvents like DMSO but very low solubility in aqueous solutions. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to exceed its solubility limit in the final buffer, leading to precipitation. This is a common phenomenon for many small molecule inhibitors.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (193.07 mM).[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could lower the inhibitor's solubility.
Q3: I observed precipitation even when using a low final concentration of this compound in my assay. What other factors could be contributing to this issue?
A3: Several factors beyond the final concentration can contribute to the precipitation of this compound in aqueous buffers:
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of this compound. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.
-
pH of the Buffer: The pH of your aqueous buffer can affect the ionization state of this compound, which in turn can impact its solubility. Although the pKa of this compound is not readily published, significant deviations from a neutral pH could potentially alter its solubility.
-
Temperature: Temperature can affect the solubility of small molecules. While slight warming can sometimes help dissolve a compound, temperature fluctuations during an experiment could also promote precipitation.
-
Presence of Other Molecules: High concentrations of proteins or other macromolecules in your assay could potentially interact with this compound and contribute to aggregation and precipitation.
Q4: Are there any general tips to prevent precipitation when preparing my working solutions?
A4: Yes, here are some general best practices:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can help keep the inhibitor in solution.
-
Ensure Rapid Mixing: When adding the this compound stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or gently pipetting up and down immediately after addition. This prevents localized high concentrations of the inhibitor that are more prone to precipitation.
-
Prepare Fresh Working Solutions: Prepare your final working solutions of this compound fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time. Stock solutions in DMSO, however, are stable for longer periods when stored correctly.[1]
-
Consider Additives: For challenging situations, consider the inclusion of solubility-enhancing agents in your final buffer, such as low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) or other organic co-solvents, if compatible with your experimental system.
Troubleshooting Guide
Problem: Precipitate observed immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | While this compound is soluble in DMSO, a high final concentration of DMSO in your aqueous buffer might not be well-tolerated by your cells or assay components. However, ensuring a minimal final DMSO concentration (typically ≤ 0.5%) is crucial for experimental integrity. The issue is more likely the rapid solvent change. |
| "Crashing Out" due to Rapid Solvent Change | 1. Lower the concentration of your DMSO stock solution. This will require adding a larger volume to your aqueous buffer, which may not be ideal, but it reduces the localized concentration shock.2. Add the DMSO stock to the buffer dropwise while vortexing. This ensures immediate and thorough mixing.3. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock. Ensure this temperature is compatible with your assay components. |
| Buffer Composition | If your buffer has a very high salt concentration, consider preparing a working solution in a lower salt buffer first, and then adding this to your final high-salt buffer. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Solution |
| Metastable Solution | The initial solution may have been supersaturated. Over time, the compound slowly precipitates out to reach its thermodynamic solubility limit. |
| Solution Instability | Prepare working solutions of this compound fresh just before use. Avoid preparing large batches of diluted inhibitor for future experiments. |
| Temperature Fluctuations | Maintain a constant temperature throughout your experiment. Avoid cycles of warming and cooling. |
| Interaction with Plate/Tube Surface | Consider using low-adhesion microplates or tubes to minimize surface-induced precipitation. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 517.96 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (193.07 mM) | [1] |
| IC50 (human SGK1) | 3 nM (at 500 µM ATP) | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 193.1 µL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add 1 µL of the 1 mM intermediate stock to 99 µL of your pre-warmed (if appropriate for your experiment) aqueous buffer.
-
Immediately after adding the stock, mix the solution thoroughly by gentle vortexing or by pipetting up and down several times.
-
Visually inspect the solution for any signs of precipitation.
-
Visualizing Experimental and Signaling Contexts
References
Technical Support Center: Enhancing Sgk1-IN-4 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sgk1-IN-4 in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to help you overcome challenges related to the bioavailability of this selective SGK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a highly selective and orally active inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It is primarily used in research to investigate the role of SGK1 in various physiological and pathological processes. For instance, it has been utilized in osteoarthritis research where it has been shown to inhibit the hypertrophic differentiation of chondrocytes.[1][3]
Q2: Is this compound suitable for in vivo studies?
Yes, this compound is designed for in vivo use and is described as an orally active compound.[1][2] However, like many small molecule inhibitors, its poor aqueous solubility can present challenges for achieving optimal bioavailability. Proper formulation is therefore critical for successful in vivo experiments.
Q3: What are the known challenges when using this compound in vivo?
The primary challenge with this compound is its low solubility in aqueous solutions, which can lead to poor absorption and bioavailability. This may result in suboptimal compound exposure at the target site and variability in experimental outcomes. If the compound precipitates out of solution, it can also lead to inaccurate dosing.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[4] When in solvent, it should be stored at -80°C for up to one year.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound for in vivo studies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during formulation. | The solubility limit of this compound in the chosen vehicle has been exceeded. | Gently heat and/or sonicate the solution to aid dissolution.[1] If precipitation persists, consider using a different formulation vehicle with higher solubilizing capacity (see Experimental Protocols section). Ensure the stock solution in DMSO is fully dissolved before adding it to the final vehicle. |
| Inconsistent or lower-than-expected efficacy in animal models. | Poor oral bioavailability due to suboptimal formulation or rapid metabolism. | 1. Ensure the formulation is a clear solution or a fine, homogenous suspension before administration. 2. Consider using a formulation with solubility enhancers like PEG300 and Tween-80 or SBE-β-CD (see Experimental Protocols). 3. If oral administration gives poor results, consider intraperitoneal (IP) injection, for which suspended solutions can be used.[1] |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture, which can significantly impact the solubility of the product. | Use freshly opened, anhydrous DMSO for preparing stock solutions.[1] Sonication may also be beneficial in dissolving the compound.[4] |
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound.
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Source |
| Molecular Weight | 517.96 g/mol | [3] |
| Molecular Formula | C23H21ClFN5O4S | [3] |
| IC50 (human SGK1) | 3 nM (at 500 µM ATP) | [3] |
| IC50 (mouse SGK1) | 253 nM (at 500 µM ATP) | [3] |
| IC50 (rat SGK1) | 358 nM (at 500 µM ATP) | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (193.07 mM) | [3] |
Table 2: In Vivo Formulation Options and Solubility
| Formulation Composition | Achieved Solubility | Solution Appearance | Recommended Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.02 mM) | Clear solution | Oral |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.02 mM) | Suspended solution (requires sonication) | Oral, Intraperitoneal |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.02 mM) | Clear solution | Oral |
Detailed Experimental Protocols
Below are detailed protocols for preparing this compound formulations for in vivo administration. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: PEG300/Tween-80 Formulation (for Oral Administration)
This protocol yields a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.08 mg/mL, this would be 10% of the final volume.
-
Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly until the solution is homogenous.
-
Add 5% of the final volume of Tween-80 and mix again.
-
Finally, add 45% of the final volume of saline to reach the desired total volume and mix until a clear solution is obtained.
Protocol 2: SBE-β-CD Formulation (for Oral or IP Administration)
This protocol results in a suspended solution and may require sonication.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 90% of the final volume of the 20% SBE-β-CD solution.
-
Add 10% of the final volume of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly. If the solution is not homogenous, use an ultrasonic bath to create a fine suspension.
Protocol 3: Corn Oil Formulation (for Oral Administration)
This protocol provides a clear solution and is suitable for longer-term studies where the stability of other formulations may be a concern.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 90% of the final volume of corn oil.
-
Add 10% of the final volume of the this compound DMSO stock solution to the corn oil.
-
Mix thoroughly until a clear, homogenous solution is achieved.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified SGK1 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for in vivo studies with this compound.
Caption: General experimental workflow for preparing this compound formulations.
References
a control experiments for Sgk1-IN-4 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sgk1-IN-4, a selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, orally active inhibitor of SGK1.[1][2][3][4] It functions by competing with ATP for the binding site on the SGK1 enzyme, thereby preventing the phosphorylation of downstream SGK1 substrates.[5] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[6][7][8]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[2][9] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[1] For in vivo studies, specific formulations with solvents like DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline can be prepared.[1][9] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What are the known downstream targets of SGK1 that I can use to monitor the efficacy of this compound?
The activity of SGK1 can be monitored by assessing the phosphorylation status of its downstream substrates. Key targets include:
-
N-Myc Downstream-Regulated Gene 1 (NDRG1): Phosphorylation of NDRG1 is a well-established indicator of SGK1 activity.[8][10]
-
Forkhead Box O3 (FOXO3a): SGK1-mediated phosphorylation of FOXO3a leads to its cytoplasmic retention and inhibition of its transcriptional activity.[5][8]
-
Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-2 (NEDD4-2): SGK1 phosphorylates and inhibits the E3 ubiquitin ligase activity of NEDD4-2.[6][8]
Q4: Are there any known off-target effects of this compound?
While this compound is described as a highly selective SGK1 inhibitor, it is crucial to consider potential off-target effects inherent to many kinase inhibitors.[1][11] To ensure that the observed phenotype is a direct result of SGK1 inhibition, it is essential to include proper control experiments. One common approach is to use a structurally related but inactive compound as a negative control. Another is to use genetic approaches like siRNA or shRNA to knock down SGK1 and observe if the phenotype mimics the effect of the inhibitor.[12]
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: | Determine the optimal concentration of this compound for your specific cell line and experimental conditions by performing a dose-response curve. The IC50 for human SGK1 is 3 nM, but higher concentrations may be needed in cellular assays.[1][9] |
| Poor cell permeability: | While orally active, cell permeability can vary between cell types.[1] Consider increasing the incubation time or using a different formulation if solubility is a concern. |
| Inactive compound: | Ensure the compound has been stored correctly to prevent degradation.[1] If possible, verify the activity of your this compound stock using an in vitro kinase assay. |
| Low SGK1 activity in the experimental model: | Confirm that SGK1 is active under your basal experimental conditions. SGK1 is activated by upstream signals like growth factors or serum.[6][7] You may need to stimulate your cells to induce SGK1 activity. |
Issue 2: this compound treatment is causing unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition: | Although selective, high concentrations may lead to off-target effects.[11] Perform a kinome-wide selectivity panel if unexpected results persist. |
| Cellular toxicity: | High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line. |
| Phenotype is not SGK1-dependent: | To confirm that the observed effect is due to SGK1 inhibition, use a genetic approach. Knockdown of SGK1 using siRNA or shRNA should replicate the phenotype observed with this compound treatment.[12] |
Quantitative Data
Table 1: IC50 Values of this compound for SGK1 from Different Species
| Species | IC50 (nM) | ATP Concentration (µM) |
| Human | 3 | 500 |
| Mouse | 253 | 500 |
| Rat | 358 | 500 |
Data sourced from MedchemExpress.[1][9]
Experimental Protocols
Protocol 1: Western Blot for Assessing SGK1 Activity
This protocol describes how to measure the phosphorylation of a downstream SGK1 target, such as NDRG1, as a readout for this compound efficacy.
1. Cell Lysis and Protein Quantification:
- Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the phosphorylated form of an SGK1 substrate (e.g., phospho-NDRG1) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the bands using an ECL detection reagent.
- Strip the membrane and re-probe for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.[13][14][15]
Protocol 2: Control Experiment using SGK1 siRNA
This protocol outlines how to use siRNA to confirm that the effects of this compound are specific to SGK1 inhibition.
1. siRNA Transfection:
- Seed cells to be 50-60% confluent at the time of transfection.
- Transfect cells with a validated SGK1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
2. This compound Treatment and Analysis:
- At 48-72 hours post-transfection, treat the cells with this compound or vehicle control.
- Perform your downstream assay (e.g., cell proliferation, gene expression, or Western blot for a phenotypic marker).
- Concurrently, lyse a parallel set of transfected cells to confirm SGK1 knockdown by Western blot.
3. Expected Outcome:
- The phenotype observed in cells treated with this compound should be similar to that in cells transfected with SGK1 siRNA.
- The non-targeting siRNA control group treated with the vehicle should show the basal phenotype.
- The non-targeting siRNA group treated with this compound should exhibit the inhibited phenotype.
Visualizations
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for control experiments with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SGK | TargetMol [targetmol.com]
- 3. This compound|CAS 1628048-93-0|DC Chemicals [dcchemicals.com]
- 4. This compound [shop.labclinics.com]
- 5. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 7. SGK1 - Wikipedia [en.wikipedia.org]
- 8. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western blotting analysis. [bio-protocol.org]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
a addressing Sgk1-IN-4 degradation in experimental systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sgk1-IN-4. Our goal is to help you address potential challenges related to the stability and activity of this inhibitor in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors, including inhibitor degradation, rapid turnover of the target protein (SGK1), or issues with experimental setup. A primary consideration is the stability of both this compound and the SGK1 protein itself. The SGK1 protein is known to have a short half-life and is rapidly degraded by the ubiquitin-proteasome pathway.[1][2][3] This rapid turnover can be mistaken for inhibitor instability.
Q2: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the integrity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4] Repeated freeze-thaw cycles should be avoided.
Q3: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[4][5][6] For in vitro experiments, prepare a high-concentration stock solution in newly opened, high-purity DMSO and then dilute it to the final working concentration in your cell culture medium.[4]
Q4: I suspect this compound is degrading in my cell culture medium. How can I test for this?
To assess the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it at 37°C for various durations (e.g., 0, 2, 6, 12, 24 hours). Then, use this pre-incubated medium to treat your cells and assess the inhibition of SGK1 activity. A decrease in inhibitory effect over time would suggest degradation of the compound.
Q5: Why am I not seeing the expected downstream effects of SGK1 inhibition?
The SGK1 signaling pathway is complex, with multiple downstream targets.[7][8][9] The lack of an expected effect could be due to:
-
Insufficient Inhibition: The concentration of this compound may be too low, or the compound may have degraded.
-
Rapid Target Turnover: The SGK1 protein is rapidly degraded, which might necessitate a shorter treatment time or repeated dosing to observe a sustained effect.[1][2]
-
Cell-Type Specificity: The downstream effects of SGK1 inhibition can be cell-type specific.
-
Redundant Pathways: Other signaling pathways may compensate for the inhibition of SGK1.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Inhibitor Activity
If you are observing variable or lower-than-expected activity of this compound, follow these troubleshooting steps:
Experimental Workflow for Troubleshooting this compound Activity
Caption: A workflow diagram for troubleshooting inconsistent this compound activity.
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Rationale: Old or improperly stored stock solutions may have degraded. This compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C when protected from light.[4]
-
-
Assess Working Solution Stability:
-
Action: Prepare fresh working solutions in your experimental medium immediately before each experiment.
-
Rationale: The stability of this compound in aqueous solutions at 37°C can be limited.
-
-
Optimize Dosing Strategy:
-
Action: Consider shorter incubation times or multiple dosings over a longer experimental period.
-
Rationale: The target protein, SGK1, has a short half-life of approximately 30 minutes due to rapid proteasomal degradation.[1][3] This means that even with constant inhibitor concentration, the target protein levels are in flux.
-
-
Confirm Target Engagement:
Guide 2: Understanding the SGK1 Signaling Pathway and its Regulation
SGK1 is a serine/threonine kinase that is a key downstream effector of the PI3K signaling pathway.[7][11] Its activation is tightly regulated by phosphorylation.
SGK1 Activation Pathway
Caption: Simplified diagram of the SGK1 signaling and activation pathway.
Upon stimulation by growth factors, PI3K is activated, which in turn activates PDK1 and mTORC2.[7][10] mTORC2 phosphorylates SGK1 at Serine 422, and PDK1 phosphorylates it at Threonine 256, leading to its full activation.[7][10] Activated SGK1 then phosphorylates a variety of downstream targets to regulate cellular processes like proliferation and survival.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | ATP Concentration | Reference |
| Human SGK1 | 3 nM | 500 µM | [4][6] |
| Mouse SGK1 | 253 nM | 500 µM | [4][6] |
| Rat SGK1 | 358 nM | 500 µM | [4][6] |
| Chondrocyte Hypertrophy (ATDC5) | 50 nM | Not Specified | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light Protection | Reference |
| Powder | -20°C | 3 years | Recommended | [5] |
| In Solvent | -80°C | 6 months - 1 year | Required | [4][5] |
| In Solvent | -20°C | 1 month | Required | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[4]
-
Protocol 2: Western Blot Analysis of SGK1 Activity
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NDRG1 or phospho-FOXO3a and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control. Compare the levels in treated versus untreated samples.
-
Logical Relationship of Troubleshooting
The following diagram illustrates the logical flow for addressing issues with this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting this compound experiments.
References
- 1. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel N-terminal hydrophobic motif mediates constitutive degradation of serum- and glucocorticoid-induced kinase-1 by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SGK | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 10. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Sgk1-IN-4: A Technical Guide
For researchers and drug development professionals utilizing the selective SGK1 inhibitor, Sgk1-IN-4, achieving optimal and consistent solubility is a critical first step for reliable experimental outcomes. This technical support guide provides a comprehensive resource for preparing this compound solutions, addressing common challenges, and offering detailed protocols for both in vitro and in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It has been shown to effectively dissolve the compound at high concentrations.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible while maintaining solubility. For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration.[1] If precipitation persists, consider using a co-solvent system or a formulation designed for in vivo use, which can improve solubility in aqueous environments.
Q3: My this compound powder is not fully dissolving in DMSO, even at room temperature. What steps can I take?
A3: If you encounter difficulty dissolving this compound in DMSO, sonication is recommended to aid dissolution.[1] Additionally, ensure that you are using fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of many compounds.[3][4] Gentle warming can also be attempted, but be cautious of potential compound degradation at elevated temperatures.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[1][2][3] For solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend the stability for up to six months.[3] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems, providing a quick reference for preparing solutions for different experimental needs.
| Solvent System | Concentration (mg/mL) | Molar Equivalent | Notes |
| DMSO | ≥ 100 mg/mL | (193.07 mM) | Sonication may be required.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | (4.02 mM) | Results in a clear solution.[2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL | (4.02 mM) | Requires sonication; results in a suspension.[2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | (4.02 mM) | Results in a clear solution.[2][3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 517.96 g/mol ) in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.18 mg of this compound.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Preparation of a Working Solution for In Vitro Cellular Assays
-
Thawing the Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Directly before use, dilute the DMSO stock or intermediate solution into your cell culture medium to the desired final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Preparation of a Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle containing DMSO, PEG300, Tween-80, and saline.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated initial solution.
-
Adding Co-solvents: In a stepwise manner, add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Adding Surfactant: Add Tween-80 to the mixture and mix until the solution is clear.
-
Adding Aqueous Component: Finally, add saline to the mixture and mix thoroughly. The final ratio of the components should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon storage. | The solution is supersaturated or has undergone freeze-thaw cycles. | Warm the solution gently and sonicate to redissolve the compound. Prepare fresh aliquots to avoid repeated freezing and thawing. |
| Inconsistent results between experiments. | Incomplete dissolution or degradation of the compound. | Ensure the compound is fully dissolved by visual inspection and sonication if necessary. Use freshly prepared working solutions for each experiment. Verify the stability of the stock solution if it has been stored for an extended period. |
| Cloudiness or precipitation in the in vivo formulation. | Improper mixing or incorrect order of solvent addition. | Add each component of the formulation sequentially and ensure each is fully mixed before adding the next. If precipitation occurs, gentle warming and sonication may help, but it is often best to prepare a fresh formulation.[3] |
| Low bioavailability or efficacy in in vivo studies. | Poor solubility of the formulation at the site of administration. | Consider alternative in vivo formulations, such as the one containing SBE-β-CD, which can sometimes improve the solubility and bioavailability of challenging compounds, although it may result in a suspension.[2][3] |
This compound Solvent Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for solvent selection for this compound.
References
Sgk1-IN-1 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for the Sgk1 inhibitor, Sgk1-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the optimal incubation time for Sgk1-IN-1 in my cell-based assay?
A1: The optimal incubation time for Sgk1-IN-1 can vary depending on the cell type, experimental conditions, and the specific downstream readout. A time-course experiment is essential to determine the ideal duration of treatment. We recommend a pilot experiment treating your cells with a fixed concentration of Sgk1-IN-1 (e.g., the IC50 concentration) for various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours). The optimal time will be the point at which you observe the maximum desired effect on your downstream target (e.g., inhibition of NDRG1 phosphorylation) before secondary effects or cellular toxicity occur.
Q2: I am not seeing any inhibition of Sgk1 activity even after a long incubation with Sgk1-IN-1. What could be the problem?
A2: Several factors could contribute to a lack of observable inhibition:
-
Inhibitor Concentration: The concentration of Sgk1-IN-1 may be too low. We recommend performing a dose-response experiment to determine the IC50 in your specific cell line and assay.
-
Cell Permeability: While Sgk1-IN-1 is designed to be cell-permeable, its uptake can vary between cell types. You may need to increase the concentration or incubation time.
-
Inhibitor Stability: Ensure that your stock solution of Sgk1-IN-1 is properly stored at -20°C to maintain its activity.[1] Avoid repeated freeze-thaw cycles.
-
Sgk1 Expression and Activity: Confirm that your cell line expresses sufficient levels of active Sgk1. Basal Sgk1 activity can be low in some cell lines; stimulation with serum or glucocorticoids may be necessary to induce Sgk1 expression and activity.[2][3]
-
Assay Sensitivity: Your downstream assay may not be sensitive enough to detect the changes in Sgk1 activity. Consider using a more direct and sensitive readout, such as a phospho-specific antibody for a known Sgk1 substrate like NDRG1 or GSK3β.[1][4]
Q3: I am observing cellular toxicity at my desired inhibitor concentration and incubation time. What should I do?
A3: Cellular toxicity can be a concern with any small molecule inhibitor. Here are some troubleshooting steps:
-
Reduce Incubation Time: A shorter incubation period may be sufficient to achieve Sgk1 inhibition without causing significant cell death. Refer to your time-course experiment to identify the earliest time point with a significant effect.
-
Lower Inhibitor Concentration: Use the lowest effective concentration of Sgk1-IN-1 as determined by your dose-response curve.
-
Serum Concentration: The presence or absence of serum in your culture media can affect both cell health and Sgk1 activity. If you are serum-starving your cells, this could exacerbate toxicity. Consider performing the experiment in low-serum conditions instead of complete starvation.
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO) to confirm that the observed toxicity is due to Sgk1-IN-1 and not the solvent.
Q4: What is the recommended solvent and storage condition for Sgk1-IN-1?
A4: Sgk1-IN-1 is soluble in DMSO.[1][5] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Experimental Protocol: Determination of Optimal Incubation Time
This protocol outlines a general method for determining the optimal incubation time of Sgk1-IN-1 in a cell-based assay using Western blotting to detect the phosphorylation of a downstream Sgk1 target.
Materials:
-
Cells of interest cultured to 70-80% confluency
-
Sgk1-IN-1 (stock solution in DMSO)
-
Complete culture medium
-
Serum-free or low-serum medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-NDRG1, anti-total NDRG1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): If investigating the effect of a specific stimulus, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal Sgk1 activity.
-
Sgk1-IN-1 Treatment:
-
Prepare a working solution of Sgk1-IN-1 at the desired final concentration (e.g., the predetermined IC50) in serum-free or complete medium.
-
Include a vehicle control (DMSO) at the same final concentration as the Sgk1-IN-1 treatment.
-
Add the Sgk1-IN-1 working solution or vehicle control to the cells.
-
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated Sgk1 substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the total Sgk1 substrate and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each time point.
-
Plot the normalized signal against the incubation time to determine the time point with the maximal inhibitory effect.
-
Data Presentation:
| Incubation Time (minutes) | Normalized Phospho-NDRG1 Intensity (Vehicle) | Normalized Phospho-NDRG1 Intensity (Sgk1-IN-1) | % Inhibition |
| 0 | 1.00 | 1.00 | 0 |
| 15 | 0.98 | 0.75 | 23.5 |
| 30 | 1.02 | 0.45 | 55.9 |
| 60 | 0.99 | 0.20 | 79.8 |
| 120 | 1.01 | 0.15 | 85.1 |
| 240 | 0.97 | 0.18 | 81.4 |
Visualizations
Caption: Sgk1 Signaling Pathway and the Point of Inhibition by Sgk1-IN-1.
Caption: Workflow for Determining Optimal Sgk1-IN-1 Incubation Time.
References
a troubleshooting guide for Sgk1-IN-4 kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sgk1-IN-4 in kinase assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound kinase assays in a question-and-answer format.
Q1: Why is the inhibitory effect of this compound weaker than expected or absent?
A1: Several factors can contribute to a lower-than-expected inhibitory effect of this compound. Consider the following:
-
Inhibitor Integrity: Ensure that this compound has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
-
ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve the same level of inhibition. Verify the ATP concentration used in your assay and consider titrating it if necessary.[1][2]
-
Enzyme Activity: Confirm the activity of your Sgk1 enzyme. Use a positive control inhibitor with a known IC50 to validate that the enzyme is active and responsive to inhibition.
-
Incorrect Dilutions: Double-check all calculations for the serial dilutions of this compound. Errors in dilution can lead to inaccurate final concentrations in the assay.
-
Assay Conditions: Ensure that the assay buffer components, pH, and incubation times are optimal for Sgk1 activity and this compound binding.
Q2: I'm observing high background signal in my kinase assay. What are the possible causes and solutions?
A2: High background can mask the true signal and affect the accuracy of your results. Here are common causes and their solutions:
-
Reagent Contamination: Use fresh, high-quality reagents, including assay buffers, ATP, and substrate. Contaminated reagents can lead to non-specific signal.
-
Enzyme Concentration: An excessively high concentration of Sgk1 kinase can lead to a strong basal signal. Titrate the enzyme to a concentration that gives a robust signal without being oversaturated.
-
Substrate-Independent Signal: To check for a substrate-independent signal, include a control well without the peptide substrate. A high signal in this well points to contamination or issues with the detection reagents.
-
Detection Reagent Issues: If using a luminescence-based assay like ADP-Glo™, ensure the luciferase enzyme is not inhibited by components in your sample.[3] Also, allow sufficient time for the depletion of unused ATP by the ADP-Glo™ Reagent to minimize background.[4][5]
-
Plate Issues: Use high-quality, opaque white plates for luminescence assays to prevent well-to-well crosstalk.
Q3: The signal in my assay is too low or non-existent. How can I troubleshoot this?
A3: A low or absent signal can be due to several factors related to the assay components and setup:
-
Inactive Enzyme: The Sgk1 enzyme may have lost activity due to improper storage or handling. Test the enzyme activity with a known substrate and no inhibitor.
-
Sub-optimal Reagent Concentrations: Ensure that the concentrations of ATP and the peptide substrate are at or near their Km values for Sgk1 to ensure optimal reaction kinetics.
-
Incorrect Assay Buffer: The buffer composition, including pH and ionic strength, can significantly impact enzyme activity. Use a recommended buffer for Sgk1 kinase assays.
-
Insufficient Incubation Time: The kinase reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time by performing a time-course experiment.
-
Detection System Problems: For luminescence assays, verify that the detection reagent is prepared correctly and is not expired. Ensure the luminometer is functioning correctly and set to the appropriate sensitivity.[6]
Q4: My IC50 curve for this compound is not sigmoidal or shows a poor fit. What could be wrong?
A4: An ideal IC50 curve should be sigmoidal. Deviations from this shape can indicate experimental issues:
-
Inaccurate Dilutions: Errors in preparing the serial dilutions of this compound are a common cause of poor curve fits. Carefully reprepare the dilutions.
-
Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to a flattening of the curve at the top. Ensure the inhibitor remains soluble in the assay buffer at all tested concentrations. The use of DMSO as a solvent and appropriate buffers can aid solubility.[1][7]
-
Assay Window: A narrow dynamic range between the uninhibited and fully inhibited signals can make it difficult to fit a proper curve. Optimize the assay to achieve a signal-to-background ratio of at least 3-5 fold.
-
Data Normalization: Ensure that you have proper controls for 0% inhibition (enzyme, substrate, no inhibitor) and 100% inhibition (no enzyme or high concentration of a known inhibitor). Normalize your data to these controls before fitting the curve.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective, ATP-competitive inhibitor of Serum and glucocorticoid-regulated kinase 1 (Sgk1).[1][2] It binds to the ATP-binding pocket of the Sgk1 kinase domain, preventing the phosphorylation of its downstream substrates.
Q: What are the recommended starting concentrations for this compound in a kinase assay?
A: The IC50 of this compound varies between species. A good starting point for a 10-point dose-response curve would be to bracket the expected IC50. For example, for human Sgk1, you could start from 1 µM and perform 1:3 serial dilutions down to the picomolar range.
Q: What type of kinase assay is recommended for use with this compound?
A: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are a common and robust method for measuring Sgk1 activity and its inhibition by this compound.[4][5][8] These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. Radiometric assays using ³²P-ATP or ³³P-ATP are also a sensitive option.[9]
Q: How should I prepare and store this compound?
A: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1][7] For storage, it is recommended to keep the stock solution at -20°C or -80°C and protect it from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Data Presentation
Table 1: this compound IC50 Values
| Target | ATP Concentration | IC50 |
| Human Sgk1 | 500 µM | 3 nM[1] |
| Mouse Sgk1 | 500 µM | 253 nM[1] |
| Rat Sgk1 | 500 µM | 358 nM[1] |
Experimental Protocols
Detailed Protocol for this compound Inhibition Assay using ADP-Glo™
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.[4][5]
Materials:
-
Sgk1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
Peptide substrate for Sgk1 (e.g., a synthetic peptide with a known Sgk1 phosphorylation motif)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer containing a final DMSO concentration that does not exceed 1% in the final reaction volume.
-
Prepare the Sgk1 enzyme to the desired concentration in assay buffer.
-
Prepare the substrate and ATP mixture in assay buffer. The final ATP concentration should be close to the Km for Sgk1.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the plate.
-
Add 10 µL of the Sgk1 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Sgk1 Signaling Pathway Activation.
Caption: this compound Kinase Assay Workflow.
Caption: Troubleshooting Logic for Sgk1 Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promega.de [promega.de]
- 5. ulab360.com [ulab360.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Sgk1-IN-4 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to Sgk1-IN-4 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase and a key downstream effector of the PI3K signaling pathway.[1][2][3] It plays a crucial role in regulating cell growth, proliferation, survival, and therapeutic resistance.[2][3][4] this compound is designed to bind to the ATP-binding pocket of SGK1, thereby preventing its kinase activity and the subsequent phosphorylation of its downstream targets.
Q2: My cells are showing reduced sensitivity to this compound compared to published data. What are the possible reasons?
Several factors could contribute to reduced sensitivity:
-
High SGK1 Expression: Cell lines with inherently high baseline expression of SGK1 may require higher concentrations of the inhibitor to achieve a therapeutic effect.[5][6]
-
Cell Line Specific Differences: The genetic background and signaling network of your specific cell line can influence its dependence on the SGK1 pathway.
-
Acquired Resistance: Prolonged exposure to this compound may lead to the development of resistance mechanisms.
-
Experimental Conditions: Variations in cell culture conditions, inhibitor storage, or assay protocols can affect the apparent inhibitor potency.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from resistance to other kinase inhibitors:[7][8][9]
-
Upregulation of SGK1 Expression: An increase in the total amount of SGK1 protein may require higher inhibitor concentrations for effective inhibition.
-
Mutations in the SGK1 Kinase Domain: Mutations in the drug-binding site of SGK1 could reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibition of SGK1. This could involve the upregulation of other kinases or signaling molecules that can phosphorylate SGK1 downstream targets or activate parallel pro-survival pathways. For instance, activation of the Ras/MEK/ERK pathway has been implicated in resistance to PI3K/SGK1 inhibition.[6][10]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the inhibitor.[8][9]
Q4: How can I confirm that this compound is inhibiting its target in my cells?
To confirm target engagement, you can perform a Western blot to assess the phosphorylation status of a known SGK1 substrate, such as N-myc downstream-regulated gene 1 (NDRG1) at Threonine 346.[10][11] A decrease in p-NDRG1 (T346) levels upon treatment with this compound would indicate successful target inhibition.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting resistance to this compound.
Problem 1: Decreased Potency of this compound (Higher IC50 Value)
| Possible Cause | Troubleshooting Step |
| Inhibitor Integrity | 1. Confirm the correct storage and handling of this compound. 2. Prepare fresh stock solutions. 3. Verify the concentration of your stock solution. |
| Cell Line Viability | 1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Perform a baseline cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health. |
| Assay Conditions | 1. Optimize cell seeding density and treatment duration. 2. Include appropriate positive and negative controls in your experiment. |
| High SGK1 Expression | 1. Determine the baseline SGK1 protein expression in your cell line by Western blot. 2. Compare the expression level to sensitive cell lines if available. |
Problem 2: Cells Develop Resistance Over Time
| Possible Cause | Troubleshooting Step |
| Upregulation of SGK1 | 1. Compare SGK1 protein levels in resistant cells to the parental (sensitive) cell line via Western blot. |
| Activation of Bypass Pathways | 1. Perform a phospho-kinase array to identify upregulated signaling pathways in resistant cells. 2. Investigate pathways known to crosstalk with SGK1 signaling, such as the AKT/mTORC1 and Ras/MEK/ERK pathways.[6][10] |
| SGK1 Kinase Domain Mutations | 1. Sequence the SGK1 gene from resistant cells to identify potential mutations in the kinase domain. |
| Increased Drug Efflux | 1. Measure the intracellular concentration of this compound in sensitive versus resistant cells. 2. Test for the expression and activity of common drug efflux pumps like ABCB1. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Baseline SGK1 Expression (Relative Units) | This compound IC50 (µM) |
| Cell Line A | Breast Cancer | 1.2 | 0.5 |
| Cell Line B | Prostate Cancer | 3.5 | 2.1 |
| Cell Line C | Non-Small Cell Lung Cancer | 0.8 | 0.3 |
| Cell Line B-Res | Prostate Cancer (Resistant) | 6.2 | 15.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for SGK1 Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-NDRG1 (T346), total NDRG1, SGK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
Caption: Experimental Workflow for Investigating Resistance.
References
- 1. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sgk1-IN-4 and EMD638683 Selectivity for Serum and Glucocorticoid-Regulated Kinase 1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of two prominent SGK1 inhibitors: Sgk1-IN-4 and EMD638683. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for preclinical research.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] As a downstream effector of the PI3K signaling pathway, SGK1 has emerged as a compelling therapeutic target for a range of diseases, including cancer and hypertension.[1][2][3] The development of potent and selective SGK1 inhibitors is therefore of significant interest. This guide focuses on a direct comparison of two such inhibitors, this compound and EMD638683, with a particular emphasis on their kinase selectivity.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and EMD638683 against SGK1 and a panel of other kinases. This data is essential for understanding the specificity of these compounds and potential off-target effects.
| Target Kinase | This compound (IC50) | EMD638683 (IC50) | EMD638683 (% Inhibition @ 1µM) | EMD638683 (Selectivity Ratio vs. SGK1) |
| SGK1 | 3 nM (human) , 253 nM (mouse) , 358 nM (rat) [4][5][6] | 3 µM [7][8][9] | 85%[10] | 1 |
| SGK2 | ND | ND | 71%[10] | >10 |
| SGK3 | ND | ND | 75%[10] | >10 |
| RSK1 | Inhibited | ND | ND | ND |
| MSK1 | ND | ≤ 1 µM[10] | >50% | 37 |
| PRK2 | ND | ≤ 1 µM[10] | >50% | 109 |
| PKA | ND | ND | <50% | 27 |
| ROCK2 | ND | ND | <50% | 1091 |
| PKBβ (Akt2) | ND | ND | <50% | 3273 |
| GSK3β | ND | ND | <50% | 4364 |
| AMPK | ND | ND | <50% | 7909 |
| AURORA B | ND | ND | <50% | 9091 |
ND: Not Disclosed in the reviewed literature.
Experimental Protocols
The data presented in this guide were generated using established in vitro kinase assay methodologies. Below are detailed descriptions of the likely experimental protocols employed.
In Vitro Kinase Assay for this compound (Lanthascreen)
The inhibitory activity of this compound was likely determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ Eu Kinase Binding Assay.
-
Principle: This assay measures the binding of the inhibitor to the kinase of interest. A europium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled ATP competitive ligand (tracer, acceptor) binds to the kinase's active site. When the tracer is bound, excitation of the europium donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor that binds to the active site displaces the tracer, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant human SGK1 enzyme is incubated with a europium-labeled anti-tag antibody.
-
A fluorescently labeled kinase tracer is added to the mixture.
-
Serial dilutions of this compound are added to the assay wells.
-
The reaction is allowed to equilibrate.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Assay for EMD638683 (Radiometric Assay)
The selectivity of EMD638683 was determined using a radiometric kinase assay, a traditional and robust method for measuring kinase activity.
-
Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Methodology:
-
The kinase reaction is initiated by mixing the recombinant kinase (e.g., SGK1) with a suitable substrate (e.g., a specific peptide) and [γ-³²P]ATP in a kinase reaction buffer.
-
Serial dilutions of EMD638683 are included to determine its inhibitory effect.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper or membrane, which binds the peptide substrate.
-
The filter is washed to remove unincorporated radioactive ATP.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of remaining kinase activity against the inhibitor concentration.
-
Cellular Assay: NDRG1 Phosphorylation
To assess the cellular potency of these inhibitors, the phosphorylation of a known SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1), is often measured.
-
Principle: In cells, SGK1 phosphorylates NDRG1 at specific residues. An inhibitor of SGK1 will block this phosphorylation event, which can be detected by immunoblotting with a phospho-specific antibody.
-
Methodology:
-
Cultured cells (e.g., HeLa or prostate cancer cells) are treated with various concentrations of the SGK1 inhibitor for a defined period.
-
Cells are then lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for phosphorylated NDRG1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total NDRG1 to confirm equal protein loading.
-
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors, the following diagrams illustrate the SGK1 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Figure 1: Simplified SGK1 signaling pathway.
References
- 1. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolytic cleavage and truncation of NDRG1 in human prostate cancer cells, but not normal prostate epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Increases Neurite Formation through Microtubule Depolymerization by SGK1 and by SGK1 Phosphorylation of tau - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGK1 Inhibitors: Sgk1-IN-4 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical therapeutic target in a variety of diseases, including cancer, fibrosis, and metabolic disorders. Its role as a key downstream effector of the PI3K/mTOR signaling pathway has spurred the development of numerous small molecule inhibitors.[1] This guide provides a head-to-head comparison of a promising SGK1 inhibitor, Sgk1-IN-4, with other widely studied SGK1 inhibitors: GSK650394, EMD638683, and SI113. We present a comprehensive analysis of their inhibitory potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Quantitative Comparison of SGK1 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as ATP concentrations.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 | ATP Concentration | Species | Reference |
| This compound | SGK1 | 3 nM | 500 µM | Human | [2][3] |
| SGK1 | 253 nM | 500 µM | Mouse | [2][3] | |
| SGK1 | 358 nM | 500 µM | Rat | [2][3] | |
| GSK650394 | SGK1 | 62 nM | Not Specified | Not Specified | [4] |
| SGK2 | 103 nM | Not Specified | Not Specified | [4] | |
| EMD638683 | SGK1 | 3 µM | Not Specified | Not Specified | [5] |
| SI113 | SGK1 | 600 nM | Not Specified | Not Specified | [6] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity Highlights | Reference |
| This compound | Highly selective. | [2][3] |
| GSK650394 | >30-fold selective for SGK1 over Akt and other related kinases. | [7] |
| EMD638683 | Selective for SGK family members (SGK1, SGK2, SGK3); also inhibits PKA, MSK1, and PRK2. | [5] |
| SI113 | Much less effective on AKT1, ABL, and SRC activities. | [8] |
Table 3: Cellular Activity
| Inhibitor | Cellular Assay | IC50 / Effect | Cell Line | Reference |
| This compound | Inhibition of hypertrophic differentiation of chondrocytes | 50 nM | ATDC5 | [2][3] |
| GSK650394 | Inhibition of androgen-stimulated LNCaP cell growth | ~1 µM | LNCaP | |
| EMD638683 | Inhibition of NDRG1 phosphorylation | 3.35 µM | HeLa | [5][9] |
| SI113 | Inhibition of cell proliferation | - | RKO, MCF-7, A-172 | [10] |
Signaling Pathway and Experimental Workflow
To understand the context of SGK1 inhibition, it is crucial to visualize its position in the cellular signaling cascade and the general workflow for evaluating its inhibitors.
Caption: SGK1 is a key node in the PI3K signaling pathway.
Caption: A typical workflow for the evaluation of SGK1 inhibitors.
Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the comparison.
In Vitro SGK1 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the in vitro potency of kinase inhibitors.
1. Reagents and Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Prepare a serial dilution of the test inhibitors in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the SGK1 enzyme and substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for SGK1, unless otherwise specified.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SGK1 Activity (Western Blot for Phospho-NDRG1)
This method assesses the ability of an inhibitor to block SGK1 activity within a cellular context by measuring the phosphorylation of a known downstream target, NDRG1.
1. Reagents and Materials:
-
Human cell line expressing SGK1 (e.g., HeLa, LNCaP)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Serum (for stimulation) or appropriate growth factor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
2. Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal SGK1 activity.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate SGK1 activity by adding serum or a specific growth factor (e.g., insulin) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total NDRG1 and GAPDH to ensure equal loading.
-
Quantify the band intensities to determine the inhibitor's effect on NDRG1 phosphorylation.
Conclusion
This compound demonstrates high potency against human SGK1 in vitro, with an IC50 in the low nanomolar range.[2][3] Its activity against rodent SGK1 is lower but still significant.[2][3] In comparison, GSK650394 also shows potent SGK1 inhibition, while EMD638683 and SI113 are less potent.[4][5][6] The selectivity profiles indicate that while all are relatively selective for SGK1, off-target effects can be a consideration, particularly for EMD638683.[5] The choice of an appropriate SGK1 inhibitor will depend on the specific research question, the model system being used, and the desired balance between potency and selectivity. This guide provides a foundational dataset to aid researchers in making an informed decision for their studies targeting the SGK1 signaling pathway.
References
- 1. SGK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SI113, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sgk1-IN-4: A Comparative Analysis of Efficacy and Selectivity Against Other Kinase Inhibitors
For Immediate Release
In the landscape of kinase inhibitor research, the quest for potent and selective agents is paramount. This guide provides a comprehensive comparison of Sgk1-IN-4, a novel Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor, against other well-characterized kinase inhibitors, including the related compound GSK650394 and broad-spectrum inhibitors Staurosporine and Sunitinib. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on available experimental data.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of SGK1. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range for human SGK1, it demonstrates significant potency. While comprehensive data from a full kinase panel screen is not publicly available, initial reports indicate a high degree of selectivity, with off-target effects observed on RSK1. In comparison, GSK650394 also shows potent SGK1 inhibition but with activity against SGK2 as well. Staurosporine and Sunitinib, included here as benchmarks, exhibit broad-spectrum activity against a wide range of kinases, highlighting the differentiated selectivity profile of this compound.
Data Presentation: Comparative Kinase Inhibitor Profiling
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and comparator compounds against a selection of kinases. This data has been compiled from various published sources.
| Kinase | This compound (nM) | GSK650394 (nM) | Staurosporine (nM) | Sunitinib (nM) |
| SGK1 | 3 (human), 253 (mouse), 358 (rat)[1] | 62[2] | - | - |
| SGK2 | - | 103[2] | - | - |
| RSK1 | Inhibition noted¹ | - | - | - |
| AKT | - | >30-fold selective for SGK1 over Akt | - | - |
| PKA | - | - | 7 | - |
| PKCα | - | - | 0.7 | - |
| VEGFR2 | - | - | - | 80 |
| PDGFRβ | - | - | - | 2 |
| c-Kit | - | - | - | - |
| FLT3 | - | - | - | - |
¹ In a screen against 60 kinases, this compound (referred to as compound 17a) was found to inhibit RSK1[3]. The precise IC50 value was not provided in the available literature. "-" Indicates data not available in the public domain from the reviewed sources.
Mandatory Visualization
SGK1 Signaling Pathway
The diagram below illustrates the canonical SGK1 signaling cascade, a key pathway in cell survival and proliferation. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates PI3K signaling, leading to the activation of PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates a number of downstream targets to regulate cellular processes.
Caption: The SGK1 signaling pathway is activated by growth factors.
Experimental Workflow for Kinase Inhibitor Evaluation
This workflow outlines the standard procedures for assessing the efficacy and selectivity of a novel kinase inhibitor.
Caption: Workflow for evaluating kinase inhibitor efficacy and selectivity.
Experimental Protocols
Biochemical Kinase Activity Assay (ATP Competition)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a competitive ATP format.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
[γ-³³P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific peptide substrate in the assay buffer.
-
Serially dilute the test compound in DMSO and add to the reaction mixture. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration around the Km for ATP of the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid to remove non-incorporated radioactivity.
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete solubilization of the purple formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each compound concentration.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
Sgk1-IN-4: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-reactivity profiling of Sgk1-IN-4, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Its performance is objectively compared with other known SGK1 inhibitors, supported by available experimental data. This document is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a key downstream node in the PI3K/PDK1 signaling pathway. It plays a crucial role in regulating a wide array of cellular processes, including ion transport, cell proliferation, and apoptosis. Dysregulation of SGK1 activity has been implicated in various pathological conditions such as hypertension, diabetic nephropathy, and cancer, making it an attractive therapeutic target. This compound (also referred to as compound 17a) has emerged as a highly selective, orally active SGK1 inhibitor. This guide focuses on its selectivity profile in comparison to other SGK1 inhibitors.
Comparative Cross-Reactivity Profiling
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities and a misleading interpretation of biological outcomes. Kinome scanning technologies are employed to assess the interaction of an inhibitor against a broad panel of kinases, providing a comprehensive cross-reactivity profile.
While the primary publication for this compound by Halland et al. describes it as "highly selective," the specific quantitative kinome scan data was not publicly available in the supplementary information of the reviewed literature.[1] However, the study emphasizes the rational design process that led to its high selectivity.[1]
For comparative purposes, this guide includes information on other well-characterized SGK1 inhibitors, GSK650394 and EMD638683.
Table 1: Comparison of SGK1 Inhibitor Selectivity
| Inhibitor | Primary Target(s) | Reported Selectivity Profile | Key Off-Targets (if reported) | Reference |
| This compound | SGK1 | Described as "highly selective" and "druglike" with a highly optimized profile. Quantitative kinome scan data not publicly available in the reviewed literature. | Not explicitly reported in the reviewed literature. | [1] |
| GSK650394 | SGK1, SGK2 | Displays >30-fold selectivity for SGK1 over Akt and other related kinases. Noted as not being completely selective. | Has comparable potency for some other kinases. | [2] |
| EMD638683 | SGK1 | Selectively inhibited SGK1 over a panel of 69 other kinases. | Inhibitory effects on PKA, MSK1, PRK2, SGK2, and SGK3 have been noted. | [3] |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for interpreting the selectivity data and for designing further studies.
Kinase Inhibitor Profiling (General Protocol)
Cross-reactivity profiling of kinase inhibitors is commonly performed using in vitro binding or activity assays against a large panel of purified kinases. A widely used platform is the KINOMEscan™, which is a competition-based binding assay.
Experimental Workflow for Kinome Scan:
Figure 1. A generalized workflow for determining kinase inhibitor cross-reactivity using a competition binding assay format.
Principle of the Assay: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase target. The amount of kinase bound to the solid support is quantified, typically by quantitative PCR (qPCR) if the kinase is tagged with a DNA label. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are usually expressed as the percentage of kinase binding compared to a DMSO control.
Biochemical Kinase Assay for this compound (as described by Halland et al.)
The primary potency of this compound was determined using a biochemical assay measuring the phosphorylation of a substrate peptide.
Protocol:
-
Reaction Mixture: The assay is typically performed in a multi-well plate format containing the SGK1 enzyme, the test compound (this compound) at various concentrations, a specific substrate peptide, and ATP.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is then incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as mobility shift assays (e.g., Caliper-based) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve. The IC50 for this compound against human SGK1 was determined to be 3 nM with an ATP concentration of 500 μM.
SGK1 Signaling Pathway
Understanding the signaling context of SGK1 is crucial for interpreting the cellular effects of its inhibitors. SGK1 is a key downstream effector of the PI3K pathway and shares some downstream targets with Akt.
Figure 2. Simplified SGK1 signaling pathway illustrating upstream activation and key downstream effectors.
Pathway Description: Upon stimulation by growth factors or insulin, Receptor Tyrosine Kinases (RTKs) activate Phosphoinositide 3-kinase (PI3K). PI3K then converts Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both Phosphoinositide-dependent kinase 1 (PDK1) and mammalian Target of Rapamycin Complex 2 (mTORC2) to the plasma membrane. mTORC2 phosphorylates SGK1 at Serine 422, which is a priming step for the subsequent phosphorylation at Threonine 256 by PDK1, leading to full activation of SGK1.[3]
Activated SGK1 then phosphorylates a number of downstream substrates, including:
-
NDRG1 (N-myc downstream-regulated gene 1): Involved in cell proliferation and differentiation.
-
FOXO3a (Forkhead box protein O3a): Phosphorylation by SGK1 leads to its exclusion from the nucleus, thereby inhibiting the transcription of pro-apoptotic genes.
-
NEDD4-2 (Neural precursor cell expressed developmentally down-regulated 4-like): SGK1-mediated phosphorylation of this E3 ubiquitin ligase inhibits its activity, leading to increased stability of its targets, such as the epithelial sodium channel (ENaC).[2]
-
GSK3β (Glycogen synthase kinase 3 beta): Inhibition of GSK3β by SGK1 can lead to the stabilization and activation of β-catenin, promoting cell proliferation.
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): SGK1 can activate this transcription factor, which is involved in inflammation and cell survival.
Conclusion
This compound is a potent and highly selective SGK1 inhibitor developed through rational drug design. While detailed, publicly available kinome scan data would be beneficial for a direct quantitative comparison, the available information highlights its optimized selectivity profile compared to earlier generation SGK1 inhibitors like GSK650394 and EMD638683, which exhibit some off-target activities. The high selectivity of this compound makes it a valuable tool for elucidating the specific biological roles of SGK1 and a promising candidate for further therapeutic development in SGK1-dependent diseases. Researchers utilizing this compound should consider its high potency and selectivity as key advantages in their experimental design.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
A Comparative Analysis of Sgk1-IN-4 and siRNA Knockdown for SGK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in various physiological and pathological processes, making it an attractive target for therapeutic intervention and functional studies. Two predominant methods for interrogating SGK1 function are the use of small molecule inhibitors, such as Sgk1-IN-4, and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, offering insights into their mechanisms, efficacy, specificity, and practical considerations to aid researchers in selecting the most appropriate tool for their experimental needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of SGK1 |
| Mechanism of Action | Competitive inhibition of the ATP-binding site of the SGK1 protein, blocking its kinase activity. | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to degrade SGK1 mRNA. |
| Target | SGK1 protein | SGK1 messenger RNA (mRNA) |
| Mode of Action | Inhibition of catalytic activity | Reduction of protein expression |
| Speed of Onset | Rapid, typically within minutes to hours | Slower, requires hours to days for mRNA and protein degradation |
| Reversibility | Generally reversible upon washout | Long-lasting, until new protein is synthesized |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding pockets. | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. |
| Dose-Dependence | Graded inhibition of kinase activity | Graded reduction of protein levels |
| Typical Application | Acute functional studies, in vivo studies, validation of SGK1 as a drug target. | Chronic loss-of-function studies, target validation, investigation of protein scaffolding functions. |
Mechanism of Action
This compound: Direct Inhibition of Kinase Activity
This compound is a potent and selective small molecule inhibitor that directly targets the SGK1 protein.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain of SGK1. This binding event prevents ATP from accessing the active site, thereby blocking the transfer of a phosphate group to downstream substrates and effectively inhibiting the kinase activity of SGK1.
siRNA Knockdown: Silencing Gene Expression
In contrast, siRNA-mediated knockdown of SGK1 targets the SGK1 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the SGK1 protein. Exogenously introduced double-stranded siRNA molecules are processed by the cellular machinery, leading to the formation of an RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary sequence on the SGK1 mRNA, which is then cleaved and degraded. This post-transcriptional gene silencing results in a significant reduction of SGK1 protein levels.
Visualizing the Mechanisms
Performance and Efficacy: A Quantitative Comparison
Direct comparative studies providing a side-by-side quantitative analysis of this compound and siRNA knockdown are limited. However, data from various studies can be compiled to provide an indirect comparison of their efficacy.
This compound Potency
The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target | IC50 | Reference |
| Human SGK1 | 3 nM | [1] |
| Mouse SGK1 | 253 nM | [1] |
| Rat SGK1 | 358 nM | [1] |
| Hypertrophic differentiation of chondrocytes | 50 nM | [1] |
siRNA Knockdown Efficiency
The efficiency of siRNA knockdown is typically assessed by measuring the reduction in target mRNA and protein levels. This is often achieved through quantitative PCR (qPCR) and Western blotting, respectively. The level of knockdown can vary depending on the cell type, transfection efficiency, and the specific siRNA sequence used. Studies have shown that SGK1 siRNA can lead to a significant reduction in SGK1 mRNA and protein levels.[3][4] For instance, some studies report achieving over 70% reduction in SGK1 protein expression.
A key downstream target for assessing SGK1 activity is the N-myc downstream-regulated gene 1 (NDRG1), which is directly phosphorylated by SGK1.[3][5] A reduction in phosphorylated NDRG1 (p-NDRG1) levels is a reliable indicator of SGK1 inhibition.
| Method | Effect on SGK1/Downstream Target | Reported Efficacy | References |
| This compound | Inhibition of SGK1 kinase activity | IC50 of 3 nM for human SGK1.[1] | [1] |
| Reduction of p-NDRG1 levels | Drastic decrease in phosphorylation of NDRG1.[3] | [3] | |
| siRNA Knockdown | Reduction of SGK1 mRNA levels | Significant decrease in SGK1 mRNA.[3] | [3] |
| Reduction of SGK1 protein levels | Substantial decrease of total SGK1.[3] | [3] | |
| Reduction of p-NDRG1 levels | Suppressed phosphorylation of NDRG1.[6] | [6] |
Specificity and Off-Target Effects
This compound Selectivity
siRNA Off-Target Effects
siRNA-mediated knockdown can also exhibit off-target effects, primarily through two mechanisms:
-
Seed-region-mediated off-targets: The "seed" region (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation, similar to the action of microRNAs.[9][10]
-
Immune stimulation: Exogenous double-stranded RNA can trigger innate immune responses.
The off-target effects of siRNAs are sequence-dependent and can be minimized by careful siRNA design, using the lowest effective concentration, and employing multiple different siRNAs targeting the same gene.[9][11] Genome-wide analyses, such as microarrays or RNA-sequencing, can be used to identify potential off-target gene regulation.[12]
Experimental Protocols
This compound Inhibition Assay (In Vitro Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound on SGK1 in vitro.
-
Reagents and Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate (e.g., NDRG1 peptide)
-
This compound
-
ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for antibody-based detection)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the recombinant SGK1 enzyme and the SGK1 substrate to the kinase reaction buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Detect the phosphorylation of the substrate using an appropriate method. For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash, and quantify using a scintillation counter. For antibody-based detection, use a phosphospecific antibody in an ELISA or Western blot format. h. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
siRNA Knockdown of SGK1 in Cultured Cells
This protocol outlines a general procedure for transfecting cells with SGK1 siRNA.
-
Reagents and Materials:
-
SGK1 siRNA (at least two different sequences are recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
-
6-well plates
-
Cells to be transfected
-
-
Procedure: a. Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. b. Complex Formation: i. In one tube, dilute the SGK1 siRNA or control siRNA in Opti-MEM. ii. In a separate tube, dilute the transfection reagent in Opti-MEM. iii. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation. c. Transfection: Add the siRNA-transfection reagent complexes to the cells in each well. d. Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. e. Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA and protein levels.
- qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for SGK1 and a housekeeping gene for normalization.
- Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SGK1 and a loading control (e.g., GAPDH or β-actin).
SGK1 Signaling Pathway
SGK1 is a downstream effector of the PI3K/PDK1 signaling pathway and plays a crucial role in cell survival, proliferation, and ion channel regulation. Understanding this pathway is essential for interpreting the results of SGK1 inhibition or knockdown.
Conclusion and Recommendations
Both this compound and siRNA knockdown are powerful tools for studying SGK1 function, each with its own set of advantages and limitations.
-
This compound is ideal for acute and reversible inhibition of SGK1 kinase activity. Its rapid onset of action makes it suitable for studying dynamic cellular processes. It is also a valuable tool for in vivo studies and for validating SGK1 as a potential drug target. However, the potential for off-target effects necessitates careful validation.
-
siRNA knockdown provides a means for long-term loss-of-function studies by reducing the total amount of SGK1 protein. This approach is particularly useful for investigating the scaffolding functions of SGK1, which may be independent of its kinase activity. The potential for off-target gene silencing requires the use of appropriate controls, such as multiple siRNAs targeting different regions of the SGK1 mRNA.
For a robust and comprehensive understanding of SGK1 function, a combination of both approaches is often the most powerful strategy. For example, a phenotype observed with siRNA knockdown can be rescued by expressing an siRNA-resistant SGK1 construct, and the kinase-dependency of this rescue can be tested using this compound. By carefully considering the experimental question and the inherent properties of each method, researchers can effectively dissect the multifaceted roles of SGK1 in health and disease.
References
- 1. SGK1, a Serine/Threonine Kinase, Inhibits Prototype Foamy Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Behavioral effects of SGK1 knockout in VTA and dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation [mdpi.com]
- 6. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Sgk1-IN-4: A Comparative Analysis with Other SGK1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is paramount. This guide provides a comprehensive evaluation of Sgk1-IN-4, a notable inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1), benchmarked against other known SGK1 inhibitors. Through a detailed comparison of experimental data, this report aims to furnish a clear perspective on the relative potency and utility of this compound in preclinical research.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in numerous diseases, such as cancer, hypertension, and diabetic nephropathy, making it an attractive therapeutic target. This compound has emerged as a highly selective and orally active inhibitor of SGK1. This guide offers an in-depth comparison of its potency with other widely used SGK1 inhibitors: GSK650394, EMD638683, and SI113.
Comparative Potency of SGK1 Inhibitors
The inhibitory activity of this compound and its counterparts has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | human SGK1 | 3 | Biochemical | [1] |
| mouse SGK1 | 253 | Biochemical | [1] | |
| rat SGK1 | 358 | Biochemical | [1] | |
| ATDC5 cells | 50 | Cellular | [1] | |
| GSK650394 | SGK1 | 62 | Biochemical (SPA) | [2][3][4] |
| SGK2 | 103 | Biochemical (SPA) | [2][3][4] | |
| LNCaP cells | ~1000 | Cellular | [5] | |
| EMD638683 | SGK1 | 3000 | Cellular (NDRG1 phosphorylation) | [6][7][8][9] |
| SI113 | SGK1 | 600 | Biochemical | [10] |
As evidenced by the data, this compound demonstrates exceptional potency against human SGK1 in biochemical assays, with an IC50 value in the low nanomolar range, positioning it as a highly effective inhibitor. Its potency against rodent SGK1 orthologs is also notable, albeit at higher concentrations. In cellular assays, this compound effectively inhibits the hypertrophic differentiation of chondrocytes at a nanomolar concentration.
In comparison, GSK650394 also exhibits potent inhibition of SGK1 and SGK2 in the nanomolar range in biochemical assays. However, its cellular potency in LNCaP prostate cancer cells is in the micromolar range. EMD638683 shows a lower potency, with an IC50 in the micromolar range in a cellular assay measuring the phosphorylation of the SGK1 substrate, NDRG1. SI113 demonstrates a sub-micromolar IC50 in a biochemical assay.
Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity – the ability to inhibit the target kinase without affecting other kinases. Off-target effects can lead to unforeseen cellular responses and potential toxicity.
-
This compound is described as a "highly selective" inhibitor, though comprehensive kinase panel screening data is not publicly available to quantify this selectivity across the kinome.
-
GSK650394 displays greater than 30-fold selectivity for SGK1 over the closely related kinase Akt and other related kinases.
-
EMD638683 has been shown to have inhibitory effects on other kinases, including cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), and protein kinase C-related kinase 2 (PRK2)[6][7][8].
-
SI113 is characterized as a specific inhibitor of SGK1, being much less effective on AKT1, ABL, and SRC activities[11][12][13][14][15][16].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the potency of these SGK1 inhibitors.
Biochemical Potency Assessment: Scintillation Proximity Assay (SPA) for GSK650394
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by the target kinase.
-
Enzyme Activation: Recombinant SGK1 (or SGK2) is activated by incubation with PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP for 30 minutes at 30°C[2][3].
-
Reaction Mixture Preparation: A solution containing a biotinylated substrate peptide (e.g., CROSStide) at a final concentration of 75 μM and γ-³²P-ATP is prepared in the reaction buffer[2][3].
-
Inhibition Reaction: In a 96-well plate, 5 μL of the test compound (e.g., GSK650394) is added to 25 μL of the activated enzyme mixture. The reaction is initiated by adding 20 μL of the substrate mixture and incubated for 1 hour at room temperature[2][3].
-
Detection: 50 μL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA (pH 8.0) is added to each well. The plate is sealed and centrifuged. The signal, generated by the proximity of the radiolabeled phosphate on the biotinylated peptide to the scintillant in the beads, is measured using a scintillation counter[2][3][5].
-
Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software[2][3][5].
Cellular Potency Assessment: NDRG1 Phosphorylation Assay for EMD638683
This assay measures the inhibition of the phosphorylation of a known downstream substrate of SGK1 within a cellular context.
-
Cell Culture and Treatment: Human cervical carcinoma HeLa cells are cultured in appropriate media. Cells are treated with varying concentrations of the inhibitor (e.g., EMD638683) for a specified period[6][8][9].
-
Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1 (as a loading control).
-
Detection and Quantification: The protein bands are visualized using a suitable detection method, and the band intensities are quantified.
-
Data Analysis: The ratio of pNDRG1 to total NDRG1 is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve, representing the concentration at which the phosphorylation of NDRG1 is reduced by 50%[6][8].
SGK1 Signaling Pathway
Understanding the signaling pathway in which SGK1 operates is essential for interpreting the effects of its inhibitors. SGK1 is a key downstream effector of the PI3K/PDK1 signaling pathway.
Caption: SGK1 signaling pathway activation.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a novel SGK1 inhibitor typically follows a standardized workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: Workflow for SGK1 inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. SI113, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Benchmarking of Sgk1-IN-4 Against First-Generation SGK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to SGK1 Inhibitor Performance
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical therapeutic target in a range of pathologies, from cancer to hypertension. The development of potent and selective SGK1 inhibitors is a key focus for therapeutic intervention. This guide provides a comprehensive comparison of the novel inhibitor, Sgk1-IN-4, against the first-generation SGK inhibitors, GSK650394 and EMD638683. The following sections detail their relative performance based on available experimental data, outline the methodologies used in these assessments, and visualize the underlying biological pathways and experimental processes.
Data Presentation: Quantitative Comparison of SGK1 Inhibitors
The following tables summarize the key performance indicators for this compound, GSK650394, and EMD638683. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency Against SGK Family Kinases
| Inhibitor | Target | IC50 (nM) | ATP Concentration | Assay Type | Source |
| This compound | human SGK1 | 3 | 500 µM | Not Specified | [1] |
| mouse SGK1 | 253 | 500 µM | Not Specified | [1] | |
| rat SGK1 | 358 | 500 µM | Not Specified | [1] | |
| GSK650394 | SGK1 | 13 | Not Specified | Fluorescence Polarization | [2] |
| SGK1 | 62 | Not Specified | Scintillation Proximity Assay | [3] | |
| SGK2 | 103 | Not Specified | Scintillation Proximity Assay | [3] | |
| EMD638683 | SGK1 | 3000 | Not Specified | Not Specified | [4][5] |
Table 2: Cellular Activity of SGK1 Inhibitors
| Inhibitor | Cell Line | Cellular Effect | IC50 (µM) | Source |
| This compound | ATDC5 | Inhibition of hypertrophic differentiation | 0.05 | [1] |
| GSK650394 | LNCaP | Inhibition of androgen-stimulated growth | ~1 | |
| M-1 | Inhibition of aldosterone-stimulated short circuit current | 0.6 | [6] | |
| EMD638683 | HeLa | Inhibition of NDRG1 phosphorylation | 3.35 ± 0.32 | [4] |
Table 3: Selectivity Profile of SGK1 Inhibitors
| Inhibitor | Selectivity Note | Source |
| This compound | Highly selective | [1] |
| GSK650394 | >30-fold selective for SGK1 over Akt and other related kinases. However, off-targets identified among 85 kinases. | [6][7] |
| EMD638683 | Also inhibits SGK2, SGK3, PKA, MSK1, and PRK2. | [4][8] |
Table 4: Pharmacokinetic Properties of SGK1 Inhibitors
| Inhibitor | Species | Key Pharmacokinetic Parameters | Source |
| This compound | Not specified | Orally active | [1] |
| GSK650394 | Rat | Low oral bioavailability (~9%) due to low solubility and extensive glucuronidation. Low total clearance and volume of distribution. | [9] |
| EMD638683 | Mouse | Effective in vivo, administered in chow (approx. 600 mg/kg/day) to reduce blood pressure. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in the comparison of these SGK1 inhibitors.
In Vitro Kinase Inhibition Assays
1. Scintillation Proximity Assay (SPA) for GSK650394:
-
Principle: Measures the transfer of radiolabeled phosphate from [γ-³³P]ATP to a biotinylated peptide substrate by the kinase.
-
Procedure:
-
Activated SGK1 or SGK2 is incubated with varying concentrations of the inhibitor (e.g., GSK650394) and a synthetic biotinylated peptide substrate (CROSStide).
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
Following incubation, streptavidin-coated polystyrene beads containing a scintillant are added.
-
The biotinylated and now radiolabeled peptide binds to the beads, bringing the scintillant and the radioisotope in close proximity, which generates a detectable light signal.
-
The signal intensity is inversely proportional to the inhibitor's activity. IC50 values are calculated from the dose-response curves.
-
2. Fluorescence Polarization Assay for GSK650394:
-
Principle: This assay measures the binding of the inhibitor to the kinase.
-
Procedure:
-
Activated SGK1 is incubated with a fluorescently labeled ATP competitive ligand (e.g., rhodamine green-labeled ATP mimetics).
-
Increasing concentrations of the inhibitor (GSK650394) are added, which compete with the fluorescent ligand for binding to the kinase's ATP-binding pocket.
-
The displacement of the fluorescent ligand leads to a decrease in the fluorescence polarization signal.
-
IC50 values are determined from the competition binding curve.
-
Cellular Assays
1. NDRG1 Phosphorylation Assay for EMD638683:
-
Principle: Measures the ability of an inhibitor to block the SGK1-mediated phosphorylation of its downstream substrate, N-Myc downstream-regulated gene 1 (NDRG1), in a cellular context.
-
Procedure:
-
Human cervical carcinoma (HeLa) cells are cultured.
-
Cells are treated with varying concentrations of the SGK1 inhibitor (e.g., EMD638683).
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
The levels of phosphorylated NDRG1 (pNDRG1) and total NDRG1 are detected using specific antibodies.
-
The ratio of pNDRG1 to total NDRG1 is quantified to determine the inhibitory effect of the compound, and the IC50 value is calculated.
-
2. Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay for GSK650394:
-
Principle: Evaluates the inhibitor's effect on SGK1-mediated regulation of epithelial sodium ion transport.
-
Procedure:
-
M-1 cells, a mouse cortical collecting duct cell line, are grown on permeable supports.
-
The cells are stimulated with aldosterone to induce SGK1 expression and activity, leading to an increase in epithelial sodium channel (ENaC) activity, which is measured as a short-circuit current (SCC).
-
Cells are treated with different concentrations of the SGK1 inhibitor (GSK650394).
-
The inhibition of the aldosterone-stimulated SCC is measured, and the IC50 value is determined.
-
Mandatory Visualizations
SGK1 Signaling Pathway
The following diagram illustrates the central role of SGK1 in the PI3K signaling pathway, a key cascade involved in cell survival, proliferation, and metabolism.
Caption: The SGK1 signaling cascade.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a generalized workflow for assessing the potency of SGK1 inhibitors in a biochemical assay.
Caption: Generalized workflow for an in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ScholarWorks@Hanyang University: Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor [scholarworks.bwise.kr]
On-Target Efficacy of Sgk1-IN-4: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sgk1-IN-4 with other known SGK1 inhibitors, confirming its on-target effects with supporting experimental data and detailed protocols.
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical therapeutic target in a range of diseases, including certain cancers, hypertension, and osteoarthritis. This compound is a potent and highly selective inhibitor of SGK1. This guide presents a comparative analysis of this compound with other notable SGK1 inhibitors, namely GSK650394 and EMD638683, to objectively evaluate its on-target performance.
Comparative Analysis of SGK1 Inhibitors
The on-target efficacy of this compound is best understood through a direct comparison of its biochemical potency and cellular activity with other well-characterized SGK1 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cellular Activity |
| This compound | human SGK1 | 3 | Inhibits hypertrophic differentiation of chondrocytes (IC50 = 50 nM)[1] |
| mouse SGK1 | 253 | Reduces expression of chondrocyte hypertrophy markers (e.g., collagen type X)[1] | |
| rat SGK1 | 358 | ||
| GSK650394 | SGK1 | 62 | Inhibits androgen-stimulated growth of LNCaP prostate cancer cells |
| SGK2 | 103 | Inhibits phosphorylation of the SGK1 substrate Nedd4-2 | |
| EMD638683 | SGK1 | 3000 | Inhibits phosphorylation of the SGK1 substrate NDRG1 (IC50 = 3.35 µM) |
Table 1: Comparison of biochemical and cellular activities of SGK1 inhibitors.
On-Target Effects of this compound
This compound demonstrates potent and specific inhibition of SGK1 kinase activity. Its on-target effects have been validated in cellular models, primarily through the assessment of downstream signaling events and relevant phenotypic outcomes. A key downstream substrate of SGK1 is the N-myc downstream-regulated gene 1 (NDRG1). Inhibition of SGK1 by this compound is expected to decrease the phosphorylation of NDRG1.
Furthermore, in the context of osteoarthritis research, this compound has been shown to inhibit the hypertrophic differentiation of chondrocytes, a key pathological process in the disease. This is evidenced by a reduction in the expression of hypertrophy markers such as collagen type X.[1]
SGK1 Signaling Pathway
SGK1 is a serine/threonine kinase that acts as a key downstream node in the PI3K/mTOR signaling pathway. Its activation is initiated by growth factors or hormones, leading to the activation of PI3K and the subsequent generation of PIP3. This recruits both PDK1 and mTORC2 to the membrane, which in turn phosphorylate and fully activate SGK1. Activated SGK1 then phosphorylates a variety of downstream substrates to regulate cellular processes such as cell survival, proliferation, and ion transport.
Experimental Protocols
To facilitate the replication and validation of the on-target effects of this compound, detailed protocols for key experiments are provided below.
Biochemical Kinase Assay for SGK1 Inhibition
This protocol outlines a general procedure for measuring the direct inhibition of SGK1 kinase activity by this compound in a biochemical format.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 peptide substrate (e.g., a Crosstide-based peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and control inhibitors
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer.
-
In a 96-well plate, add the SGK1 enzyme to the kinase assay buffer.
-
Add the peptide substrate to the wells.
-
Add the serially diluted inhibitors to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. For ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production.
-
Quantify the kinase activity by measuring radioactivity or luminescence.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for NDRG1 Phosphorylation (Western Blot)
This protocol describes how to assess the on-target effect of this compound in a cellular context by measuring the phosphorylation of its downstream substrate, NDRG1.
Materials:
-
Cells expressing SGK1 (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-NDRG1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total NDRG1 and anti-GAPDH antibodies for normalization.
-
Quantify the band intensities to determine the effect of this compound on NDRG1 phosphorylation.
ATDC5 Chondrocyte Hypertrophy Assay
This protocol is designed to evaluate the effect of this compound on the differentiation of ATDC5 cells, a model for chondrocyte hypertrophy.
Materials:
-
ATDC5 cells
-
Differentiation medium (DMEM/F12 supplemented with 5% FBS, 10 µg/mL insulin, 10 µg/mL transferrin, and 30 nM sodium selenite)
-
This compound
-
Alcian Blue staining solution
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents for collagen type X (Col10a1) and other hypertrophy markers
Procedure:
-
Culture ATDC5 cells in maintenance medium until confluent.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with different concentrations of this compound during the differentiation period (typically 14-21 days).
-
Alcian Blue Staining: At the end of the differentiation period, fix the cells and stain with Alcian Blue to visualize proteoglycan deposition, an early marker of chondrogenesis.
-
qRT-PCR for Hypertrophy Markers: At various time points during differentiation, harvest the cells, extract total RNA using TRIzol, and perform qRT-PCR to quantify the expression of chondrocyte hypertrophy markers like Col10a1.
-
Analyze the results to determine the inhibitory effect of this compound on chondrocyte hypertrophy.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing the on-target effects of a novel SGK1 inhibitor like this compound.
References
Sgk1-IN-4: A Comparative Guide to its Differential Effects on SGK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor Sgk1-IN-4's effects on the three isoforms of the Serum/Glucocorticoid-Regulated Kinase (SGK) family: SGK1, SGK2, and SGK3. The information presented herein is intended to support research and drug development efforts by providing objective performance data, detailed experimental protocols, and clear visualizations of the relevant signaling pathways.
Introduction to SGK Isoforms and the Significance of Selective Inhibition
The SGK family of serine/threonine kinases are critical downstream effectors of the PI3K/PDK1 signaling pathway.[1] While sharing a high degree of homology in their catalytic domains, the three isoforms—SGK1, SGK2, and SGK3—exhibit distinct expression patterns, subcellular localizations, and physiological functions.[1][2] This functional divergence makes the development of isoform-selective inhibitors crucial for targeted therapeutic interventions while minimizing off-target effects. This compound has emerged as a highly selective inhibitor of SGK1, with potential applications in conditions such as osteoarthritis.[3][4] This guide delves into the specifics of this selectivity and provides a comparative context against other SGK inhibitors.
Performance Comparison of this compound Against SGK Isoforms
| Inhibitor | Target Isoform | IC50 (nM) | Species | Assay Conditions |
| This compound | SGK1 | 3 | Human | ATP = 500 µM [3] |
| SGK1 | 253 | Mouse | ATP = 500 µM[3] | |
| SGK1 | 358 | Rat | ATP = 500 µM[3] | |
| GSK650394 | SGK1 | 62 | Not Specified | SPA assay[5] |
| SGK2 | 103 | Not Specified | SPA assay[5] | |
| EMD638683 | SGK1 | 3000 | Not Specified | Not Specified[5] |
Note: IC50 values for this compound against SGK2 and SGK3 are not specified in the currently available literature, which consistently emphasizes its high selectivity for SGK1.
Signaling Pathways of SGK Isoforms
The three SGK isoforms are activated downstream of the PI3K pathway but exhibit differences in their upstream regulation and downstream targets, contributing to their distinct cellular roles.
SGK1 Signaling Pathway
SGK1 is a key regulator of ion channels, transporters, and transcription factors. Its activation is induced by various stimuli, including growth factors and hormones.
Caption: SGK1 signaling cascade.
SGK2 Signaling Pathway
SGK2 is less characterized than SGK1 but is implicated in metabolic regulation and cell cycle progression. Its expression is more tissue-restricted.
Caption: SGK2 signaling cascade.
SGK3 Signaling Pathway
SGK3 is unique in possessing a PX domain, which targets it to endosomal membranes. It plays a role in cell survival, migration, and hair follicle development.
Caption: SGK3 signaling cascade.
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount in drug discovery. Below are detailed methodologies for key in vitro kinase assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: ADP-Glo™ kinase assay workflow.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the SGK enzyme (SGK1, SGK2, or SGK3), the substrate peptide (e.g., a Crosstide derivative), and varying concentrations of this compound (or the compound of interest) in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation: Start the reaction by adding a solution containing ATP at a final concentration relevant to the kinase being tested (e.g., 10 µM or 500 µM). The total reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for Kinase Activity
This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a biotinylated substrate peptide.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the SGK enzyme, the biotinylated substrate peptide, and the test inhibitor in a suitable kinase buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period.
-
Termination and Detection: Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads. The biotinylated, phosphorylated peptide binds to the beads, bringing the ³³P in close proximity to the scintillant in the beads, which generates a light signal.
-
Measurement: Measure the signal using a scintillation counter.
-
Analysis: Determine the level of kinase inhibition by comparing the signal from wells with the inhibitor to control wells without the inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of SGK1. While quantitative data on its activity against SGK2 and SGK3 is limited, its pronounced selectivity for SGK1 makes it a valuable tool for dissecting the specific roles of this isoform in cellular processes and disease models. The provided experimental protocols offer a foundation for researchers to further characterize the activity of this compound and other SGK inhibitors. The distinct signaling pathways of the SGK isoforms, as illustrated, underscore the importance of developing isoform-selective inhibitors for targeted therapeutic strategies. Further research is warranted to fully elucidate the inhibitory profile of this compound across the entire kinome and to explore its therapeutic potential in SGK1-driven pathologies.
References
- 1. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [shop.labclinics.com]
- 5. medchemexpress.com [medchemexpress.com]
Sgk1-IN-4: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Sgk1-IN-4, a selective inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1). The information presented is supported by available experimental data to aid in the evaluation of this compound for research and development purposes, particularly in the context of osteoarthritis.
Executive Summary
This compound demonstrates high potency and selectivity for SGK1 in vitro. It effectively inhibits human, mouse, and rat SGK1 at nanomolar concentrations and shows significant activity in cellular models of chondrocyte differentiation. Ex vivo studies using a mouse femoral head cartilage explant model further support its potential as a therapeutic agent for osteoarthritis by demonstrating its ability to mitigate chondrocyte hypertrophy. While this compound is described as orally active, specific in vivo efficacy data from live animal models of osteoarthritis, including pharmacokinetic profiles and detailed therapeutic outcomes, are not extensively available in the public domain. This guide summarizes the existing data to provide a clear overview of this compound's preclinical profile.
Data Presentation
In Vitro Efficacy of this compound
| Target/Assay | Species | IC50 | Experimental Context |
| SGK1 Kinase Assay | Human | 3 nM | ATP concentration of 500 μM[1][2] |
| SGK1 Kinase Assay | Mouse | 253 nM | ATP concentration of 500 μM[1][2] |
| SGK1 Kinase Assay | Rat | 358 nM | ATP concentration of 500 μM[1][2] |
| Chondrocyte Hypertrophy | Mouse (ATDC5 cells) | 50 nM | Inhibition of hypertrophic differentiation[1][2] |
Ex Vivo Efficacy of this compound in an Osteoarthritis Model
| Experimental Model | Treatment | Duration | Key Findings |
| Mouse isolated femoral head cartilage | 2-10 μM this compound | 2 weeks | Reduced expression of chondrocyte hypertrophy markers (e.g., collagen type X), smoother cartilage surface[1][2] |
Experimental Protocols
In Vitro SGK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGK1 kinase activity.
Materials:
-
Recombinant human, mouse, or rat SGK1 enzyme
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 μM DTT)
-
Substrate peptide (e.g., AKT (PKB) Substrate)
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the SGK1 enzyme and the substrate peptide to the kinase buffer.
-
Add 1 μL of the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 25°C for 60 minutes.
-
Initiate the kinase reaction by adding a solution containing ATP (final concentration, e.g., 500 μM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent and incubate at 25°C for 60 minutes.
-
Add 10 μL of Kinase Detection Reagent to each well and incubate at 25°C for 40 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ATDC5 Chondrocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of chondrocytes.
Materials:
-
ATDC5 cells
-
DMEM/F12 medium supplemented with 5% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
ITS (Insulin-Transferrin-Selenium) supplement
-
This compound
-
Reagents for Alcian Blue and Alizarin Red staining
-
Reagents for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Culture ATDC5 cells in standard medium until they reach 70-80% confluency.
-
Induce chondrogenic differentiation by switching to a medium containing ITS supplement.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Culture the cells for a specified period (e.g., 14-21 days), changing the medium every 2-3 days.
-
Histological Analysis: At the end of the culture period, fix the cells and stain with Alcian Blue to visualize proteoglycan deposition and Alizarin Red to assess mineralization.
-
Gene Expression Analysis: Isolate total RNA from the cells at different time points and perform qRT-PCR to quantify the expression of chondrocyte differentiation markers such as Col2a1 (Collagen type II), Acan (Aggrecan), and Col10a1 (Collagen type X).
Ex Vivo Mouse Femoral Head Cartilage Explant Culture
Objective: To evaluate the efficacy of this compound in a tissue model of osteoarthritis.
Materials:
-
Femoral heads from mice
-
Culture medium (e.g., DMEM/F-12)
-
This compound
-
Reagents for histology (e.g., Safranin O staining) and immunohistochemistry (e.g., anti-collagen type X antibody)
Procedure:
-
Isolate femoral heads from mice under sterile conditions.
-
Place the femoral heads in a 24-well plate with culture medium.
-
Treat the explants with this compound at various concentrations or vehicle control.
-
Culture the femoral heads for a period of up to 2 weeks, changing the medium as required.
-
Histological and Immunohistochemical Analysis: At the end of the culture period, fix, decalcify, and embed the femoral heads in paraffin.
-
Prepare tissue sections and perform Safranin O staining to assess proteoglycan content and immunohistochemistry to detect the expression of cartilage hypertrophy markers like collagen type X.
Visualizations
SGK1 Signaling Pathway in Osteoarthritis
Caption: SGK1 signaling cascade in osteoarthritis.
Experimental Workflow for this compound Evaluation
References
Sgk1-IN-4: Demonstrating Superiority in Osteoarthritis Research and Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (Sgk1) has emerged as a critical signaling node in the pathophysiology of osteoarthritis (OA), making it a compelling target for therapeutic intervention. Among the landscape of Sgk1 inhibitors, Sgk1-IN-4 has demonstrated significant promise due to its high potency, selectivity, and oral bioavailability, specifically in the context of OA. This guide provides an objective comparison of this compound with other notable Sgk1 inhibitors, supported by experimental data, to validate its superiority for OA-related applications.
Unveiling the Potency and Selectivity of this compound
This compound, also identified as compound 17a, is a highly selective, orally active inhibitor of Sgk1.[1] Its development was rationally guided for the treatment of osteoarthritis, a key differentiator from other Sgk1 inhibitors that were often initially investigated for oncology or other indications.
Data Presentation: Sgk1 Inhibitor Comparison
The following table summarizes the in vitro potency of this compound against Sgk1 from different species and compares it with other well-documented Sgk1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Application Focus | Key References |
| This compound (17a) | Human Sgk1 | 3 | Osteoarthritis | Halland et al., 2022 [1] |
| Mouse Sgk1 | 253 | Halland et al., 2022[1] | ||
| Rat Sgk1 | 358 | Halland et al., 2022[1] | ||
| Chondrocyte Hypertrophy (ATDC5) | 50 | Halland et al., 2022[1] | ||
| GSK650394 | Sgk1 | 62 | Cancer, Neurogenesis | Sherk et al., 2008; Anacker et al., 2013[2] |
| Sgk2 | 103 | Sherk et al., 2008 | ||
| EMD638683 | Sgk1 | 3000 | Inflammation, Cardiac Fibrosis | Ackermann et al., 2011; He et al., 2017 |
| SI113 | Sgk1 | 600 | Cancer | D'Antona et al., 2015 |
The data clearly illustrates the superior potency of this compound against human Sgk1, with an IC50 value in the low nanomolar range, significantly lower than that of EMD638683 and SI113. While GSK650394 shows respectable potency, its primary research applications have been outside of osteoarthritis. The potent inhibition of chondrocyte hypertrophy by this compound further underscores its specific utility in addressing a key pathological feature of OA.[1]
The Sgk1 Signaling Pathway in Osteoarthritis
Sgk1 plays a pivotal role in chondrocyte function and the degradation of cartilage matrix. Its signaling cascade is a critical area of study for understanding OA pathogenesis and for identifying therapeutic targets.
Caption: Sgk1 signaling cascade in osteoarthritis chondrocytes.
Experimental Workflow for Evaluating Sgk1 Inhibitors in Osteoarthritis Models
Validating the efficacy of Sgk1 inhibitors for osteoarthritis requires a systematic experimental approach, from in vitro characterization to in vivo proof-of-concept.
Caption: A typical experimental workflow for evaluating Sgk1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the methodologies described in the pivotal study by Halland et al., 2022, which established the efficacy of this compound.
In Vitro Sgk1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Sgk1 enzyme.
-
Procedure:
-
Recombinant human, mouse, or rat Sgk1 enzyme is incubated with the test compound (this compound) at various concentrations in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a mobility shift assay or radioactivity-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Chondrocyte Hypertrophy Assay
-
Objective: To assess the effect of this compound on the differentiation of chondrocytes into a hypertrophic phenotype.
-
Cell Line: ATDC5 mouse chondrogenic cell line.
-
Procedure:
-
ATDC5 cells are cultured in a differentiation medium containing insulin to induce chondrogenic differentiation.
-
After a period of differentiation, the cells are treated with a hypertrophy-inducing agent (e.g., triiodothyronine) in the presence or absence of varying concentrations of this compound.
-
After several days of treatment, the cells are harvested, and the expression of hypertrophic markers, such as collagen type X (COL10A1), is quantified by qPCR or Western blotting.
-
The IC50 for the inhibition of chondrocyte hypertrophy is determined from the dose-response curve.
-
Mouse Femoral Head Cartilage Explant Culture
-
Objective: To evaluate the effect of this compound on cartilage degradation in an ex vivo model that preserves the tissue architecture.
-
Procedure:
-
Femoral heads are dissected from mice and cultured in a serum-free medium.
-
Cartilage degradation is induced by treatment with pro-inflammatory cytokines such as IL-1β and oncostatin M (OSM).
-
Explants are co-treated with the cytokines and various concentrations of this compound for a period of several days.
-
The culture medium is collected to measure the release of cartilage degradation products (e.g., glycosaminoglycans).
-
The femoral heads are fixed, sectioned, and stained with Safranin-O to visualize proteoglycan content and assess cartilage integrity.
-
Conclusion
The available data strongly support the superiority of this compound for specific applications in osteoarthritis research. Its exceptional potency against human Sgk1, coupled with its demonstrated efficacy in inhibiting chondrocyte hypertrophy, a key pathological driver of OA, positions it as a premier tool for investigating the role of Sgk1 in this debilitating disease.[1] Furthermore, its oral bioavailability opens avenues for in vivo studies and potential therapeutic development. For researchers and drug development professionals focused on osteoarthritis, this compound represents the most promising and well-validated small molecule inhibitor of Sgk1 to date.
References
A Comparative Analysis of Sgk1-IN-4 Across Species and Against Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sgk1-IN-4, a highly selective and orally active inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1). The document details its performance in different species and contrasts it with other known SGK1 inhibitors, GSK650394 and SI-113. Experimental data is presented in structured tables, and detailed protocols for key experiments are provided to support reproducibility. Visual diagrams of the SGK1 signaling pathway and experimental workflows are included to facilitate understanding.
Executive Summary
This compound demonstrates potent and highly selective inhibition of human SGK1, with significantly lower potency against mouse and rat orthologs. This species-specific difference is a critical consideration for preclinical model selection and translation to clinical studies. When compared to other SGK1 inhibitors such as GSK650394 and SI-113, this compound exhibits superior potency for the human enzyme. This guide serves as a valuable resource for researchers investigating the therapeutic potential of SGK1 inhibition in various disease models.
Data Presentation
Table 1: In Vitro Potency of SGK1 Inhibitors Across Species
| Compound | Target | Human IC₅₀ (nM) | Mouse IC₅₀ (nM) | Rat IC₅₀ (nM) | Assay Conditions | Reference |
| This compound | SGK1 | 3 | 253 | 358 | ATP concentration of 500 μM | [1][2] |
| GSK650394 | SGK1 | 62 | - | - | Scintillation Proximity Assay | [3] |
| SI-113 | SGK1 | 600 | - | - | Kinase Assay | [4][5] |
Note: "-" indicates data not available from the searched resources.
Table 2: Cellular Activity of SGK1 Inhibitors
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| This compound | ATDC5 (mouse chondrocytes) | Inhibition of hypertrophic differentiation | 50 | [1][2] |
| GSK650394 | LNCaP (human prostate carcinoma) | Inhibition of androgen-stimulated growth | ~1000 | [6] |
| SI-113 | GIN8, GIN28, GCE28 (GBM cells) | Cytotoxicity | 10500, 14400, 10700 | [4] |
Table 3: Selectivity of SGK1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Fold Selectivity (vs. SGK1) | Reference |
| GSK650394 | SGK2 | 103 | ~1.7 | [3] |
| GSK650394 | Akt and other related kinases | >30-fold less potent | >30 | [3] |
| SI-113 | c-Src | - | Selective for SGK1 at 12.5 µM | [5] |
| SI-113 | Abl | - | Selective for SGK1 at 12.5 µM | [5] |
| SI-113 | AKT1 | 50000 | ~83 | [7] |
Note: "-" indicates specific IC₅₀ values were not provided in the search results, but selectivity was described.
Experimental Protocols
In Vitro SGK1 Kinase Inhibition Assay (Scintillation Proximity Assay for GSK650394)
This protocol describes the method used to determine the in vitro potency of GSK650394 against SGK1 and SGK2.
Materials:
-
Recombinant human SGK1 (S422D mutant, amino acids 60-431)
-
Recombinant human SGK2 (full-length)
-
PDK1
-
Reaction Buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA
-
ATP (final concentration 0.15 mM)
-
Biotinylated CROSStide peptide substrate
-
γ-³²P-ATP
-
Streptavidin-coated SPA beads
-
PBS with 0.1 M EDTA, pH 8.0
-
96-well plates
-
Scintillation counter
Procedure:
-
Activate SGK1 (0.275 μg/mL final concentration) or SGK2 (0.875 μg/mL final concentration) with PDK1 (1.1 μg/mL final concentration) in reaction buffer containing ATP for 30 minutes at 30°C.[8]
-
Prepare a solution of biotinylated CROSStide peptide (final concentration 75 μM) and γ-³²P-ATP in the reaction buffer.[8]
-
In a 96-well plate, add 5 μL of the test compound (e.g., GSK650394) at various concentrations.
-
Add 25 μL of the activated enzyme mixture to each well.
-
Add 20 μL of the CROSStide mixture to initiate the reaction and incubate for 1 hour at room temperature.[8]
-
Stop the reaction by adding 50 μL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA.[8]
-
Seal the plate, centrifuge for 8 minutes at 2000 rpm, and measure the signal using a scintillation counter.[8]
-
Calculate IC₅₀ values from the inhibition data.[8]
Cellular Assay: Inhibition of Chondrocyte Hypertrophy (for this compound)
This protocol outlines the assessment of this compound's effect on the hypertrophic differentiation of chondrocytes.
Cell Line:
-
ATDC5 mouse chondrocyte cell line
Procedure:
-
Culture ATDC5 cells under conditions that promote chondrogenic differentiation.
-
Treat the cells with varying concentrations of this compound for 2 weeks.[1][2]
-
After the treatment period, assess markers of hypertrophic differentiation, such as the expression of collagen type X.[1][2]
-
Determine the IC₅₀ value for the inhibition of hypertrophic differentiation.[1][2]
Ex Vivo Assay: Mouse Femoral Head Cartilage Explant Model (for this compound)
This protocol describes an ex vivo model to evaluate the effect of this compound on cartilage.
Procedure:
-
Isolate femoral heads from mice.[9]
-
Culture the femoral head explants in a suitable medium.[9]
-
Treat the explants with this compound (e.g., 2-10 μM) for a specified period (e.g., 2 weeks).[1][2]
-
Following treatment, analyze the cartilage for changes in the expression of hypertrophy markers (e.g., collagen type X) and assess the surface smoothness.[1][2]
Mandatory Visualization
SGK1 Signaling Pathway
Caption: SGK1 signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. GSK 650394 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of an Ex vivo Femoral Head Model Assessed by Markers of Bone and Cartilage Turnover - PMC [pmc.ncbi.nlm.nih.gov]
An Assessment of Sgk1-IN-4's Therapeutic Window Compared to Other SGK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor, Sgk1-IN-4, against other known SGK1 inhibitors. The focus is on the available data concerning the therapeutic window, a critical parameter in drug development defined by the dose range that produces therapeutic effects without causing significant toxicity.
Comparative Analysis of SGK1 Inhibitors
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a key node in cellular signaling. Activated by pathways including PI3K/mTOR, SGK1 regulates numerous downstream targets involved in cell proliferation, survival, and ion transport.[1] Its dysregulation is implicated in various diseases, making it a compelling therapeutic target.
This compound has emerged as a highly potent and selective inhibitor of human SGK1.[2] However, a comprehensive evaluation of its therapeutic potential requires a comparison with other well-characterized inhibitors. The following table summarizes key quantitative data for this compound and its counterparts. A significant gap in the publicly available data is the lack of cytotoxicity and in vivo tolerability studies for this compound, which are essential for defining its therapeutic window.
| Inhibitor | Biochemical Potency (IC₅₀) | Cellular Activity / Potency | Cytotoxicity Data (LC₅₀ / CC₅₀) | In Vivo Data (MTD / Efficacy) |
| This compound | 3 nM (human SGK1)[2] | 50 nM (inhibits chondrocyte hypertrophy)[2] | Data Not Available | Data Not Available |
| GSK650394 | 62 nM (SGK1), 103 nM (SGK2)[3][4] | ~1 µM (inhibits LNCaP cell growth)[3] | >41 µM (M1 cells), >100 µM (HeLa cells)[1][3] | Effective in rodent models of ischemia and cancer.[5][6][7] MTD not specified. |
| EMD638683 | 3 µM (SGK1)[8] | 3.35 µM (inhibits NDRG1 phosphorylation)[9][10] | Augments radiation-induced apoptosis at 50 µM[8] | Effective in rodent hypertension models at ~600 mg/kg/day.[11] Blunts tumor development in vivo.[8] |
| SI113 | 600 nM (SGK1)[12] | Induces dose-dependent reduction in glioblastoma cell viability.[12] | Selectively cytotoxic to glioblastoma cells over normal fibroblasts.[12][13] | Data Not Available |
Key Signaling & Experimental Workflows
To understand the context of SGK1 inhibition and the process of evaluating a compound's therapeutic window, the following diagrams illustrate the core biological pathway and a standard experimental workflow.
SGK1 Signaling Pathway
SGK1 is a downstream effector of the PI3K signaling pathway.[1] Upon activation by upstream kinases like PDK1 and mTORC2, SGK1 phosphorylates a range of substrates to regulate critical cellular processes such as cell survival, proliferation, and ion transport.[1][14][15][16]
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
Safety Operating Guide
Proper Disposal of Sgk1-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for Sgk1-IN-4, a selective SGK1 inhibitor used in research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines the best practices for its disposal based on general guidelines for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any research chemical, must be conducted in accordance with institutional and local regulations for hazardous waste.
1. Waste Identification and Classification:
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper) as hazardous chemical waste.
-
Due to its nature as a bioactive small molecule, it should not be disposed of down the drain or in regular trash.
2. Segregation of Waste:
-
Collect waste this compound, both in solid form and in solution, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[1]
3. Waste Container Management:
-
Use a container that is compatible with the chemical nature of the waste. For this compound, a high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, include the approximate concentration and quantity of the waste.
-
Keep the waste container closed except when adding waste.
4. Disposal Route:
-
The designated disposal route for this compound waste is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Summary of Key Disposal Information
| Aspect | Procedure |
| Waste Type | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat |
| Handling Location | Well-ventilated area (chemical fume hood recommended) |
| Waste Segregation | Dedicated, labeled container for this compound waste |
| Container Type | Compatible material (e.g., HDPE, glass) with a secure lid |
| Labeling | "Hazardous Waste," "this compound," concentration, and quantity |
| Disposal Method | Via institutional EHS or a licensed hazardous waste contractor |
| Empty Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Disclaimer: The information provided here is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, a risk assessment should be performed by qualified personnel.
References
Personal protective equipment for handling Sgk1-IN-4
For researchers, scientists, and drug development professionals engaged in studies involving the selective SGK1 inhibitor, Sgk1-IN-4, a comprehensive understanding of its handling, storage, and disposal is paramount. This guide provides essential safety and logistical information to ensure the safe and effective use of this potent research compound.
Physicochemical and Storage Information
This compound is a white to light yellow solid compound with the following properties:
| Property | Value |
| Chemical Formula | C₂₃H₂₁ClFN₅O₄S |
| Molecular Weight | 517.96 g/mol |
| CAS Number | 1628048-93-0 |
Proper storage is critical to maintain the integrity and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Personal Protective Equipment (PPE) and Handling
Given that the full toxicological properties of this compound have not been extensively documented, it is crucial to handle this compound with care, assuming it is potentially hazardous. Adherence to standard laboratory safety protocols for handling potent small molecule inhibitors is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder form to avoid inhalation of dust.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is advisable to double-glove, especially when handling concentrated solutions. Gloves should be inspected before use and changed frequently, particularly if contaminated.
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashing, an impervious gown is recommended.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
Operational Plan: Preparation of Solutions
This compound exhibits solubility in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to do so in a chemical fume hood.
In Vitro Solution Preparation:
-
This compound is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1]
-
Sonication may be used to aid dissolution.
In Vivo Formulation:
-
For animal studies, specific formulations are required. A common protocol involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Always prepare fresh solutions for in vivo experiments on the day of use.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, spatulas) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be disposed of in the designated hazardous waste container.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
For large spills, contact your institution's environmental health and safety department immediately.
Signaling Pathway and Experimental Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
